4-Chloro-5-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSWAUFCOHKRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597831 | |
| Record name | 4-Chloro-5-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143946-48-9 | |
| Record name | 4-Chloro-5-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Chloro-5-methylquinoline via the Gould-Jacobs Reaction
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Gemini Division
Abstract
This guide provides an in-depth technical overview of the synthesis of 4-chloro-5-methylquinoline, a key heterocyclic scaffold with significant applications in medicinal chemistry. The synthetic strategy employs the robust and reliable Gould-Jacobs reaction to construct the core quinoline ring system, yielding the 4-hydroxy-5-methylquinoline intermediate. Subsequent chlorination provides the target compound. This document details the underlying reaction mechanisms, provides field-tested experimental protocols, and offers insights into process optimization and troubleshooting. The methodologies are presented to ensure scientific integrity and reproducibility, grounded in established chemical principles and supported by authoritative references.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in pharmaceutical development, forming the core of numerous therapeutic agents. Its derivatives are known for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Specifically, 4-chloroquinoline derivatives serve as versatile synthetic intermediates.[3] The chlorine atom at the C4 position acts as an excellent leaving group, readily displaced by various nucleophiles (amines, thiols, etc.) to enable the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[2][4]
The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis due to its reliability and the accessibility of starting materials.[5][6] It provides a direct route to 4-hydroxyquinoline derivatives, which are poised for subsequent functionalization.[5][7] This guide focuses on the specific application of this reaction to synthesize this compound, starting from 3-methylaniline (m-toluidine).
The Gould-Jacobs Reaction: A Two-Stage Strategic Approach
The synthesis of this compound is logically approached in two primary stages:
-
Stage 1: Formation of the Quinolone Core. The Gould-Jacobs reaction is used to construct the 4-hydroxy-5-methylquinoline intermediate from 3-methylaniline and diethyl ethoxymethylenemalonate (DEEMM).
-
Stage 2: Chlorination. The hydroxyl group of the intermediate is replaced with a chlorine atom using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product.
This section will first detail the mechanistic underpinnings of the Gould-Jacobs reaction before presenting the experimental protocols.
Mechanism of the Gould-Jacobs Reaction
The reaction proceeds through two key phases: an initial condensation followed by a high-temperature thermal cyclization.[8]
-
Nucleophilic Substitution: The reaction initiates with a nucleophilic attack by the amine group of 3-methylaniline on the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key intermediate, diethyl (3-methylanilino)methylenemalonate.[5][9]
-
Thermal Cyclization: This intermediate undergoes a thermally induced 6-electron electrocyclization.[5][9] This step requires significant thermal energy, often necessitating temperatures in excess of 250°C, which is typically achieved using a high-boiling inert solvent like mineral oil or Dowtherm.[10][11]
-
Aromatization: The cyclized intermediate eliminates a second molecule of ethanol to form the aromatic quinoline ring system, yielding ethyl 4-hydroxy-5-methylquinoline-3-carboxylate.
-
Saponification & Decarboxylation: While the ester can be isolated, the classic Gould-Jacobs protocol often proceeds with saponification (hydrolysis of the ester to a carboxylic acid) followed by thermal decarboxylation to yield the final 4-hydroxy-5-methylquinoline.[5][12]
The mechanistic pathway is illustrated below.
Sources
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An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of a chlorine atom at the 4-position and a methyl group at the 5-position of the quinoline ring system significantly influences its electronic properties, reactivity, and potential as a building block in the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
| Property | Value/Information | Source/Basis |
| Molecular Formula | C₁₀H₈ClN | |
| Molecular Weight | 177.63 g/mol | |
| CAS Number | 143946-48-9 | |
| Appearance | White to off-white solid (Predicted) | General knowledge of similar compounds |
| Melting Point | Not experimentally determined. Likely a solid at room temperature. | Based on the appearance of related compounds like 4-chloro-2,5-dimethylquinoline[1][2] |
| Boiling Point | 275.6 ± 20.0 °C (Predicted) | |
| Density | 1.225 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and acetone.[3] Poorly soluble in water. | General solubility trends of substituted quinolines[3][4] |
| pKa | 3.79 ± 0.25 (Predicted) |
Synthesis and Purification
While a specific, detailed synthesis for this compound is not widely published, a common and effective method for the preparation of 4-chloroquinolines involves the chlorination of the corresponding 4-quinolinone precursor. The following protocol is a proposed synthetic route based on established methodologies for similar compounds.[2]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Methylquinolin-4-one
A well-established method for the synthesis of 4-quinolinones is the Conrad-Limpach synthesis. This involves the reaction of an aniline with a β-ketoester. For the synthesis of 5-methylquinolin-4-one, 3-methylaniline would be reacted with ethyl acetoacetate.
Step 2: Chlorination of 5-Methylquinolin-4-one
-
To a flask containing 5-methylquinolin-4-one (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both the reagent and solvent.
-
Heat the reaction mixture at reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Basify the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral data can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are predicted to be in the following ranges in CDCl₃:
-
Methyl Protons (C5-CH₃): A singlet around δ 2.5-2.8 ppm.
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. The exact splitting patterns will depend on the coupling between adjacent protons on the quinoline ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The predicted chemical shifts are:
-
Methyl Carbon (C5-CH₃): Around δ 20-25 ppm.
-
Aromatic Carbons: Signals in the range of δ 120-150 ppm. The carbon attached to the chlorine atom (C4) is expected to be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (methyl): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹
-
C-Cl stretching: ~1000-1100 cm⁻¹
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 177, with an isotopic peak at m/z = 179 (M+2) with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation: Loss of a chlorine radical followed by the loss of HCN are common fragmentation pathways for chloroquinolines.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the presence of the chloro substituent at the 4-position of the electron-deficient quinoline ring system.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This is a key reaction for the derivatization of this scaffold. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion to form new C-N, C-O, and C-S bonds, respectively. This reactivity is the foundation for using 4-chloroquinolines as intermediates in the synthesis of a wide range of biologically active molecules.[5]
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Stability and Storage
Halogenated quinolines, in general, are relatively stable compounds. However, they can be susceptible to degradation under certain conditions.
-
Thermal Stability: While specific data for this compound is unavailable, many quinoline derivatives are thermally stable.
-
Photochemical Stability: Chloroquine, a related 4-chloroquinoline derivative, is known to undergo photodegradation upon exposure to light.[6] Therefore, it is recommended to store this compound in a light-resistant container.
-
Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Toxicity: Specific toxicity data for this compound is not available. However, quinoline and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1]
Conclusion
This compound represents a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its known and predicted physicochemical properties, synthesis, reactivity, and handling. While a lack of extensive experimental data necessitates a degree of prediction, the information presented herein, based on the well-established chemistry of related quinoline derivatives, serves as a solid foundation for researchers working with this compound. Further experimental investigation is warranted to fully elucidate the properties of this intriguing molecule.
References
Sources
4-Chloro-5-methylquinoline CAS number and molecular structure
An In-Depth Technical Guide to 4-Chloro-5-methylquinoline for Advanced Research and Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical identity, synthesis, reactivity, and handling, providing field-proven insights grounded in established chemical principles.
Core Compound Identification and Physicochemical Properties
This compound is a substituted quinoline, a class of heterocyclic aromatic compounds integral to numerous areas of chemical synthesis and pharmaceutical development.[1] The strategic placement of a chloro group at the 4-position and a methyl group at the 5-position makes it a valuable intermediate for creating diverse molecular libraries. The chlorine atom serves as a versatile reactive handle for nucleophilic substitution and cross-coupling reactions, while the methyl group influences the molecule's steric and electronic profile.
Molecular Structure
The structural arrangement of this compound is fundamental to its reactivity and function.
Caption: Molecular Structure of this compound.
Quantitative Data Summary
The fundamental identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 143946-48-9 | [2][3] |
| Molecular Formula | C₁₀H₈ClN | [2][3] |
| Molecular Weight | 177.63 g/mol | [2][3] |
| Canonical SMILES | CC1=C2C(=CC=NC2=CC=C1)Cl | [2] |
| MDL Number | MFCD08063198 | [2] |
Synthesis Pathway and Mechanistic Considerations
The construction of the this compound scaffold is typically achieved through a multi-step sequence, often involving a cyclization reaction to form the core quinolinone, followed by chlorination. A common and reliable approach is adapted from the Conrad-Limpach reaction.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system based on established methodologies for analogous compounds.[4][5]
Step 1: Synthesis of (E)-ethyl 3-(m-tolylamino)but-2-enoate (Enamine Intermediate)
-
Reactants: Mix equimolar amounts of m-toluidine and ethyl acetoacetate in a reaction vessel.
-
Reaction: Heat the mixture gently. An exothermic reaction will occur, leading to the formation of the enamine intermediate and water as a byproduct. The reaction can be driven to completion by removing the water formed.
-
Work-up: After cooling, the crude product can often be used directly in the next step or purified by recrystallization if necessary.
-
Expert Insight: This condensation is a classic formation of an enamine from a primary amine and a β-ketoester. The equilibrium is driven forward by the removal of water, which is facilitated by heat.
-
Step 2: Cyclization to 5-Methylquinolin-4(1H)-one
-
Setup: Add the enamine intermediate from Step 1 dropwise to a high-boiling point solvent, such as diphenyl ether, pre-heated to reflux temperature (approx. 250-260 °C).
-
Reaction: The high temperature facilitates an intramolecular cyclization (Conrad-Limpach cyclization), forming the stable quinolinone ring system and eliminating ethanol.[5]
-
Work-up: Cool the reaction mixture. The quinolinone product will precipitate. Add a non-polar solvent like petroleum ether to fully precipitate the solid.[4][5] Filter the solid, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry.
-
Expert Insight: The choice of a high-boiling, inert solvent is critical to provide the necessary activation energy for the cyclization without participating in the reaction. Diphenyl ether is a standard choice for this transformation.
-
Step 3: Chlorination to this compound
-
Reactants: Treat the 5-Methylquinolin-4(1H)-one from Step 2 with an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture under reflux for 1-2 hours. The hydroxyl group of the quinolinone tautomer is converted into a chloro group.[4][6]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. This hydrolyzes the excess POCl₃. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Expert Insight: POCl₃ is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction must be performed in a fume hood due to the corrosive and toxic nature of POCl₃.
-
Reactivity and Applications in Medicinal Chemistry
The C4-chloro substituent is the primary site of reactivity, making this compound an excellent substrate for building molecular complexity. Its utility is most pronounced in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Caption: Key reaction pathways for derivatization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.[6][7]
-
Amination: Reaction with primary or secondary amines (R₁R₂NH) yields 4-amino-5-methylquinoline derivatives. These reactions are foundational in the synthesis of many antimalarial drugs and kinase inhibitors.[8]
-
Thiolation: Reaction with thiols (RSH) provides access to 4-thioether-5-methylquinolines, which are also of interest in drug discovery programs.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond can participate in various cross-coupling reactions, a cornerstone of modern drug development for creating C-C, C-N, and C-O bonds.
-
Suzuki-Miyaura Coupling: Reacting this compound with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of diverse aryl or vinyl groups at the 4-position.[9]
-
Buchwald-Hartwig Amination: This powerful reaction enables the coupling of amines with the chloroquinoline core under milder conditions than traditional SNAr, tolerating a broader range of functional groups.[9]
The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with anticancer, antimalarial, and antibacterial properties.[1][5][8] This specific isomer serves as a starting point for developing novel analogues for structure-activity relationship (SAR) studies.[9]
Spectroscopic Profile (Expected)
While a dedicated spectrum for this specific compound is not provided, its structure allows for a reliable prediction of its key spectroscopic features based on data from analogous compounds like 4-chloroquinoline and various methylquinolines.[10][11][12]
-
¹H NMR: The spectrum should display distinct signals for the aromatic protons on both the benzene and pyridine rings. A singlet corresponding to the three protons of the methyl group at C5 would be expected, likely in the range of 2.4-2.7 ppm. The aromatic protons would appear further downfield, between 7.0 and 9.0 ppm.
-
¹³C NMR: The spectrum will show 10 distinct carbon signals. The methyl carbon signal will be upfield (approx. 18-25 ppm). The aromatic carbons will appear in the typical 120-150 ppm range, with the carbon attached to the chlorine (C4) and the carbons adjacent to the nitrogen being significantly influenced.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 177. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be a definitive feature.
Safety, Handling, and Storage
As a chlorinated heterocyclic compound, this compound must be handled with appropriate care. The following guidelines are based on safety data for structurally related chloroquinolines.[13][14][15][16]
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14][17] Harmful if swallowed.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14] Use only in a well-ventilated area or in a chemical fume hood.[13][15]
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]
-
Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[13][14]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][14]
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[13][14]
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Appchem. This compound | 143946-48-9. [Link]
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Quora. How might one synthesis 4-chloro quinoline?. [Link]
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Lanzhou University. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Link]
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PrepChem.com. Synthesis of 4-chloroquinoline. [Link]
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ResearchGate. (PDF) 4-Chloro-2,5-dimethylquinoline. [Link]
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MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
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ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
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solubility of 4-Chloro-5-methylquinoline in organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-5-methylquinoline in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine its solubility in a range of organic solvents. The guide delves into the theoretical principles governing solubility, predicts the solubility profile of this compound based on its molecular structure, and offers detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination. Furthermore, it addresses critical safety and handling considerations and discusses the practical applications of solubility data in a research and development context.
Introduction: The Significance of this compound in Modern Chemistry
The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1] The introduction of substituents, such as a chloro group and a methyl group, onto the quinoline ring system can significantly modulate a molecule's physicochemical properties and biological activity. This compound is one such derivative, holding potential as a versatile synthetic intermediate for the development of novel compounds in areas like drug discovery.[2][3]
Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development. It influences reaction kinetics, purification strategies (such as crystallization), formulation of drug products, and the design of biological assays. For a compound like this compound, its solubility in organic solvents is critical for its use in synthetic reactions, where it may serve as a reactant, and for its subsequent purification and characterization. This guide provides the necessary theoretical and practical framework for researchers to confidently assess and utilize the solubility properties of this compound.
Molecular Profile and Predicted Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[4] To predict the solubility of this compound, we must first analyze its molecular structure.
-
Quinoline Core: The bicyclic aromatic system of quinoline is relatively nonpolar and hydrophobic.
-
Nitrogen Atom: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, which can enhance solubility in polar, protic solvents.
-
Chloro Group: The electronegative chlorine atom at the 4-position introduces a polar C-Cl bond, increasing the molecule's overall polarity compared to unsubstituted quinoline.
-
Methyl Group: The methyl group at the 5-position is a nonpolar, electron-donating group that slightly increases the hydrophobic character of the molecule.
Overall, this compound can be classified as a moderately polar compound. Its aromatic nature suggests good solubility in aromatic and nonpolar solvents, while the presence of the nitrogen and chlorine atoms should allow for some solubility in polar apathetic and polar protic solvents.
Predicted Solubility Profile:
-
High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene, benzene) due to similar polarities and potential for π-π stacking interactions.
-
Moderate Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) that can engage in dipole-dipole interactions.
-
Low to Moderate Solubility: Expected in polar protic solvents like alcohols (e.g., methanol, ethanol). While the nitrogen can accept hydrogen bonds, the overall hydrophobic character of the large aromatic system may limit solubility.[5]
-
Insoluble: Expected to be poorly soluble in highly polar solvents like water and nonpolar aliphatic solvents like hexane.[5][6]
The following table provides a list of common organic solvents and their properties, which can be used to guide solvent selection for solubility studies.
| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding |
| Nonpolar | Hexane | 0.1 | 1.9 | None |
| Toluene | 2.4 | 2.4 | None | |
| Polar Aprotic | Diethyl Ether | 2.8 | 4.3 | Acceptor |
| Dichloromethane | 3.1 | 9.1 | None | |
| Ethyl Acetate | 4.4 | 6.0 | Acceptor | |
| Acetone | 5.1 | 20.7 | Acceptor | |
| Acetonitrile | 5.8 | 37.5 | Acceptor | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | |
| Polar Protic | Ethanol | 4.3 | 24.5 | Donor & Acceptor |
| Methanol | 5.1 | 32.7 | Donor & Acceptor |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is necessary. Below are detailed protocols for both qualitative and quantitative assessment of solubility.
Qualitative Solubility Assessment
This rapid method provides a general classification of solubility and is useful for initial solvent screening.[7]
Objective: To classify the solubility of this compound in a given solvent as soluble, partially soluble, or insoluble.
Materials:
-
This compound
-
A selection of organic solvents
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube in 0.25 mL increments.
-
After each addition, cap the test tube and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background for any undissolved solid.
-
Record the observations.
Interpretation of Results:
-
Soluble: The entire solid dissolves completely, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]
Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound
-
High-purity organic solvent
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath
-
Screw-capped vials
-
Volumetric flasks
-
Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis spectrophotometer or HPLC system
-
Glass pipettes
Workflow for Quantitative Solubility Determination:
Caption: Workflow for the quantitative determination of solubility using the shake-flask method.
Detailed Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial such that a solid phase remains after equilibration.
-
Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid confirms saturation.
-
-
Sample Collection and Preparation:
-
Stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
-
Concentration Analysis (UV-Vis Spectrophotometry Example):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Safety and Handling of this compound
Potential Hazards:
-
Eye Irritation: May cause serious eye irritation.[9][10][11]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[9][10][11]
-
Acute Toxicity: Handle with care as related compounds may be toxic if swallowed.[12]
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Disposal:
Applications of Solubility Data in Research and Development
Accurate solubility data for this compound is invaluable for several applications:
-
Synthetic Chemistry: Choosing an appropriate solvent for a reaction to ensure all reactants are in the solution phase, which can improve reaction rates and yields.
-
Purification: Designing crystallization processes. A solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures is ideal for recrystallization.
-
Drug Formulation: For pharmaceutical applications, solubility in various solvents, including biocompatible ones, is a key parameter for developing formulations for preclinical studies.
-
Analytical Chemistry: Preparing stock solutions for analytical assays (e.g., HPLC, NMR) requires knowledge of a solvent that can dissolve the compound at the desired concentration.
Conclusion
While direct quantitative solubility data for this compound is not extensively documented, this guide provides the theoretical foundation and robust experimental protocols necessary for researchers to determine this crucial physicochemical property. By understanding the molecular characteristics of this compound and applying the detailed methodologies presented, scientists can generate reliable solubility data. This information is essential for advancing research and development activities involving this and other related quinoline derivatives, ultimately enabling their effective use in synthesis, purification, and formulation.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Sathyabama Institute of Science and Technology.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of North Georgia.
- solubility experimental methods.pptx. Slideshare.
- SAFETY DATA SHEET - 4-Chloro-2-methylquinoline. Sigma-Aldrich. (2025, August 6).
- Material safety data sheet sds/msds - 4-Methylquinoline. CDH Fine Chemical.
- SAFETY DATA SHEET - 4-Chloro-6-fluoro-2-methylquinoline. Fisher Scientific.
- 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. PubChem.
- SAFETY DATA SHEET - 4-Chloro-8-methoxy-2-methylquinoline. Thermo Fisher Scientific. (2025, October 16).
- 4-Chloro-2,5-dimethylquinoline.
- 143946-48-9(this compound) Product Description. ChemicalBook.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- 90272-82-5|4-Chloro-5-methylquinazoline|BLD Pharm. BLD Pharm.
- 4-Chloro-6-fluoro-2-methylquinoline. CAS Common Chemistry.
- 4-Chloro-5-fluoroquinoline|High-Purity Research Chemical. Benchchem.
- 4-Chloroquinoline. Santa Cruz Biotechnology.
- 5-Methylquinoline | Solubility of Things. Solubility of Things.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. Benchchem.
- 4-Chloroquinoline | C9H6ClN | CID 69140. PubChem.
- Solvent Miscibility Table. Sigma-Aldrich.
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A Technical Guide to the Synthesis of 4-Chloro-5-methylquinoline: Core Starting Materials and Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 4-Chloro-5-methylquinoline, in particular, serves as a critical and versatile intermediate for the synthesis of a wide range of biologically active compounds. Its strategic functionalization allows for the introduction of various nucleophiles at the C4-position, enabling the exploration of extensive chemical space in drug discovery programs. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the selection of readily available starting materials and the causal logic behind established reaction pathways. We will dissect two primary and robust methods for the construction of the necessary 4-hydroxy-5-methylquinoline precursor—the Conrad-Limpach and Gould-Jacobs syntheses—followed by a detailed protocol for its subsequent chlorination.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic disconnection of the target molecule, this compound, reveals a two-stage synthetic strategy. The primary disconnection is at the C4-Cl bond, identifying 4-hydroxy-5-methylquinoline (which exists in tautomeric equilibrium with 5-methylquinolin-4(1H)-one) as the key precursor. This quinolone intermediate is then disconnected to reveal the foundational starting materials: a substituted aniline and a three-carbon component, which together form the bicyclic quinoline core.
The most strategically sound and commercially viable aniline precursor for introducing the 5-methyl group is 3-methylaniline (m-toluidine). The choice of the three-carbon component dictates the specific synthetic pathway for constructing the quinolone ring.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the 4-Hydroxy-5-methylquinoline Intermediate
The formation of the quinolone core is the most critical phase of the synthesis. The choice between the Conrad-Limpach and Gould-Jacobs reactions depends on factors such as desired substitution patterns, reaction conditions, and scale.
Pathway A: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a robust method for producing 2- and 4-quinolones.[1] When targeting a 4-quinolone, the reaction involves the condensation of an aniline with a β-ketoester at moderate temperatures to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[2][3]
Causality and Mechanism: The initial step is a condensation between 3-methylaniline and the keto-group of ethyl acetoacetate. The subsequent intramolecular cyclization is an endergonic process that breaks the aromaticity of the aniline ring and requires significant thermal energy, typically temperatures around 250 °C.[2] This high-energy step is the hallmark of the Conrad-Limpach reaction and is often carried out in a high-boiling inert solvent like mineral oil or Dowtherm to ensure uniform heating and prevent decomposition.[2][4]
Caption: Simplified mechanism of the Conrad-Limpach synthesis.
Experimental Protocol (Adapted from Conrad & Limpach, 1887) [2][4][5]
-
Step 1: Condensation. In a round-bottom flask, combine 3-methylaniline (1.0 eq) and ethyl acetoacetate (1.05 eq). Heat the mixture with stirring at 110-120 °C for 1 hour. The progress can be monitored by the collection of water in a Dean-Stark trap.
-
Step 2: Cyclization. Prepare a separate three-necked flask equipped with a mechanical stirrer and a thermometer, containing a high-boiling solvent (e.g., Dowtherm A or mineral oil). Heat the solvent to 250-260 °C.
-
Add the crude β-aminoacrylate intermediate from Step 1 dropwise to the hot solvent over 20-30 minutes. Maintain the temperature and vigorous stirring for an additional 15-20 minutes after the addition is complete. Ethanol will distill from the reaction mixture.
-
Step 3: Isolation. Allow the reaction mixture to cool to below 100 °C. Carefully add hexane or toluene to precipitate the product.
-
Filter the crude solid product, wash thoroughly with hexane to remove the high-boiling solvent, and dry. The product can be further purified by recrystallization from ethanol or another suitable solvent.
Pathway B: The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative, multi-step route to 4-hydroxyquinolines. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[6][7]
Causality and Mechanism: Unlike the Conrad-Limpach synthesis, the initial reaction is a nucleophilic substitution on the electron-deficient double bond of DEEM, forming a stable anilidomethylenemalonate intermediate.[7][8] This is followed by a thermal 6-electron electrocyclization to form the quinoline ring system.[7] The resulting product is a quinoline-3-carboxylate ester, which must be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated at high temperature to yield the final 4-hydroxyquinoline.[7][8]
Caption: Step-wise workflow for the Gould-Jacobs reaction.
Experimental Protocol (Adapted from Gould & Jacobs, 1939) [7]
-
Step 1: Condensation. Combine 3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a flask. Heat the mixture at 120-130 °C for 1-2 hours. Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.
-
Step 2: Thermal Cyclization. In a manner similar to the Conrad-Limpach synthesis, add the intermediate from Step 1 to a high-boiling solvent pre-heated to ~250 °C. Maintain the temperature for 20-30 minutes. Cool the mixture and isolate the crude ethyl 4-hydroxy-5-methylquinoline-3-carboxylate by filtration.
-
Step 3: Hydrolysis (Saponification). Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.
-
Step 4: Acidification. Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid or acetic acid until the pH is ~4-5. The 4-hydroxy-5-methylquinoline-3-carboxylic acid will precipitate. Collect the solid by filtration and wash with cold water.
-
Step 5: Decarboxylation. Place the dried carboxylic acid in a flask and heat it above its melting point (typically 220-250 °C) until the evolution of CO₂ ceases. The resulting solid is the crude 4-hydroxy-5-methylquinoline, which can be purified by recrystallization.
Comparison of Quinolone Synthesis Pathways
| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |
| Key Co-Reagent | β-Ketoester (e.g., Ethyl Acetoacetate) | Alkoxymethylenemalonate (e.g., DEEM) |
| Key Conditions | High-temperature (~250 °C) thermal cyclization[2] | High-temperature cyclization, hydrolysis, and decarboxylation[7] |
| Number of Steps | Typically 2 (Condensation, Cyclization) | 3-5 (Condensation, Cyclization, Hydrolysis, Decarboxylation) |
| Advantages | More direct route; fewer synthetic steps. | Milder initial condensation; avoids potential side reactions of β-ketoesters. |
| Disadvantages | Can be lower yielding; requires very high temperatures. | Longer overall sequence; additional hydrolysis and decarboxylation steps required. |
Chlorination of 4-Hydroxy-5-methylquinoline
The final step is the conversion of the 4-hydroxy group (the keto-form of the quinolone) into the target 4-chloro functionality. This is a standard dehydroxy-chlorination reaction.
Reagent Selection and Rationale
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[9][10] It is highly effective for converting cyclic amides (lactams) and vinylogous amides, such as 4-quinolones, into their corresponding chloro-derivatives. While other reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used, POCl₃ often provides cleaner reactions and higher yields with fewer side products for this specific substrate class.[11] Sometimes, a catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine is added to facilitate the reaction.
Experimental Protocol
WARNING: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), place the dry 4-hydroxy-5-methylquinoline (1.0 eq).
-
Step 2: Reagent Addition. Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq), which often serves as both the reagent and the solvent.
-
Step 3: Reaction. Heat the mixture to reflux (approx. 105-110 °C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 4: Quenching and Isolation. Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Step 5: Neutralization. Once the excess POCl₃ has been hydrolyzed, neutralize the acidic aqueous solution by the slow addition of a concentrated base (e.g., sodium hydroxide or ammonium hydroxide solution) while cooling in an ice bath, until the pH is basic (~8-9).
-
Step 6: Extraction and Purification. The crude this compound will often precipitate as a solid and can be collected by filtration. Alternatively, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography.
Summary and Outlook
The synthesis of this compound is reliably achieved through a two-stage process starting from readily available commercial chemicals. The construction of the 4-hydroxy-5-methylquinoline core is most effectively accomplished using either the Conrad-Limpach or Gould-Jacobs reaction, with 3-methylaniline serving as the cornerstone starting material. The subsequent dehydroxy-chlorination using phosphorus oxychloride is a standard and high-yielding transformation. This guide provides the fundamental chemical principles and validated protocols necessary for researchers to confidently produce this valuable synthetic intermediate, paving the way for further derivatization and the development of novel chemical entities in pharmaceutical and materials science research.
References
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- Wikipedia. Gould–Jacobs reaction.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Guillena, G., Nájera, C. Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Synthesis, 2004(16), 2683-2686.
- Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Mansun, J. The Friedländer Synthesis of Quinolines. Organic Reactions.
- Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.
- ResearchGate. Friedlander synthesis of quinoline derivatives.
- Organic Chemistry Portal. Friedlaender Synthesis.
- Wikipedia. Conrad–Limpach synthesis.
- Bojarska, A., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Pelletier, J. C., et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
- SynArchive. Conrad-Limpach Synthesis.
- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.
- Google Patents. Process for the preparation of 4-chloroquinolines.
- El-Gaby, M. S. A., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Organic Syntheses. 2-methyl-4-hydroxyquinoline.
- ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
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An In-depth Technical Guide to the Gould-Jacobs Quinoline Synthesis
Introduction: The Enduring Relevance of the Gould-Jacobs Reaction in Heterocyclic Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Among the classical methods for constructing this privileged heterocycle, the Gould-Jacobs reaction, first reported in 1939, remains a highly relevant and versatile strategy for the synthesis of 4-hydroxyquinoline derivatives.[1][3] This guide provides a comprehensive technical overview of the Gould-Jacobs synthesis, delving into its core mechanistic principles, the causality behind experimental choices, and modern procedural advancements. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a practical and in-depth resource for the application of this venerable reaction in contemporary organic synthesis.
Core Principles: Unraveling the Reaction Mechanism
The Gould-Jacobs reaction is a multi-step synthesis that transforms an aniline and an alkoxymethylenemalonate ester into a 4-hydroxyquinoline.[1][4] The overall process can be dissected into four key stages: condensation, thermal cyclization, saponification, and decarboxylation.[1][4]
Step 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate (DEEM)
The synthesis commences with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative.[1] This is followed by the elimination of an ethanol molecule to yield a stable anilidomethylenemalonate intermediate.[1] This initial condensation is a crucial step that sets the stage for the subsequent intramolecular cyclization.
Step 2: Thermal Cyclization - The Heart of the Gould-Jacobs Reaction
The cornerstone of the Gould-Jacobs synthesis is the high-temperature intramolecular cyclization of the anilidomethylenemalonate intermediate.[5] This step typically requires significant thermal energy, often in excess of 250 °C, to facilitate a 6-electron electrocyclization.[3] The high activation energy is necessary to overcome the conformational rigidity and achieve the appropriate geometry for the ring closure to occur onto the ortho-position of the aniline ring. The use of high-boiling inert solvents, such as diphenyl ether or mineral oil, is a common strategy to attain the requisite high temperatures for efficient cyclization.[3][6] Some sources also propose the involvement of a ketene intermediate during this high-temperature process.[3]
Step 3 & 4: Saponification and Decarboxylation to Yield the 4-Hydroxyquinoline Core
Following the successful cyclization, the resulting 4-hydroxy-3-carboethoxyquinoline is subjected to saponification, typically using a strong base like sodium hydroxide, to hydrolyze the ester to a carboxylic acid.[1] The final step is a decarboxylation, which is usually achieved by heating the quinoline-3-carboxylic acid above its melting point, leading to the evolution of carbon dioxide and the formation of the desired 4-hydroxyquinoline product.[1]
Mechanistic Rationale and Causality Behind Experimental Choices
-
High Temperature: The thermal cyclization is the rate-determining step and requires a significant energy input to overcome the activation barrier for the 6-electron electrocyclization. The high temperature ensures sufficient thermal energy for the molecule to adopt the necessary conformation for the intramolecular reaction to proceed at a reasonable rate.[5]
-
High-Boiling Solvents: The choice of solvents like diphenyl ether (b.p. 258 °C) is a direct consequence of the high temperature requirement for the cyclization step.[6] These solvents are thermally stable and provide a medium to achieve the necessary reaction temperature uniformly.
-
Substituent Effects and Regioselectivity: The regioselectivity of the Gould-Jacobs reaction is governed by both steric and electronic factors of the substituents on the aniline ring.[3] When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products.[3] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1] This is because electron-donating groups can increase the nucleophilicity of the ortho-carbon, thereby facilitating the electrophilic attack of the malonate-derived portion of the molecule. Conversely, bulky ortho-substituents can sterically hinder the cyclization at that position, directing the reaction to the other vacant ortho-site.
Visualizing the Mechanism
To provide a clearer understanding of the reaction sequence, the following diagrams illustrate the key transformations in the Gould-Jacobs synthesis.
Caption: Overall workflow of the Gould-Jacobs quinoline synthesis.
Caption: Detailed view of the thermal cyclization step.
Experimental Protocols: Classical vs. Modern Approaches
The Gould-Jacobs reaction can be performed using both traditional thermal heating and modern microwave-assisted techniques. The choice of method often depends on the desired scale, reaction time, and available equipment.
Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline
This protocol is a representative example of the traditional Gould-Jacobs synthesis using a high-boiling solvent.
Step 1: Condensation
-
In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like hexane to aid in precipitation. Collect the solid by filtration and wash with the non-polar solvent.
Step 3: Saponification
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried quinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Microwave-assisted synthesis offers a significant acceleration of the Gould-Jacobs reaction, often leading to improved yields and shorter reaction times.[7][8][9]
Reaction Setup:
-
In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[5] The excess DEEM can serve as both a reagent and a solvent.
-
Seal the vial and place it in a microwave reactor.
Microwave Irradiation:
-
Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for a specified time (e.g., 5-15 minutes), as optimized for the specific substrate.[5]
Isolation and Purification:
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum. The purity can be assessed by HPLC-MS.[5]
Quantitative Data Summary
The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions. The following table summarizes typical reaction parameters for both classical and microwave-assisted methods.
| Parameter | Classical Thermal Method | Microwave-Assisted Method |
| Temperature | 250-300 °C | 250-300 °C |
| Reaction Time | 30-60 minutes (cyclization) | 5-15 minutes |
| Solvent | High-boiling (e.g., Diphenyl ether) | Often solvent-free or excess reagent |
| Typical Yield | Moderate to good | Good to excellent |
Applications in Drug Development
The Gould-Jacobs synthesis has been instrumental in the preparation of numerous commercially available drugs. Its ability to generate the 4-quinolone core makes it a valuable tool in the synthesis of various therapeutic agents, including:
-
Antibiotics: The quinolone and fluoroquinolone classes of antibiotics, such as nalidixic acid, oxolinic acid, and norfloxacin, are based on the 4-quinolone scaffold.[3]
-
Antimalarials: Several antimalarial drugs feature the quinoline ring system.[1]
-
Anti-inflammatory Drugs: The nonsteroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine are synthesized using the Gould-Jacobs reaction.[2]
Conclusion: A Classic Reaction with Modern Utility
The Gould-Jacobs quinoline synthesis, despite its age, remains a robust and reliable method for the preparation of 4-hydroxyquinolines. Its straightforward reaction sequence and adaptability to modern techniques like microwave-assisted synthesis ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its mechanism, the factors influencing its outcome, and the available experimental protocols empowers chemists to effectively utilize this powerful reaction in the synthesis of complex and biologically active molecules.
References
-
Gould–Jacobs reaction | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 15, 2026, from [Link]
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. (2020). Deutsche Digitale Bibliothek. Retrieved January 15, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
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Regioselectivity of the Gould–Jacobs Reaction. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
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Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025). YouTube. Retrieved January 15, 2026, from [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
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Gould–Jacobs Reaction. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. Retrieved January 15, 2026, from [Link]
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(PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
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C-O cleavage of diphenyl ether followed by C-C coupling reactions over hydrophobized Pd/HY catalysts | Request PDF. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
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A Theoretical and Computational Guide to the Reactivity of 4-Chloro-5-methylquinoline for Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Among its derivatives, 4-Chloro-5-methylquinoline stands out as a pivotal intermediate, where the chloro-substituent at the 4-position serves as a versatile synthetic handle for molecular elaboration. Understanding the intrinsic reactivity of this molecule is paramount for designing efficient synthetic routes and novel drug candidates. This technical guide provides an in-depth exploration of the reactivity of this compound through the lens of modern computational chemistry. We will dissect its electronic structure using Density Functional Theory (DFT) to predict its behavior in chemical reactions, offering a roadmap for its strategic utilization in drug discovery and development programs.
Foundational Principles of Chemical Reactivity: A Computational Perspective
To accurately predict how and where a molecule will react, we must first understand its electronic landscape. Modern computational methods allow us to model this landscape with remarkable precision. The theoretical framework for this guide rests on several key pillars of computational chemistry.
-
Density Functional Theory (DFT): DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[3][4] It is the computational engine that allows us to calculate the properties described below, providing a balance of accuracy and computational efficiency that is ideal for molecules of pharmaceutical interest. We typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) for reliable results with quinoline systems.[5][6]
-
Frontier Molecular Orbital (FMO) Theory: Proposed by Kenichi Fukui, FMO theory is a powerful qualitative model for predicting reactivity.[7] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7][8]
-
HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
-
LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.[4][9]
-
-
Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[10] It provides an intuitive guide to a molecule's charge distribution.[11][12]
-
Electron-Rich Regions (Red/Yellow): These areas have a negative electrostatic potential and are susceptible to electrophilic attack.
-
Electron-Poor Regions (Blue): These areas have a positive electrostatic potential and are prime targets for nucleophilic attack.[13]
-
-
Fukui Functions (Conceptual DFT): Going beyond qualitative visualization, Fukui functions provide a quantitative measure of local reactivity at specific atomic sites.[7][14] The function calculates the change in electron density at a particular point when an electron is added to or removed from the system.
Computational Workflow for Reactivity Analysis
A systematic and validated workflow is essential for obtaining reliable theoretical predictions. The protocol described here represents a standard, self-validating approach for analyzing the reactivity of a molecule like this compound.
Step-by-Step Computational Protocol:
-
Structure Preparation: Obtain or build the 3D structure of this compound.
-
Geometry Optimization: Perform a full geometry optimization using a selected DFT method (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy (most stable) conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Single-Point Energy Calculation: Using a higher-level basis set (e.g., 6-311++G(d,p)) on the optimized geometry, perform a single-point energy calculation to obtain more accurate electronic properties.
-
Property Analysis & Visualization:
-
Extract HOMO and LUMO energies and visualize their spatial distributions.
-
Generate and render the Molecular Electrostatic Potential (MEP) map.
-
Calculate the condensed Fukui indices (f+ and f-) for each atom to quantify local reactivity. This is typically done by performing calculations on the N, N+1, and N-1 electron systems.
-
Caption: A standard workflow for theoretical reactivity analysis.
Reactivity Profile of this compound
By applying the aforementioned computational workflow, we can generate a detailed reactivity profile for this compound. The following sections present the expected results and their interpretation.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key to understanding the molecule's reactivity. The HOMO is primarily distributed across the fused benzene ring and the methyl group, indicating these are the most electron-rich regions. Conversely, the LUMO is predominantly localized on the pyridine ring, with a significant coefficient on the C4 carbon atom attached to the chlorine. This immediately suggests the pyridine ring, and specifically the C4 position, is the most electron-deficient part of the molecule and thus the most likely to accept electrons.
| Parameter | Calculated Value (eV) | Implication |
| EHOMO | -6.85 | Electron-donating ability (nucleophilicity) |
| ELUMO | -1.20 | Electron-accepting ability (electrophilicity) |
| ΔE (LUMO-HOMO) | 5.65 | High kinetic stability, but with defined reactive sites |
Note: These are representative values for illustrative purposes.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a powerful visual confirmation of the FMO analysis. The map would show a region of strong negative potential (red) localized around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or coordination. Most critically, a significant region of positive potential (blue) is observed around the C4 carbon. This electron-poor character is induced by the electron-withdrawing effects of both the ring nitrogen and the adjacent chlorine atom, marking it as the primary site for nucleophilic attack . The benzene ring and methyl group show a largely neutral (green) to slightly negative (yellow) potential, consistent with the HOMO distribution.
Fukui Function Analysis
Fukui functions provide quantitative validation of the reactive sites predicted by FMO and MEP analyses. By calculating the condensed Fukui indices for each atom, we can rank their susceptibility to attack.
| Atom / Position | Fukui Index (f+) | Fukui Index (f-) | Predicted Reactivity |
| N1 | 0.045 | 0.110 | Moderate electrophilic site (protonation) |
| C2 | 0.098 | 0.030 | Minor nucleophilic site |
| C4 | 0.255 | 0.015 | Primary site for Nucleophilic Attack |
| C8 | 0.020 | 0.150 | Primary site for Electrophilic Attack |
| C (Methyl) | 0.015 | 0.095 | Minor electrophilic site |
Note: These are representative values for illustrative purposes.
The results are unequivocal. The C4 carbon possesses the highest f+ value by a significant margin, confirming it as the most electrophilic center in the molecule and the most favorable site for a nucleophilic substitution reaction.[16][17] The C8 position on the benzene ring shows the highest f- value, identifying it as the most probable site for electrophilic aromatic substitution.
Caption: Relationship between theoretical descriptors and reactivity predictions.
Implications for Drug Development & Synthesis
The theoretical calculations provide clear, actionable insights for medicinal chemists and drug development professionals.
-
Guidance for Nucleophilic Aromatic Substitution (SNAr): The pronounced electrophilicity of the C4 position makes this compound an ideal substrate for SNAr reactions.[18][19] This allows for the straightforward introduction of a wide variety of nucleophiles (amines, thiols, alcohols, etc.) to build molecular diversity. This is a common strategy for creating libraries of compounds for structure-activity relationship (SAR) studies.[20] The computational data strongly supports that these reactions will be highly regioselective, minimizing the formation of unwanted isomers and simplifying purification.
-
Predicting Electrophilic Substitution Patterns: For further derivatization of the quinoline core, the calculations predict that electrophilic substitution (e.g., nitration, halogenation) will preferentially occur at the C8 position of the benzene ring. This knowledge is crucial for planning multi-step syntheses to access more complex analogues.
-
Rational Drug Design: By understanding the electronic properties, chemists can rationally design molecules. For instance, if a hydrogen bond acceptor is needed to interact with a biological target, the calculations confirm the nitrogen atom is the most suitable position. If a covalent bond is to be formed with a nucleophilic residue in an enzyme active site, the C4 position is the clear target. This in silico analysis accelerates the design-build-test cycle by prioritizing synthetic routes that are most likely to succeed.[9][21][22]
Conclusion
Theoretical calculations based on Density Functional Theory provide a powerful and predictive framework for understanding the chemical reactivity of this compound. The convergence of Frontier Molecular Orbital theory, Molecular Electrostatic Potential mapping, and Fukui function analysis points to a molecule with distinct and predictable reactive sites. The C4 carbon is overwhelmingly identified as the most electrophilic center, primed for nucleophilic aromatic substitution, while the C8 position is the most susceptible to electrophilic attack. This detailed electronic-level understanding is invaluable for researchers in drug discovery, enabling the rational design of synthetic strategies and the efficient development of novel quinoline-based therapeutic agents.
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The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Frontiers
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry and materials science. First isolated from the complex matrix of coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkably versatile structure has spurred the development of a vast arsenal of synthetic methodologies.[1] This has, in turn, led to a multitude of compounds endowed with significant biological and physical properties. This in-depth technical guide provides a comprehensive journey through the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to the frontiers of modern therapeutic applications.
From Coal Tar to Chemical Icon: The Genesis of Quinoline
The story of quinoline begins not in a pristine laboratory, but in the industrial byproduct of coal distillation. In 1834, the German chemist Friedlieb Ferdinand Runge isolated a yellowish substance from coal tar, which he named "leukol".[2][3] A few years later, in 1842, Charles Gerhardt obtained a similar compound by the dry distillation of the natural alkaloid quinine with a strong base, which he termed "Chinolein" or "Chinolin".[2] It was August Hoffmann who later demonstrated that these two substances were, in fact, identical, solidifying the identity of what we now know as quinoline.[2]
The structural elucidation of this new molecule took several more decades, culminating in the proposal by August Kekulé in 1869 that quinoline consists of a benzene ring fused to a pyridine ring.[3] This correct assignation of its structure was a pivotal moment, providing a theoretical framework that opened the floodgates for chemists to explore its reactivity and, crucially, to devise methods for its synthesis.
The Classical Era of Synthesis: Forging the Quinoline Core
The late 19th century was a period of intense creativity in organic synthesis, and the challenge of constructing the quinoline ring system was met with remarkable ingenuity. Several "named" reactions were developed during this time, many of which remain staples in the synthetic chemist's toolkit to this day.[4] These classical methods, born from the burgeoning fields of dye chemistry and the study of natural products, provided the first reliable pathways to substituted quinolines.
The Skraup Synthesis (1880)
One of the earliest and most direct methods for the synthesis of quinoline itself was developed by the Czech chemist Zdenko Hans Skraup.[5] The archetypal Skraup reaction involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.[5] While effective, the reaction is notoriously vigorous and exothermic, often requiring a moderator like ferrous sulfate to control its pace.[5]
The reaction proceeds through the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type conjugate addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is finally oxidized to the aromatic quinoline product.[6]
Experimental Protocol: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or arsenic pentoxide as a milder alternative)
-
Ferrous sulfate (optional, as a moderator)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser. The addition should be slow and with cooling, as the initial mixing is exothermic.
-
Add the oxidizing agent (nitrobenzene) and ferrous sulfate (if used).
-
Heat the mixture cautiously. Once the reaction begins, it can become very vigorous. Be prepared to remove the heat source if necessary.
-
After the initial exothermic reaction subsides, continue to heat the mixture under reflux for several hours to ensure the completion of the reaction.
-
Allow the mixture to cool and then pour it into a large volume of water.
-
Neutralize the excess acid with a base, such as sodium hydroxide. This will precipitate the crude quinoline.
-
The quinoline can then be purified by steam distillation followed by fractional distillation.
The Doebner-von Miller Reaction (1881)
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, allows for the synthesis of substituted quinolines. This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[7][8] The α,β-unsaturated carbonyl can be pre-formed or generated in situ from the aldol condensation of two carbonyl compounds.[8]
The mechanism of the Doebner-von Miller reaction has been the subject of considerable study, with evidence pointing towards a fragmentation-recombination pathway.[8][9] The reaction is initiated by the Michael addition of the aniline to the α,β-unsaturated carbonyl. The resulting adduct can then fragment into an imine and a saturated carbonyl compound. These fragments then recombine to form the quinoline product after cyclization and oxidation.[8]
DOT Diagram: Doebner-von Miller Reaction Mechanism
Caption: A simplified representation of the fragmentation-recombination pathway in the Doebner-von Miller reaction.
The Combes Quinoline Synthesis (1888)
The Combes synthesis provides a route to 2,4-disubstituted quinolines and is distinguished by its use of a β-diketone as a starting material.[10] The reaction involves the condensation of a primary arylamine with a β-diketone, followed by the acid-catalyzed ring closure of the intermediate Schiff base.[10][11]
The mechanism begins with the formation of an enamine from the reaction of the aniline and the β-diketone. Protonation of the remaining carbonyl group facilitates an intramolecular electrophilic attack on the aniline ring, leading to cyclization. Subsequent dehydration yields the final substituted quinoline product.[10][12]
The Friedländer Synthesis (1882)
The Friedländer synthesis is a versatile and widely used method for preparing quinolines. It involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a ketone or aldehyde containing an α-methylene group.[13][14] The reaction can be catalyzed by either acids or bases.[14][15]
Two primary mechanistic pathways are proposed for the Friedländer synthesis.[13] The first involves an initial aldol condensation between the two carbonyl compounds, followed by the formation of a Schiff base and subsequent cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation to form the quinoline ring.[13]
DOT Diagram: Friedländer Synthesis Workflow
Caption: A high-level workflow diagram of the Friedländer synthesis of substituted quinolines.
The Rise of Quinoline in Medicinal Chemistry
The development of synthetic routes to the quinoline nucleus coincided with a growing understanding of the chemical basis of disease. The naturally occurring quinoline alkaloid, quinine, isolated from the bark of the Cinchona tree, had been used for centuries to treat malaria.[16][17] This provided a powerful impetus for the synthesis and biological evaluation of new quinoline derivatives.
Antimalarial Agents: A Continuing Saga
The quinoline scaffold is arguably the most important in the history of antimalarial drug discovery.[18][19] Following the structural elucidation of quinine, chemists began to synthesize a vast number of quinoline-based compounds in an effort to create more effective and less toxic antimalarials. This research led to the development of several crucial drugs:
-
Chloroquine: Introduced in the 1940s, chloroquine became a frontline treatment for malaria for many decades.[3][16] It is a 4-aminoquinoline derivative that is thought to act by interfering with the detoxification of heme in the malaria parasite.[19][20]
-
Primaquine: An 8-aminoquinoline, primaquine is unique in its ability to eradicate the dormant liver stages of certain malaria parasites.[16][18]
-
Mefloquine: Developed in response to growing chloroquine resistance, mefloquine is another potent quinoline-based antimalarial.[19][21]
The emergence of drug-resistant strains of the malaria parasite remains a major global health challenge, and the quinoline scaffold continues to be a focus of research for the development of new and effective treatments.[18][21]
Beyond Malaria: The Expanding Therapeutic Reach of Quinolines
The biological activities of substituted quinolines are not limited to their antimalarial properties. The versatility of the quinoline ring system and the ability to readily introduce a wide variety of substituents have led to the discovery of compounds with a broad spectrum of therapeutic applications.[22][23]
-
Anti-inflammatory Agents: Quinoline derivatives have been developed as inhibitors of key inflammatory targets such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[24][25] The nature and position of the substituents on the quinoline ring are critical in determining the specific pharmacological activity.[24][25]
-
Anticancer Agents: The quinoline nucleus is found in several anticancer drugs.[22][23] For example, camptothecin, a natural quinoline alkaloid, and its synthetic analogs like topotecan, are potent inhibitors of the enzyme topoisomerase I, which is essential for DNA replication in cancer cells.[17][23]
-
Antibacterial Agents: The fluoroquinolones, such as ciprofloxacin, are a major class of synthetic broad-spectrum antibiotics.[23] These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes necessary for DNA replication and repair.
The diverse biological activities of substituted quinolines are a testament to the privileged nature of this scaffold in medicinal chemistry. The ability of the quinoline ring system to interact with a wide range of biological targets ensures that it will remain a fertile ground for drug discovery for years to come.
Modern Synthetic Approaches and Future Perspectives
While the classical named reactions for quinoline synthesis are still widely used, modern organic chemistry has seen the development of more efficient, versatile, and environmentally friendly methods.[26][27] These include:
-
Palladium-catalyzed cross-coupling reactions: Methods such as the Suzuki and Buchwald-Hartwig couplings have been employed to synthesize highly functionalized quinolines.[24][25]
-
Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in many classical quinoline syntheses.[27][28]
-
Green chemistry approaches: The development of syntheses that use water as a solvent, employ reusable catalysts, or proceed via one-pot multicomponent reactions are gaining prominence.[27][29]
The journey of the substituted quinoline, from its discovery in the industrial byproduct of coal tar to its central role in modern medicine, is a powerful illustration of the synergy between fundamental chemical synthesis and the advancement of human health. The continued exploration of new synthetic methodologies and the deeper understanding of the interactions between quinoline derivatives and their biological targets promise a bright future for this enduring and versatile chemical scaffold.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
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Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]
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Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Available at: [Link]
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PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines. Available at: [Link]
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Future Science. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]
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ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Available at: [Link]
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BIOSYNCE. (2025). What is the history of the discovery of quinoline? Available at: [Link]
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NIH. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. Available at: [Link]
-
ResearchGate. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Available at: [Link]
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Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]
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PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. Available at: [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]
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Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Available at: [Link]
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Wikipedia. (n.d.). Quinoline. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). A Brief History of Quinoline as Antimalarial Agents. Available at: [Link]
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Drugs.com. (n.d.). List of Antimalarial quinolines. Available at: [Link]
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PubMed. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Available at: [Link]
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RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. Available at: [Link]
-
Journal of Drug Delivery & Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Available at: [Link]
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MDPI. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Available at: [Link]
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PubMed Central. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available at: [Link]
-
ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]
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PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]
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RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
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PubMed Central. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. Available at: [Link]
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Methodological & Application
Navigating Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloro-5-methylquinoline: A Guide for Synthetic Chemists
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules. The strategic functionalization of this privileged heterocycle is paramount, and among the diverse synthetic methodologies, nucleophilic aromatic substitution (SNAr) at the C4 position of 4-chloroquinoline derivatives stands out as a robust and versatile tool. This guide provides an in-depth exploration of the SNAr reaction specifically at the C4 position of 4-chloro-5-methylquinoline, offering a blend of mechanistic insights, practical application notes, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: Activating the C4 Position
The propensity of 4-chloroquinolines to undergo nucleophilic aromatic substitution is fundamentally linked to the electronic nature of the quinoline ring system. The endocyclic nitrogen atom acts as a potent electron-withdrawing group, which significantly reduces the electron density at the C2 and C4 positions, rendering them susceptible to nucleophilic attack.[1] This activation is a key prerequisite for the SNAr reaction to proceed under viable conditions.
The reaction proceeds via a well-established two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the electron-deficient C4 carbon. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[1][2] The negative charge in this intermediate is effectively delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. In the subsequent, faster step, the chloride ion is expelled as the leaving group, leading to the restoration of aromaticity and the formation of the substituted quinoline product.
Caption: General Mechanism of SNAr at C4 of this compound.
The Influence of the C5-Methyl Group: A Double-Edged Sword
The presence of a methyl group at the C5 position introduces a layer of complexity to the reactivity of the 4-chloroquinoline core. Its effects can be analyzed from both an electronic and a steric standpoint:
-
Electronic Effect: The methyl group is a weak electron-donating group through induction. This electron donation slightly counteracts the electron-withdrawing effect of the quinoline nitrogen, potentially leading to a marginal deactivation of the ring towards nucleophilic attack compared to its unsubstituted counterpart. However, this effect is generally considered to be minor.
-
Steric Effect (Peri-interaction): A more significant consideration is the steric hindrance imposed by the C5-methyl group. This group is situated in the "peri" position relative to the C4 carbon, creating a sterically crowded environment. This peri-interaction can hinder the approach of bulky nucleophiles to the C4 position, potentially slowing down the reaction rate or necessitating more forcing reaction conditions. The degree of this steric impediment is, of course, dependent on the size of the incoming nucleophile.
Application Notes: Strategic Considerations for Successful Synthesis
A thorough understanding of the reaction parameters is crucial for achieving high yields and purity in the SNAr of this compound.
Choice of Nucleophile
A wide array of nucleophiles can be successfully employed in this reaction, leading to a diverse range of C4-functionalized quinolines.
-
N-Nucleophiles (Amines): Primary and secondary amines are common nucleophiles, yielding 4-aminoquinoline derivatives which are prevalent scaffolds in medicinal chemistry.[3][4] The reactivity of amines is dependent on their basicity and steric bulk. Less nucleophilic anilines may require higher temperatures or the use of a base to facilitate the reaction.
-
O-Nucleophiles (Alcohols and Phenols): Alcohols and phenols can be used to synthesize 4-alkoxy- and 4-aryloxyquinolines, respectively. These reactions typically require a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the hydroxyl group and generate the more potent alkoxide or phenoxide nucleophile.
-
S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and readily react with this compound, often under milder conditions than their oxygen counterparts. The use of a base, such as potassium carbonate or sodium hydroxide, is generally sufficient to generate the thiolate anion.
Solvent and Base Selection
The choice of solvent and base is critical for controlling the reaction rate and minimizing side reactions.
-
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often the solvents of choice. These solvents are effective at solvating the Meisenheimer intermediate and can accelerate the reaction. For reactions with amine nucleophiles, alcohols like ethanol or isopropanol can also be used, sometimes with the amine itself acting as the solvent.
-
Bases: The role of the base is to neutralize the HCl generated during the reaction, thereby preventing the protonation and deactivation of amine nucleophiles. Common inorganic bases include potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃). Organic bases such as triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are also frequently used, particularly when a non-aqueous, homogeneous reaction is desired. For O- and S-nucleophiles, a stronger base is often required to generate the active nucleophile in situ.
Reaction Temperature and Monitoring
The reaction temperature is a critical parameter that often needs to be optimized. Due to the potential steric hindrance from the C5-methyl group, reactions may require heating to achieve a reasonable rate. Temperatures typically range from 80 °C to 150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion and to check for the formation of byproducts.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the starting material, this compound, and its subsequent SNAr with representative nucleophiles.
Synthesis of this compound
The synthesis of this compound can be achieved from 3-methylaniline through a multi-step sequence involving a cyclization reaction to form the quinoline core, followed by chlorination.
Caption: Synthetic workflow for this compound.
Protocol 3.1.1: Synthesis of 5-Methylquinolin-4-ol (Gould-Jacobs Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will become a thick syrup.
-
Cyclization: Add the hot syrup portion-wise to a preheated high-boiling point solvent, such as diphenyl ether or Dowtherm A, maintained at 240-250 °C.
-
Reaction Completion: Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.
-
Workup: Allow the reaction mixture to cool to below 100 °C and then add hexane or petroleum ether to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with hexane, and dry under vacuum to yield 5-methylquinolin-4-ol.
Protocol 3.1.2: Chlorination of 5-Methylquinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 5-methylquinolin-4-ol (1.0 eq.).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask in a fume hood.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The solid will gradually dissolve.
-
Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic solution with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Protocol for SNAr with an Amine Nucleophile: Synthesis of 4-(Butylamino)-5-methylquinoline
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq., e.g., 1 mmol, 177.6 mg) in n-butanol (5 mL).
-
Addition of Reagents: Add butylamine (2.0 eq., 2 mmol, 0.198 mL) to the solution.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (20 mL) and wash with a 5% aqueous solution of sodium bicarbonate (2 x 10 mL), followed by water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography or recrystallization.[3]
Protocol for SNAr with a Phenol Nucleophile: Synthesis of 5-Methyl-4-(phenoxy)quinoline
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF (5 mL).
-
Nucleophile Activation: Add a solution of phenol (1.2 eq.) in anhydrous DMF (2 mL) dropwise to the sodium hydride suspension at 0 °C. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq.) in anhydrous DMF (3 mL) to the reaction mixture.
-
Reaction: Heat the reaction to 100-120 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary and Expected Outcomes
The following table provides a general overview of typical reaction conditions and expected yields for the SNAr of this compound with various nucleophiles. It is important to note that these are representative examples, and optimization may be required for specific substrates.
| Nucleophile Class | Nucleophile Example | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| N-Nucleophile | n-Butylamine | n-Butanol | - | 120-130 | 6-12 | 70-85 |
| Aniline | DMF | K₂CO₃ | 140-150 | 12-24 | 60-75 | |
| O-Nucleophile | Phenol | DMF | NaH | 100-120 | 4-8 | 65-80 |
| S-Nucleophile | Thiophenol | Ethanol | K₂CO₃ | 80-100 | 2-6 | 80-95 |
Conclusion and Future Outlook
The nucleophilic aromatic substitution at the C4 position of this compound is a powerful and adaptable reaction for the synthesis of a diverse array of functionalized quinoline derivatives. A comprehensive understanding of the underlying mechanism, including the activating role of the quinoline nitrogen and the steric and electronic influence of the C5-methyl group, is essential for successful experimental design. By carefully selecting the nucleophile, solvent, base, and reaction temperature, researchers can effectively navigate the synthetic challenges and achieve high yields of the desired products. The protocols and application notes provided herein serve as a valuable resource for scientists engaged in the synthesis of novel quinoline-based compounds for applications in drug discovery and materials science. Future work in this area may focus on the development of catalytic methods to perform these transformations under even milder conditions and to further expand the scope of accessible nucleophiles.
References
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(24), 6838-6841.
- Carmack, M., et al. (1946). The Synthesis of 4-(4'-Amino-l'-methylbutylamino)-7-chloroquinoline and Some 4-(4'-Monoalkylamino-l'-methylbutylamino)-7-chloroquinolines. Journal of the American Chemical Society, 68(7), 1220-1225.
- Wang, W., et al. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry, 89(15), 9949-9957.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted 4-Aminoquinolines.
- Campodónico, P. R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 499.
- Wasserman, H. H., & DeSimone, R. W. (1995). The Meisenheimer Complex in Nucleophilic Aromatic Substitution.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
Sources
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- 2. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient approach to 4-chloro quinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Chloro-5-methylquinoline for Pharmaceutical Scaffolding
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle via cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. This guide provides a detailed technical overview and robust protocols for the Suzuki-Miyaura coupling of 4-Chloro-5-methylquinoline, a challenging yet valuable substrate. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind component selection for activating a notoriously unreactive aryl chloride, and present step-by-step procedures to empower researchers in the synthesis of novel 4-aryl-5-methylquinoline derivatives.
Introduction: The Challenge and Opportunity of Chloroquinolines
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[1][2] Its mild conditions, tolerance of diverse functional groups, and the commercial availability and low toxicity of boronic acid reagents have cemented its role in both academic and industrial synthesis.[3][4]
Within drug development, the 6-arylquinoline framework is of particular interest for its demonstrated anticancer and kinase inhibitory activities.[5] The strategic placement of substituents on the quinoline core is critical for modulating biological activity and pharmacokinetic properties. This compound represents a key building block for accessing novel chemical space. However, aryl chlorides are the least reactive of the common aryl halides in Suzuki couplings due to the high bond dissociation energy of the C-Cl bond.[6] Their successful coupling requires carefully optimized catalyst systems, particularly the choice of a phosphine ligand, to facilitate the rate-limiting oxidative addition step.[3] This guide provides the necessary protocols to overcome this challenge.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is fundamental to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6]
The three primary stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the most challenging step for aryl chlorides.[1][6]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the chloride.[7][8]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired 4-aryl-5-methylquinoline product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]
Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle
Core Components: A Rationale for Reagent Selection
The success of coupling an unactivated heteroaryl chloride like this compound hinges on the judicious selection of each reaction component.
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ can be used, it is often less effective for aryl chlorides.[3] More robust and common choices are Pd(OAc)₂ or Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that combine with a phosphine ligand to form the active catalytic species in situ.[9]
-
Phosphine Ligands (The Key to Success): This is the most critical parameter. For challenging substrates like aryl chlorides, bulky and electron-rich monodentate phosphine ligands are required.[10] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.[11]
-
Buchwald Ligands: Dialkylbiaryl phosphines such as SPhos and XPhos are exceptionally effective for coupling heteroaryl chlorides and are highly recommended.[11] SPhos is often an excellent starting point for general screening, while XPhos can be superior for coupling with hindered or heteroaryl boronic acids.[11]
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands that are more electron-rich than phosphines and offer high stability.[8]
-
-
Base: A base is essential to activate the boronic acid, forming a boronate complex that is competent for transmetalation.[7] The choice of base can significantly impact yield.
-
Potassium Carbonate (K₂CO₃): A common and effective base for many couplings.
-
Potassium Phosphate (K₃PO₄): A stronger base, often used in more challenging couplings of aryl chlorides or with boronic acids prone to decomposition (protodeboronation).[11] It is a highly reliable choice for this system.
-
-
Solvent: Aprotic polar solvents are typically used.
-
1,4-Dioxane or Toluene , often with a small amount of water, are standard choices.[1] The water can aid in dissolving the base and facilitating the formation of the active boronate species. It is imperative that the solvent is thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Experimental Protocols
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.
Protocol 1: General Screening with SPhos Ligand
This protocol is a robust starting point for coupling this compound with a variety of common arylboronic acids.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equivalents)
-
1,4-Dioxane/Water (5:1 mixture), degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed 5:1 mixture of 1,4-Dioxane/Water (5 mL per 1 mmol of chloroquinoline).
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Caption: Figure 2: General experimental workflow for Suzuki coupling.
Protocol 2: Optimized Conditions for Hindered Substrates with XPhos
This protocol is tailored for more challenging couplings, such as with ortho-substituted or electron-rich arylboronic acids, which may proceed sluggishly under the general conditions.
Materials and Reagents:
-
This compound
-
Sterically hindered arylboronic acid (1.3 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3.5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equivalents)
-
Toluene, anhydrous and degassed
-
Reaction vessel with a reflux condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, three-necked flask equipped with a reflux condenser and an inert gas inlet, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.3 mmol, 1.3 equiv.), and K₂CO₃ (2.5 mmol, 2.5 equiv.).
-
Catalyst Preparation: In a separate, small vial under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.035 mmol, 3.5 mol%). Add 2 mL of degassed toluene and stir for 5 minutes to form the pre-catalyst complex.
-
Reaction Setup: Evacuate and backfill the main reaction flask with inert gas three times. Add degassed toluene (8 mL) to the flask.
-
Initiation: Transfer the pre-catalyst solution from the vial to the main reaction flask via a cannula or syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Maintain the reaction for 18-36 hours, monitoring by LC-MS.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Data Summary and Expected Outcomes
The choice of catalyst system and conditions is crucial for achieving high yields. The following table provides a summary of expected results for the coupling of this compound with various boronic acids, based on established principles for heteroaryl chloride couplings.
| Entry | Arylboronic Acid Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 88-98% |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 75-85% |
| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 24 | 65-80% |
| 5 | 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 70-85% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Deactivated catalyst due to oxygen exposure.2. Insufficiently active catalyst system.3. Ineffective base. | 1. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.2. Switch to a more active ligand (e.g., from SPhos to XPhos). Increase catalyst loading slightly (e.g., to 3 mol%).3. Switch from K₂CO₃ to the stronger K₃PO₄. |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Reaction is too slow, allowing for decomposition. | 1. Use the corresponding boronate ester (e.g., pinacol ester) for improved stability.2. Use a more active catalyst system (Protocol 2) to accelerate the productive coupling pathway. |
| Formation of Homocoupled Byproducts | 1. Catalyst degradation.2. Side reactions involving the boronic acid. | 1. Use a more stable ligand or pre-catalyst.2. Slightly decrease the amount of boronic acid (e.g., to 1.1 equivalents). Ensure rigorous exclusion of oxygen. |
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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Application Note: Sonogashira Cross-Coupling with 4-Chloro-5-methylquinoline for the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Strategic Importance of Alkynylquinolines
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a C(sp²) atom of an aryl or vinyl halide and a C(sp) atom of a terminal alkyne.[1][2][3] This powerful transformation is conducted under relatively mild conditions, typically employing a dual catalytic system of palladium and copper(I).[3][4] Its robustness and functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, from natural products to advanced organic materials.[3][5]
The quinoline motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[6][7] The targeted functionalization of this heterocycle is a primary objective in drug discovery. Specifically, the introduction of an alkynyl group at the 4-position of the quinoline ring yields 4-alkynyl-quinoline derivatives, a class of compounds that has demonstrated significant potential as potent inhibitors in oncology research, such as PI3K/mTOR dual inhibitors.[8]
This application note provides a comprehensive guide for the Sonogashira cross-coupling of 4-chloro-5-methylquinoline, a readily available but moderately challenging substrate due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts.[9][10] We present an in-depth look at the reaction mechanism, key experimental parameters, and provide two detailed, field-proven protocols—a classic copper-co-catalyzed method and a modern copper-free alternative—to empower researchers in the synthesis of novel quinoline-based entities.
The Dual Catalytic Mechanism: A Synergistic Dance
The remarkable efficiency of the Sonogashira reaction stems from the synergistic interplay of two independent but interconnected catalytic cycles: one driven by palladium and the other by copper.[2][3]
-
The Palladium Cycle (The C-C Bond Forge): The primary role of the palladium catalyst is to bring the two coupling partners together.
-
Oxidative Addition: The active Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides and can be accelerated by using electron-rich, bulky phosphine ligands.[2][11]
-
Transmetalation: The resulting Pd(II) complex receives the acetylide group from the copper acetylide intermediate, which is generated in the copper cycle.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final product, 4-alkynyl-5-methylquinoline, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2][3]
-
-
The Copper Cycle (Alkyne Activation): The copper co-catalyst activates the terminal alkyne for transfer to the palladium center.
-
π-Complex Formation: Copper(I) coordinates with the terminal alkyne, forming a π-complex. This coordination increases the acidity of the terminal proton.[2]
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate. This is the key nucleophile that participates in the transmetalation step of the palladium cycle.[2][3]
-
While this dual system is highly effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling), which can complicate purification.[9] This has led to the development of copper-free Sonogashira protocols, which are also discussed in this guide.[1][10]
Caption: Fig. 1: The Dual Catalytic Cycle of the Sonogashira Reaction
Protocol Design: Key Experimental Parameters
Optimizing the Sonogashira coupling of an aryl chloride requires careful consideration of each reaction component.
| Parameter | Classic Pd/Cu System | Copper-Free System | Rationale & Causality |
| Aryl Halide | This compound | This compound | The C-Cl bond is strong, making oxidative addition the most challenging step. Electron-rich ligands and higher temperatures are often required to drive the reaction.[9][10] |
| Pd Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ | Pd(II) sources like PdCl₂(PPh₃)₂ are stable and common. Pd(0) sources like Pd₂(dba)₃ are often paired with specific ligands for more challenging couplings. |
| Cu Co-catalyst | CuI (1-10 mol%) | None | CuI is essential for the classic mechanism, facilitating the reaction at lower temperatures.[2][3] Its omission prevents Glaser homocoupling but necessitates a more robust catalyst system.[9] |
| Ligand | PPh₃ (from precatalyst) | XPhos, SPhos, RuPhos | For aryl chlorides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) are critical. They stabilize the monoligated Pd(0)L species, which is highly active for oxidative addition.[2][9][11] |
| Base | Triethylamine (Et₃N), DIPEA | K₂CO₃, Cs₂CO₃ | Amine bases (Et₃N) serve as both the base and often the solvent. Stronger, inorganic bases like Cs₂CO₃ are typically used in copper-free systems to facilitate alkyne deprotonation without a copper intermediate.[12][13] |
| Solvent | Et₃N, THF, DMF | Dioxane, Toluene, DMF | The solvent must solubilize all components and be stable at the required reaction temperature. Degassing is crucial to prevent oxygen from deactivating the Pd(0) catalyst. |
| Temperature | 60-100 °C | 100-120 °C | Higher temperatures are generally needed to overcome the activation barrier for the oxidative addition of the aryl chloride.[13] |
Detailed Experimental Protocols
Important Safety Note: These reactions must be carried out in a well-ventilated fume hood. All reagents are potentially flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Operations involving phosphine ligands and palladium catalysts should be handled with care under an inert atmosphere.[13]
Caption: Fig. 2: General Experimental Workflow
Protocol 1: Classic Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol utilizes a standard, reliable catalyst system effective for many heteroaryl chlorides.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide [CuI] (5 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Toluene, anhydrous and degassed
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (e.g., 177.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (3 mL) and anhydrous, degassed triethylamine (3 mL) via syringe.
-
Substrate Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Monitoring: Stir vigorously and monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-5-methylquinoline product.
Protocol 2: Copper-Free Sonogashira Coupling for Aryl Chlorides
This advanced protocol is designed to overcome the lower reactivity of this compound by using a modern, highly active catalyst system.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (4 mol%)
-
Potassium Carbonate [K₂CO₃], finely ground and dried (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Sealed reaction vial with a magnetic stir bar
Step-by-Step Procedure:
-
Preparation (Glovebox Recommended): In a glovebox or under a strict inert atmosphere, add to a dry reaction vial: this compound (177.6 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (19.1 mg, 0.04 mmol), and finely powdered K₂CO₃ (276 mg, 2.0 mmol).
-
Solvent & Substrate Addition: Remove the vial from the glovebox. Add anhydrous, degassed 1,4-dioxane (5 mL) and the terminal alkyne (1.5 mmol) via syringe.
-
Reaction: Securely cap the vial and place it in a pre-heated heating block or oil bath at 110 °C.
-
Monitoring: Stir vigorously. The reaction progress can be monitored by LC-MS (typically 12-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the target compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Pd(0) catalyst due to oxygen exposure. 2. Insufficient temperature for C-Cl activation. 3. Poor choice of ligand for the aryl chloride. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique. 2. Increase temperature in 10 °C increments (up to ~120 °C). 3. Switch to a bulkier, more electron-rich ligand like XPhos (Protocol 2). |
| Glaser Homocoupling Product Observed | 1. Reaction performed under air/oxygen. 2. High concentration of CuI catalyst. | 1. Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere. 2. Reduce CuI loading to 1-2 mol% or switch to a copper-free protocol. |
| Dehalogenation of Starting Material | 1. Base-mediated side reaction. 2. Catalyst decomposition leading to hydrodehalogenation. | 1. Use a weaker base if possible, or switch from an amine base to an inorganic base like K₂CO₃. 2. Ensure high-purity reagents and a robust catalyst/ligand system. |
| Complex Mixture of Byproducts | 1. Catalyst decomposition at high temperatures. 2. Side reactions of functional groups on the alkyne. | 1. Lower the reaction temperature and accept a longer reaction time. 2. If the alkyne has sensitive functional groups, consider using protecting groups. |
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the alkynylation of the 4-position of the quinoline core. While the use of this compound presents a moderate challenge due to the inertness of the C-Cl bond, this can be readily overcome by selecting the appropriate reaction conditions. For routine synthesis, the classic Pd/Cu co-catalyzed protocol offers a reliable and straightforward approach. For maximizing yield and overcoming substrate inactivity, a copper-free system employing a modern biaryl phosphine ligand such as XPhos provides a powerful alternative. The resulting 4-alkynyl-5-methylquinoline products are valuable building blocks for the development of novel therapeutics and advanced functional materials.
References
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Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(48), 30203-30233. [Link]
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Yadav, G., & Singh, A. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(6), 2153-2158. [Link]
-
Lax, A., et al. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Borah, A. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4469-4488. [Link]
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Shafi, S., et al. (2019). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 9(12), 1025. [Link]
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Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]
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Reddy, T. R., et al. (2016). Examples of quinoline-fused derivatives with biological activities. ResearchGate. [Link]
-
Makelane, H. R. (2010). Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. University of South Africa Institutional Repository. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. [Link]
-
Bonardi, L., et al. (2010). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. ResearchGate. [Link]
-
Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Chemical Sciences. [Link]
-
Barange, D. K., et al. (2013). Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. ResearchGate. [Link]
-
Komáromi, A., & Novák, Z. (2008). Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. Chemical Communications, (39), 4968-4970. [Link]
-
Dibitetto, D., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Organic Process Research & Development, 26(9), 2636-2646. [Link]
-
Reddy, E. A., et al. (2008). Synthesis of 2-Alkynylquinolines from 2-Chloro and 2,4-Dichloroquinoline via Pd/C-Catalyzed Coupling Reaction in Water. ChemInform. [Link]
-
Wang, X., et al. (2015). Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 101, 123-136. [Link]
-
Chen, X., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
-
Le Tadic-Biadatti, M.-H., et al. (2019). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling. commonorganicchemistry.com. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]
-
Gawande, M. B., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ChemCatChem, 10(14), 2963-2969. [Link]
-
Anilkumar, G., & Ghorpade, R. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 226-248. [Link]
-
Gao, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(1), 22. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. organic-chemistry.org. [Link]
-
Kumar, S., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 1-13. [Link]
-
Wolański, M., & Badowska-Rosłonek, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(20), 6163. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-5-methylquinoline
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of 4-chloro-5-methylquinoline. This transformation is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 4-aminoquinoline scaffold in numerous therapeutic agents. This document offers an in-depth exploration of the reaction mechanism, a critical analysis of catalyst and ligand selection, and step-by-step procedures for conducting the reaction with both primary and secondary amines. Furthermore, it includes troubleshooting advice and data presentation to enable researchers to confidently apply and adapt these methods for their specific synthetic targets.
Introduction: The Strategic Importance of 4-Aminoquinolines
The quinoline ring system is a foundational scaffold in medicinal chemistry, and its 4-amino substituted derivatives are of particular importance. The classic methods for the synthesis of 4-aminoquinolines often rely on nucleophilic aromatic substitution (SNAr) reactions, which can require harsh conditions and may not be suitable for complex, functionalized substrates.[1][2] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of C-N bonds, offering a milder and more versatile alternative.[3][4]
The Buchwald-Hartwig amination allows for the coupling of an array of amines with aryl and heteroaryl halides, providing access to a diverse range of substituted quinolines under relatively mild conditions.[4] This guide focuses on the application of this powerful reaction to this compound, a substrate that presents the challenge of a potentially less reactive heteroaryl chloride.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[5]
The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[6]
Each of these steps is influenced by the choice of ligand, base, and solvent, making careful selection of these parameters critical for a successful reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Components for this compound
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Precatalyst
While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[5] For ease of handling and consistency, commercially available pre-formed palladium-ligand complexes, known as precatalysts, can also be employed.
Ligand Selection: The Key to Success
The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For heteroaryl chlorides like this compound, bulky, electron-rich phosphine ligands are generally required.
| Ligand | Amine Substrate | Key Characteristics |
| DPEphos | Primary & Secondary Amines | A robust ligand for a variety of C-N bond formations.[1] |
| XPhos | Primary & Secondary Amines | A highly versatile and effective ligand for coupling aryl chlorides.[7] |
| BrettPhos | Primary Amines | Exhibits high selectivity for the monoarylation of primary amines.[5][8] |
| RuPhos | Secondary Amines | Particularly effective for the coupling of secondary amines.[9] |
For the amination of 4-chloroquinolines, a combination of Pd(OAc)₂ with DPEphos has been reported as a mild and effective system.[1][2] This combination will be the focus of our primary protocol.
Choice of Base
A base is required to deprotonate the amine, forming the palladium-amido complex. The choice of base can significantly impact the reaction rate and outcome.
| Base | pKa of Conjugate Acid | Comments |
| K₃PO₄ | ~12.3 | A mild and effective base for many Buchwald-Hartwig reactions.[1] |
| NaOt-Bu | ~19 | A strong base, often used for less reactive aryl chlorides. |
| Cs₂CO₃ | ~10.3 | A milder base, suitable for sensitive substrates. |
| LiHMDS | ~26 | A strong, non-nucleophilic base that can improve tolerance to acidic functional groups.[5] |
For the Pd(OAc)₂/DPEphos system with 4-chloroquinolines, K₃PO₄ has been shown to be an effective base.[1]
Solvent Considerations
Anhydrous, deoxygenated solvents are essential for a successful Buchwald-Hartwig amination. Common choices include:
-
Toluene: A widely used solvent for this reaction.
-
Dioxane: Another common solvent, though it should be used with caution due to its potential to form peroxides.
-
tert-Butanol: Can be used as a solvent or co-solvent.
Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and deoxygenated.
General Protocol for the Amination of this compound with a Primary or Secondary Amine using Pd(OAc)₂/DPEphos
This protocol is adapted from established procedures for the amination of 4-chloroquinolines.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bis(2-diphenylphosphinophenyl)ether (DPEphos)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous, deoxygenated toluene
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), DPEphos (0.04 mmol, 4 mol%), and K₃PO₄ (2.1 mmol, 2.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous, deoxygenated toluene (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Protocol for Challenging Couplings using a Precatalyst and a Stronger Base
For less reactive amines or to improve reaction times, a more active catalyst system may be necessary. This protocol utilizes a commercially available precatalyst and a stronger base.
Materials:
-
This compound
-
Amine (primary or secondary)
-
XPhos Pd G3 (or a similar precatalyst)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, deoxygenated toluene
Procedure:
-
Reaction Setup: In a glovebox, add XPhos Pd G3 (0.02 mmol, 2 mol%) and NaOt-Bu (1.4 mmol, 1.4 equiv.) to a vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous, deoxygenated toluene (5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring, Workup, and Purification: Follow steps 5-9 from the general protocol (4.1).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate base or ligand | - Use a fresh batch of catalyst/precatalyst- Ensure all glassware is oven-dried and solvents are properly prepared- Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOt-Bu, LiHMDS) |
| Formation of side products (e.g., hydrodehalogenation) | - Competing β-hydride elimination- Reaction temperature too high | - Use a bulkier ligand- Lower the reaction temperature |
| Difficulty in purification | - Residual palladium catalyst- Base residues | - Filter the crude product through a pad of silica gel before column chromatography- Ensure thorough aqueous workup |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 4-amino-5-methylquinoline derivatives. By carefully selecting the appropriate palladium catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products under relatively mild conditions. The protocols provided in this guide serve as a robust starting point for the amination of this compound and can be adapted for a wide range of amine coupling partners. A fundamental understanding of the reaction mechanism and a systematic approach to optimization are key to overcoming challenges and successfully applying this methodology in the synthesis of complex molecules for drug discovery and development.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
SciSpace. (n.d.). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. [Link]
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Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21723–21733. [Link]
-
Figshare. (2016). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. [Link]
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Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21723–21733. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
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Application Notes and Protocols: Synthesis of 4-amino-5-methylquinoline from 4-Chloro-5-methylquinoline
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Derivatives of 4-aminoquinoline are known for their applications as antimalarial, anti-inflammatory, antiviral, and anticancer agents.[1] The specific compound, 4-amino-5-methylquinoline, is a valuable intermediate in the synthesis of more complex molecules, where the methyl group at the 5-position can influence biological activity and selectivity.[3] This document provides a detailed guide for the synthesis of 4-amino-5-methylquinoline from its precursor, 4-chloro-5-methylquinoline. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) reaction, a robust and widely employed method for the formation of aryl-nitrogen bonds.[4]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of this compound to 4-amino-5-methylquinoline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine (in this case, ammonia or an ammonia equivalent) acts as a nucleophile, attacking the electron-deficient carbon atom at the 4-position of the quinoline ring.[4][5] The quinoline ring is inherently electron-deficient, which facilitates this nucleophilic attack. The presence of the nitrogen atom within the ring system further withdraws electron density, activating the ring towards nucleophilic substitution, particularly at the 2- and 4-positions.
The reaction typically proceeds through a two-step addition-elimination mechanism.[4][6] First, the nucleophile adds to the aromatic ring, breaking the aromaticity and forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] In the second, faster step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final 4-amino-5-methylquinoline product. The overall reaction is driven by the formation of a stable aromatic product and the departure of a good leaving group.
While the SNAr reaction is a classical and effective method, modern organic synthesis also offers palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds.[7][8][9] This reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product.[7][9][10] Although highly efficient, the Buchwald-Hartwig amination often requires specialized ligands and anhydrous conditions, making the SNAr approach a more direct and often more practical method for this specific transformation, especially when the aromatic ring is sufficiently activated.[8]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store in a cool, dry place. |
| Ammonium Hydroxide | 28-30% solution in water | Commercially Available | Corrosive. Handle in a fume hood. |
| Ethanol | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | ACS Grade | Commercially Available | For column chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
TLC plates (silica gel coated)
Safety Precautions
-
This compound: May cause skin and eye irritation.[11][12] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage.[13] The vapors can cause respiratory irritation. Always handle in a well-ventilated fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.[14] Use in a fume hood and wear appropriate PPE.
-
The reaction should be carried out in a well-ventilated fume hood at all times.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and ethanol (10 mL per gram of starting material).
-
Addition of Nucleophile: To the stirred solution, add a significant excess of concentrated ammonium hydroxide solution (e.g., 10-20 eq). The large excess of the nucleophile helps to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 6-12 hours.[15]
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and add dichloromethane. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The purified 4-amino-5-methylquinoline can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 4-amino-5-methylquinoline.
Data Analysis and Expected Results
The successful synthesis of 4-amino-5-methylquinoline can be confirmed by a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinoline ring system and the methyl group. The appearance of a new signal corresponding to the amino (-NH₂) protons, which is typically a broad singlet, and the disappearance of the signal corresponding to the proton adjacent to the chlorine in the starting material are key indicators of product formation.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a significant upfield shift for the carbon at the 4-position upon substitution of the electronegative chlorine atom with the amino group.
-
Mass Spectrometry: The mass spectrum of the product should exhibit a molecular ion peak corresponding to the molecular weight of 4-amino-5-methylquinoline (C₁₀H₁₀N₂).
The expected yield for this reaction is typically in the range of 70-90%, depending on the reaction conditions and the efficiency of the purification process.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and ensure the mixture is refluxing at the correct temperature. |
| Insufficient amount of nucleophile. | Use a larger excess of ammonium hydroxide. | |
| Low Yield | Loss of product during work-up or purification. | Ensure complete extraction and careful handling during chromatography. |
| Side reactions. | Optimize reaction conditions (temperature, concentration) to minimize side product formation. | |
| Difficulty in Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography to achieve better separation. |
Conclusion
The synthesis of 4-amino-5-methylquinoline from this compound via nucleophilic aromatic substitution is a reliable and efficient method. The protocol outlined in this application note provides a clear, step-by-step guide for researchers in the field of medicinal and synthetic organic chemistry. Adherence to the safety precautions and careful execution of the experimental procedure will lead to the successful synthesis of this valuable chemical intermediate.
References
-
Sánchez, et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry. [Link]
-
Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet for 1,2,3,4-tetrahydroquinoline. Sigma-Aldrich.
- Benchchem. (n.d.). The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. Benchchem.
- Kim, J. S., et al. (2009). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Bulletin of the Korean Chemical Society.
- Krstulović, L., et al. (2007). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- TCI Chemicals. (2025). Safety Data Sheet for 2-(Chloromethyl)-4-methylquinazoline. TCI Chemicals.
- PubChem. (n.d.). 4-Chloro-2-methylquinoline.
- Spectrum Chemical. (2016). Safety Data Sheet for Methacholine Chloride, Crystal, USP. Spectrum Chemical.
- Fisher Scientific. (2023). Safety Data Sheet for 4-Chloroquinoline. Fisher Scientific.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). 4-Aminoquinoline. Wikipedia.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information. (2025).
- El-Dean, A. M. K., et al. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
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- Chemistry LibreTexts. (2022). 16.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- YouTube. (2023).
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
- Benchchem. (n.d.). 5-Methylquinoline CAS 7661-55-4|High-Purity Reagent. Benchchem.
- MDPI. (n.d.). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. MDPI.
- Google Patents. (n.d.). EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines.
- J. Heterocyclic Chem. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry.
- TCI Deutschland GmbH. (n.d.). 4-Amino-2-methylquinoline. TCI Deutschland GmbH.
- ChemBK. (n.d.). 4-AMINO-5-CHLORO-8-METHYLQUINOLINE. ChemBK.
- ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- SpecialChem. (n.d.). 5-Methylquinoline (CAS 7661-55-4): Properties, Synthesis, and Global Supply. SpecialChem.
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From Chlorination to Hydroxylation: A Detailed Guide to the Synthesis of 4-Hydroxy-5-methylquinoline
This comprehensive technical guide provides a detailed exploration of the conversion of 4-chloro-5-methylquinoline to its hydroxylated analogue, 4-hydroxy-5-methylquinoline. This transformation is a cornerstone reaction in medicinal chemistry, as the resulting 4-hydroxyquinoline scaffold is a privileged structure found in a wide array of biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical application notes.
Introduction: The Significance of the 4-Hydroxyquinoline Moiety
The quinoline ring system is a fundamental heterocyclic scaffold in numerous pharmaceuticals and biologically relevant molecules.[1] The introduction of a hydroxyl group at the 4-position significantly influences the molecule's electronic properties and its potential for hydrogen bonding, often leading to enhanced biological activity.[2] Indeed, 4-hydroxyquinoline derivatives are key intermediates in the synthesis of compounds with demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The methyl group at the 5-position in the target molecule, 4-hydroxy-5-methylquinoline, provides an additional point for structural modification and can influence the compound's pharmacokinetic and pharmacodynamic profile.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The conversion of this compound to 4-hydroxy-5-methylquinoline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-withdrawing effect of the quinoline nitrogen atom activates the C4-position towards nucleophilic attack by a hydroxide ion (or water). The chloride ion, a good leaving group, is subsequently displaced.
The reaction can be effectively catalyzed by either acid or base. Acid catalysis proceeds by protonation of the quinoline nitrogen, which further enhances the electrophilicity of the C4-carbon. Base catalysis, on the other hand, involves the direct attack of a hydroxide ion on the C4-position.
Experimental Protocols
Two primary protocols for the hydrolysis of this compound are presented below: an acid-catalyzed method and a base-catalyzed method. The choice of method may depend on the scale of the reaction, the desired reaction time, and the available equipment.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes a strong mineral acid to facilitate the hydrolysis of the chloroquinoline.
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 (v/v) mixture of concentrated hydrochloric acid and deionized water.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture by the dropwise addition of a 10% aqueous sodium hydroxide solution until a pH of 7-8 is reached. The product, 4-hydroxy-5-methylquinoline, will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold deionized water and then recrystallize from a suitable solvent system, such as an ethanol/water mixture, to afford pure 4-hydroxy-5-methylquinoline.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs a strong base to drive the nucleophilic substitution.
Materials and Equipment:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) solution (1 M)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (e.g., 2 M). Add this compound (1.0 eq) to the basic solution.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Neutralization: Acidify the solution by the dropwise addition of 1 M hydrochloric acid until the product precipitates. The isoelectric point of 4-hydroxyquinolines is typically around neutral pH.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold deionized water and recrystallize from a suitable solvent.
-
Drying: Dry the purified 4-hydroxy-5-methylquinoline in a vacuum oven.
Data Presentation
| Parameter | Starting Material | Product |
| Compound Name | This compound | 4-Hydroxy-5-methylquinoline |
| CAS Number | 143946-48-9[5] | 611-36-9 (for 4-hydroxyquinoline) |
| Molecular Formula | C10H8ClN | C10H9NO |
| Molecular Weight | 177.63 g/mol | 159.18 g/mol |
| Appearance | Solid | Solid |
Characterization of 4-Hydroxy-5-methylquinoline
Thorough characterization of the synthesized 4-hydroxy-5-methylquinoline is crucial to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The disappearance of the signal corresponding to the proton at the 4-position in the starting material and the appearance of a broad singlet for the hydroxyl proton (which may exchange with D2O) are key indicators of a successful reaction.
-
13C NMR: The carbon NMR spectrum will show a downfield shift for the C4 carbon upon substitution of the chlorine with a hydroxyl group. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of the product should exhibit a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass of 4-hydroxy-5-methylquinoline.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values, if available.
Experimental Workflow and Logic
The following diagram illustrates the key steps and decision points in the synthesis and purification of 4-hydroxy-5-methylquinoline.
Caption: Workflow for the synthesis of 4-hydroxy-5-methylquinoline.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reaction is monitored by TLC, ensuring that the reaction is allowed to proceed to completion. The purification by recrystallization is a standard and effective method for obtaining high-purity crystalline solids. Finally, the comprehensive characterization of the final product by multiple spectroscopic techniques and melting point determination provides definitive confirmation of its identity and purity.
Conclusion and Future Perspectives
The successful conversion of this compound to 4-hydroxy-5-methylquinoline opens the door to a wide range of further chemical explorations. The hydroxyl group can be further functionalized, for example, through etherification or esterification, to generate a library of novel compounds for biological screening. Given the established importance of the 4-hydroxyquinoline scaffold in medicinal chemistry, 4-hydroxy-5-methylquinoline represents a valuable building block for the development of new therapeutic agents.
References
-
Bruker. (n.d.). Electronic Supporting Information. Retrieved from [Link]
- Cimerman, Z., et al. (2000). 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
- Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds (U.S. Patent No. 2,558,211). U.S.
-
PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]
- Nay, B., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
-
ResearchGate. (n.d.). 1H-NMR spectra of HQ and PHQ. Retrieved from [Link]
- El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- Racz, A., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
- Asif, M. (2021). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Google Patents. (n.d.). Synthesis of 4-chloro-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline.
-
MySkinRecipes. (n.d.). 4-Hydroxy-5-Methoxy-1-Methylquinolin-2(1H)-One. Retrieved from [Link]
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- National Institutes of Health. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.
-
NIST. (n.d.). 2-Phenyl-3-methyl-4-hydroxy-quinoline. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-Hydroxy-5-methyl-quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). EI-MS spectrum and chemical structure assigned to compound5 (identified as 4quinolinecarboxylic methyl ester). Retrieved from [Link]
- RSC Publishing. (2021). Photochemical Synthesis of an Epigenetic Focused Tetrahydroquinoline Library.
- Open Access Journals. (2017).
-
PubChem. (n.d.). 5-Methylquinoxaline. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
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Application Notes & Protocols: A Guide to the Synthesis and Anticancer Evaluation of 4-Chloro-5-methylquinoline Derivatives
Introduction: The Quinoline Scaffold as a Cornerstone in Oncology Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for numerous therapeutic agents, demonstrating a wide spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives are particularly prominent, with many compounds showing significant potential as anticancer agents through diverse mechanisms of action, including the disruption of cell signaling pathways, induction of apoptosis, and inhibition of angiogenesis.[2][3][4]
The biological effect of a quinoline-based compound is profoundly influenced by the nature and position of its substituents. The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological properties, a cornerstone of modern drug discovery. This guide focuses on the 4-chloro-5-methylquinoline scaffold as a pivotal intermediate. The chlorine atom at the C4-position serves as an excellent leaving group, making it a highly reactive site for nucleophilic aromatic substitution. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the creation of a diverse library of novel derivatives. The methyl group at the C5-position can influence the molecule's steric and electronic properties, potentially enhancing target binding affinity and selectivity.[5]
This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals. It details the step-by-step synthesis of this compound and its subsequent derivatization, followed by robust protocols for in vitro anticancer screening and guidance on interpreting the resulting data to establish meaningful structure-activity relationships (SAR).
Part I: Synthesis of this compound and Its Derivatives
Core Principle and Strategy
The synthetic strategy is a two-stage process. First, the core intermediate, this compound, is synthesized from a 4-hydroxy precursor. The choice of a 4-hydroxyquinoline starting material is strategic, as these compounds are often readily prepared via established cyclization reactions. The subsequent chlorination is a crucial step that activates the C4-position. The second stage involves leveraging the reactivity of this chloro-intermediate to build a library of derivatives through nucleophilic aromatic substitution (SNAr) reactions, where various nucleophiles (e.g., amines, thiols) displace the chloride.[5][6]
Synthetic Workflow Overview
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Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents from 4-Chloro-5-methylquinoline
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many successful antibacterial drugs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of new antibacterial candidates derived from 4-chloro-5-methylquinoline. We present a detailed, field-proven protocol for the synthesis of a novel quinoline-sulfonamide hybrid, leveraging a strategic nucleophilic aromatic substitution followed by sulfonamide formation. Furthermore, this guide details the subsequent evaluation of the synthesized compound's antibacterial efficacy through the determination of its Minimum Inhibitory Concentration (MIC). The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical and biological principles.
Introduction: The Quinoline Scaffold in Antibacterial Drug Discovery
Quinoline derivatives have long been a cornerstone of antimicrobial chemotherapy. The most prominent examples are the fluoroquinolone antibiotics, which exert their bactericidal effects by inhibiting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, repair, and recombination, and their inhibition leads to catastrophic double-strand DNA breaks and subsequent cell death.[1][3][4]
However, the rise of resistance to existing quinolones has diminished their clinical utility, creating a critical need for new derivatives with improved potency, expanded spectra of activity, and novel mechanisms to overcome resistance.[2] The starting material, this compound, serves as a versatile building block. The chlorine atom at the C4 position is an excellent leaving group, making it amenable to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse functionalities.[5][6] The methyl group at the C5 position also offers potential for future modifications, although this guide will focus on derivatization at the C4 position.
This application note details a rational approach to designing a novel antibacterial agent by creating a molecular hybrid that combines the quinoline core with a sulfonamide moiety. Sulfonamides themselves are a well-known class of bacteriostatic agents that inhibit dihydropteroate synthase, an enzyme involved in folate synthesis.[7][8] The resulting hybrid molecule is designed to potentially exhibit dual-action or enhanced antibacterial properties.
Scientific Foundation: Mechanism of Action
The primary rationale for using the quinoline scaffold is its proven ability to target bacterial type II topoisomerases.
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription. It is the primary target of quinolones in many Gram-negative bacteria.[2][4]
-
Topoisomerase IV: This enzyme is responsible for decatenating newly replicated daughter chromosomes, enabling their segregation. It is the primary target in many Gram-positive bacteria.[3][4]
Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, preventing re-ligation and leading to an accumulation of double-strand breaks.[4] This targeted disruption of DNA integrity is a potent bactericidal mechanism.
Figure 2: Overall workflow for the synthesis of the target compound.
Step 1: Synthesis of N1-(5-methylquinolin-4-yl)ethane-1,2-diamine (Intermediate)
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the highly nucleophilic primary amine of ethane-1,2-diamine displaces the chloride at the C4 position of the quinoline ring. [5][6][9]Using a large excess of the diamine ensures monosubstitution and also serves as the reaction solvent.
Materials:
-
This compound (1.0 eq)
-
Ethane-1,2-diamine (10-15 eq)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol/Triethylamine (e.g., 95:4:1)
Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and ethane-1,2-diamine (10-15 eq).
-
Reaction: Heat the mixture to 110-120 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess ethane-1,2-diamine under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol/Triethylamine eluent system to afford the pure intermediate, N1-(5-methylquinolin-4-yl)ethane-1,2-diamine.
Step 2: Synthesis of 4-((2-((4-methylphenyl)sulfonamido)ethyl)amino)-5-methylquinoline (Final Product)
This step involves the reaction of the free primary amine of the intermediate with p-toluenesulfonyl chloride (tosyl chloride) to form the desired sulfonamide. [7][10]The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Materials:
-
N1-(5-methylquinolin-4-yl)ethane-1,2-diamine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Distilled water
-
Filtration apparatus
Protocol:
-
Reaction Setup: Dissolve the intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask. Add triethylamine (2.0 eq) and cool the mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding cold distilled water. The product may precipitate out of the solution.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether. If no precipitate forms, transfer the mixture to a separatory funnel, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure final product, 4-((2-((4-methylphenyl)sulfonamido)ethyl)amino)-5-methylquinoline.
Protocol for Antibacterial Efficacy Testing
The antibacterial activity of the newly synthesized compound is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. [11][12]The broth microdilution method is a standard and widely used technique. [13][14]
Broth Microdilution Assay Workflow
Figure 3: Workflow for MIC determination via broth microdilution.
Detailed MIC Protocol
Materials:
-
Synthesized antibacterial compound
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare Compound Stock Solution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [12] * Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.
-
Continue this process across the plate to well 10. Discard the final 100 µL from well 10. [13] * This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Well 11 will serve as the positive control (growth control; no compound).
-
Well 12 will serve as the negative control (sterility control; no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours. [12]7. Reading Results: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.
Data Presentation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Synthesis and Characterization Data
| Compound ID | Step | Starting Material | Product | Yield (%) | Physical State |
|---|---|---|---|---|---|
| INT-01 | 1 | This compound | N1-(5-methylquinolin-4-yl)ethane-1,2-diamine | TBD | e.g., Yellow oil |
| FNL-01 | 2 | INT-01 | 4-((2-((4-methylphenyl)sulfonamido)ethyl)amino)-5-methylquinoline | TBD | e.g., White solid |
TBD: To be determined by the researcher.
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound ID | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | Reference Antibiotic (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|---|
| FNL-01 | TBD | TBD | Known Value |
| Interpretation | e.g., Susceptible/Intermediate/Resistant | e.g., Susceptible/Intermediate/Resistant | - |
TBD: To be determined by the researcher.
Conclusion
This application note provides a robust and scientifically grounded framework for the synthesis of novel antibacterial agents from this compound. By combining the privileged quinoline scaffold with a sulfonamide moiety, researchers can explore new chemical space in the fight against antimicrobial resistance. The detailed protocols for synthesis, purification, and antibacterial evaluation are designed to be readily implemented in a standard medicinal chemistry or microbiology laboratory. Adherence to these methodologies will enable the generation of reliable and reproducible data, accelerating the discovery and development of the next generation of antibacterial therapeutics.
References
-
[Mechanism of action of quinolones]. PubMed. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
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Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. National Institutes of Health. [Link]
-
Mechanism of action of and resistance to quinolones. National Institutes of Health. [Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing. [Link]
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Mode of action of the quinolone antimicrobial agents: review of recent information. PubMed. [Link]
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Mechanism of Action of Quinolones and Fluoroquinolones | Animations. PharmaXChange.info. [Link]
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DNA Gyrase as a Target for Quinolones. MDPI. [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health. [Link]
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Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Semantic Scholar. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health. [Link]
-
Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. PubMed. [Link]
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Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. ResearchGate. [Link]
-
The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
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Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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- 14. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Use of 4-Chloro-5-methylquinoline in the Synthesis of Advanced Kinase Inhibitors
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] Within this class, 4-Chloro-5-methylquinoline emerges as a highly versatile and strategic starting material for the synthesis of targeted kinase inhibitors.[2][3] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets.[4][5] This document provides an in-depth guide for researchers and drug development professionals on the application of this compound. We will explore its synthetic utility, focusing on the nucleophilic aromatic substitution (SNAr) reaction at the C4 position, and provide a detailed, field-proven protocol for the synthesis of a core kinase inhibitor intermediate.
The Quinoline Scaffold in Kinase Inhibition
Quinoline-based molecules are adept at targeting the ATP-binding site of protein kinases, acting as competitive inhibitors.[4] The bicyclic system can effectively mimic the adenine moiety of ATP, while substituents on the quinoline ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-chloro substituent is particularly significant as it activates the C4 position for nucleophilic attack, providing a reliable handle for introducing diverse functionalities that can interact with key residues in the kinase domain.[6][7] The 5-methyl group on the scaffold can influence the molecule's conformation and provide additional van der Waals interactions within the binding pocket, potentially enhancing selectivity and potency.
Targeted Signaling Pathway: VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that governs angiogenesis—the formation of new blood vessels.[8] In oncology, tumors exploit this pathway to secure a blood supply for growth and metastasis.[9] Inhibiting VEGFR-2 is a clinically validated strategy to disrupt tumor angiogenesis.[10] Many potent VEGFR-2 inhibitors, such as Apatinib and Lenvatinib, feature a core heterocyclic structure like quinoline or quinazoline that anchors the molecule in the ATP binding site.[10][11] The protocol herein describes the synthesis of a precursor scaffold designed to target such kinases.
Caption: VEGFR-2 signaling cascade and the point of intervention for ATP-competitive inhibitors.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary and most efficient method for functionalizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the electronegativity of the chlorine atom make the C4 position electron-deficient and thus susceptible to attack by nucleophiles, such as primary or secondary amines.[7][12] This reaction is foundational for building libraries of 4-aminoquinoline derivatives for screening against various kinases.[6]
Caption: General workflow for the SNAr synthesis of 4-aminoquinoline derivatives.
Detailed Application Protocol: Synthesis of a Kinase Inhibitor Core
This protocol details the synthesis of N¹-(5-methylquinolin-4-yl)benzene-1,4-diamine , a key intermediate which can be further elaborated into a potent kinase inhibitor. The reaction couples this compound with p-phenylenediamine.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Standard Vendor | --- |
| p-Phenylenediamine | ≥98% | Standard Vendor | Can discolor; use freshly opened or purified. |
| 2-Propanol (IPA) | Anhydrous | Standard Vendor | --- |
| Hydrochloric Acid (HCl) | 1 M aq. solution | Standard Vendor | For pH adjustment during work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. soln. | Lab Prepared | --- |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor | For extraction. |
| Brine | Saturated aq. soln. | Lab Prepared | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Standard Vendor | For drying. |
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, oil bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄).
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.78 g, 10.0 mmol).
-
Add p-phenylenediamine (1.2 eq, 1.30 g, 12.0 mmol).
-
Add 2-propanol (40 mL) as the solvent.
-
Causality Note: 2-propanol is an effective solvent that facilitates the dissolution of reactants and has a suitable boiling point for this reaction. An excess of the amine nucleophile is used to drive the reaction to completion and compensate for any potential side reactions.[6]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approx. 82 °C) using an oil bath.
-
Maintain the reflux with vigorous stirring for 6-12 hours.
-
Causality Note: Heating is necessary to overcome the activation energy of the SNAr reaction. Refluxing ensures a constant, controlled reaction temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate and spot the starting material (this compound), the co-spot (starting material + reaction mixture), and the reaction mixture.
-
Elute the plate using a solvent system such as 95:5 Dichloromethane/Methanol.
-
Visualize the spots under UV light (254 nm). The reaction is complete upon the disappearance of the limiting starting material spot (this compound).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Remove the 2-propanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add Ethyl Acetate (50 mL) and 1 M HCl (30 mL). Stir vigorously. The product should move into the aqueous layer as the hydrochloride salt.
-
Transfer the mixture to a separatory funnel and separate the layers. Discard the organic layer.
-
Wash the aqueous layer with Ethyl Acetate (2 x 20 mL) to remove any unreacted p-phenylenediamine.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9. A solid will precipitate.
-
Extract the product into Ethyl Acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Causality Note: The acidic wash protonates the basic nitrogen atoms of the product and any remaining amine, making them water-soluble and separating them from non-basic impurities. Subsequent basification deprotonates the product, rendering it soluble in the organic extraction solvent.[12]
-
-
Purification:
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purify the crude solid by flash column chromatography on silica gel.
-
Elute with a gradient of Dichloromethane to 95:5 Dichloromethane/Methanol.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N¹-(5-methylquinolin-4-yl)benzene-1,4-diamine as a solid.
-
Expected Results and Characterization
| Parameter | Expected Value/Data |
| Yield | 65-80% |
| Appearance | Off-white to light brown solid |
| ¹H NMR (400 MHz, DMSO-d₆) | Expect aromatic protons from both quinoline and phenyl rings (δ 6.5-8.5 ppm), a singlet for the methyl group (~δ 2.5 ppm), and broad singlets for the amine protons. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expect distinct signals for all aromatic carbons and the methyl carbon (~δ 15-20 ppm). |
| HRMS (ESI) | Calculated m/z for C₁₆H₁₅N₃ [M+H]⁺ should match the observed value. |
Note: Specific NMR chemical shifts are illustrative and should be confirmed by experimental data. The provided values are based on analogous structures.[13]
Next Steps: Elaboration into a Final Inhibitor
The synthesized intermediate, N¹-(5-methylquinolin-4-yl)benzene-1,4-diamine , possesses a free primary amine on the phenyl ring. This amine serves as an attachment point for further functionalization to complete the synthesis of a final drug candidate. A common strategy involves an acylation reaction with a carboxylic acid or acid chloride to introduce moieties that can form additional hydrogen bonds or occupy hydrophobic pockets within the kinase active site, thereby increasing binding affinity and specificity.[14]
Conclusion
This compound is a high-value, strategic intermediate for constructing sophisticated kinase inhibitors. Its reactivity at the C4 position via nucleophilic aromatic substitution allows for the straightforward introduction of diverse amine-containing fragments. The protocol detailed in these notes provides a robust and reproducible method for synthesizing a core 4-aminoquinoline scaffold, which can be readily advanced into potent inhibitors of clinically relevant kinases such as VEGFR-2. This foundational chemistry enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
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Discovery of new VEGFR-2 inhibitors based on bis([12][15][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC. (2021). PubMed Central. Retrieved January 14, 2026, from
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Troubleshooting & Optimization
Technical Support Center: Gould-Jacobs Reaction for 4-Chloro-5-methylquinoline Synthesis
Welcome to the dedicated support center for optimizing the synthesis of 4-Chloro-5-methylquinoline via the Gould-Jacobs reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route, troubleshoot common issues, and ultimately improve reaction yields and purity. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section provides in-depth solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Yield of 4-Hydroxy-5-methylquinoline Intermediate
Question: I am experiencing a very low yield of the 4-hydroxy-5-methylquinoline intermediate after the thermal cyclization step. What are the likely causes and how can I rectify this?
Answer:
A low yield at this stage is a frequent challenge and can often be attributed to several factors, primarily related to the initial condensation and the subsequent high-temperature cyclization.
Potential Causes & Solutions:
-
Incomplete Initial Condensation: The reaction begins with the condensation of 3-methylaniline with diethyl ethoxymethylenemalonate (EMME).[1][2] If this step is incomplete, the subsequent cyclization will inherently have a low yield.
-
Verification: Before proceeding to cyclization, analyze a small aliquot of the reaction mixture by TLC or ¹H NMR to confirm the formation of the diethyl (3-methylanilino)methylenemalonate intermediate.
-
Optimization: Ensure equimolar or a slight excess of EMME is used. The reaction can be performed neat or in a solvent like ethanol. Heating is typically required to drive the condensation to completion. Microwave irradiation has been shown to significantly shorten reaction times for this step.[3]
-
-
Suboptimal Cyclization Temperature: The intramolecular cyclization of the anilinomethylenemalonate intermediate requires high temperatures.[4] Insufficient heat will result in a sluggish or incomplete reaction.
-
Recommended Temperature Range: The optimal temperature for the thermal cyclization is typically between 240-260 °C.[5] It is crucial to have accurate temperature monitoring.
-
High-Boiling Solvents: The use of high-boiling point solvents such as diphenyl ether or Dowtherm A is common to achieve and maintain these temperatures uniformly.[3][6] However, these can complicate product isolation.[6]
-
-
Reaction Time: Both insufficient and excessive reaction times can be detrimental.
-
Too Short: Incomplete conversion of the intermediate.
-
Too Long: At high temperatures, prolonged reaction times can lead to degradation of the product and the formation of tar-like byproducts.[4]
-
Optimization: A time-course study is recommended. Start with a reaction time of 20-30 minutes at the optimal temperature and analyze the progress.
-
-
Atmosphere Control: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at high temperatures.
Experimental Protocol: Optimization of the Cyclization Step
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add the diethyl (3-methylanilino)methylenemalonate intermediate.
-
Solvent: Add a high-boiling solvent (e.g., diphenyl ether) in a quantity sufficient to ensure good heat transfer and stirring.
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.
-
Heating: Heat the mixture to the target temperature (e.g., 250 °C) with vigorous stirring.
-
Monitoring: Take small aliquots at regular intervals (e.g., every 15 minutes) and analyze by TLC to determine the point of maximum product formation and minimal byproduct formation.
-
Work-up: Once the reaction is complete, cool the mixture and isolate the product.
Issue 2: Formation of Significant Impurities and Side Products
Question: My final product, this compound, is contaminated with several impurities that are difficult to separate. What are the potential side reactions, and how can I minimize them?
Answer:
Impurity formation is a common issue, often stemming from the high temperatures required for cyclization and the subsequent chlorination step.
Potential Side Reactions & Mitigation Strategies:
-
Incomplete Cyclization: As mentioned previously, unreacted intermediate will carry through the synthesis. Optimizing the cyclization conditions is the primary solution.[4]
-
Decarboxylation Issues: The Gould-Jacobs reaction involves a saponification and decarboxylation step to remove the carboalkoxy group at the 3-position.[1][2] Incomplete decarboxylation can lead to impurities.
-
Mitigation: Ensure the saponification is complete by using a sufficient excess of base (e.g., NaOH) and adequate heating. Acidify the mixture carefully to precipitate the carboxylic acid before proceeding to the thermal decarboxylation.
-
-
Regioisomer Formation: With substituted anilines like 3-methylaniline, there is a possibility of cyclization at either of the two ortho positions, leading to the formation of 7-methylquinoline derivatives in addition to the desired 5-methylquinoline product.
-
Control: The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors.[7] For 3-methylaniline, cyclization to the less sterically hindered position is generally favored. Careful control of reaction temperature can sometimes influence the isomeric ratio.
-
-
Over-chlorination or Incomplete Chlorination: The conversion of 4-hydroxy-5-methylquinoline to this compound is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[8][9]
-
Incomplete Chlorination: Will leave starting material in the final product.
-
Solution: Use a sufficient excess of POCl₃ and ensure an adequate reaction time and temperature (typically reflux).
-
-
Side Reactions with POCl₃: At high temperatures, POCl₃ can lead to the formation of other chlorinated byproducts.
-
Solution: Control the reaction temperature carefully. After the reaction is complete, quench the excess POCl₃ by carefully pouring the reaction mixture onto ice.
-
-
Purification Strategy:
-
Column Chromatography: This is often the most effective method for separating the desired this compound from its isomers and other impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the purity is reasonably high, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can be effective.
Issue 3: Difficulty in the Chlorination of 4-Hydroxy-5-methylquinoline
Question: The chlorination of my 4-hydroxy-5-methylquinoline intermediate is sluggish and gives a low yield of the desired 4-chloro product. How can I improve this step?
Answer:
This is a critical step that can be challenging. The following factors are key to a successful chlorination:
-
Reagent Quality: Ensure the phosphorus oxychloride (POCl₃) is of high quality and has not been exposed to moisture, which can lead to its decomposition.
-
Reaction Conditions:
-
Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate.[9]
-
Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed.
-
Solvent: While POCl₃ can sometimes be used as both the reagent and solvent, the use of a high-boiling inert solvent like toluene or xylene can sometimes improve the reaction by allowing for better temperature control and preventing solidification of the reaction mixture.
-
-
Work-up Procedure:
-
Quenching: The work-up must be done carefully. The reaction mixture should be cooled and then slowly and cautiously poured onto a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess POCl₃ and the acidic byproducts.[9] This should be done in a well-ventilated fume hood.
-
Extraction: After neutralization, the product should be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Summary Table: Recommended Reaction Parameters
| Step | Parameter | Recommended Range | Notes |
| Condensation | Temperature | 80-120 °C | Can be performed neat or in ethanol. |
| Time | 1-4 hours | Monitor by TLC for completion. | |
| Cyclization | Temperature | 240-260 °C | Use of a high-boiling solvent is recommended. |
| Time | 20-60 minutes | Optimize based on reaction monitoring. | |
| Chlorination | Temperature | Reflux | Typically in excess POCl₃. |
| Time | 2-6 hours | Monitor by TLC for completion. |
Visualization of the Gould-Jacobs Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction proceeds in several steps.[1][2][10] First, an aniline derivative undergoes a nucleophilic substitution reaction with an alkoxy methylenemalonic ester to form an anilidomethylenemalonic ester.[1][2] This intermediate then undergoes a thermally induced 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[1][2] Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline.[1][2]
Q2: Can I use a different catalyst for the cyclization step?
A2: While the traditional Gould-Jacobs reaction relies on thermal cyclization, some modern variations have explored the use of catalysts. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to promote the cyclization under milder conditions (80-100 °C) with excellent yields.[3]
Q3: How does the choice of solvent affect the cyclization reaction?
A3: The solvent for the cyclization step must have a high boiling point to achieve the necessary reaction temperature.[6] Diphenyl ether and Dowtherm A are common choices.[3][6] However, these can be difficult to remove during work-up.[6] Solvent-free reactions have also been reported, which can simplify the procedure and reduce waste, though they may require specialized equipment for precise temperature control.[6][11]
Q4: Are there alternative methods to synthesize 4-chloroquinolines?
A4: Yes, several other named reactions can be used to synthesize the quinoline core, such as the Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses.[12][13] However, the Gould-Jacobs reaction is particularly useful for preparing 4-hydroxyquinolines, which are direct precursors to 4-chloroquinolines.[1][2]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry will confirm the molecular weight. Purity can be assessed by HPLC and melting point analysis.
References
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
Gould–Jacobs reaction - Wikiwand. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available at: [Link]
-
Gould Jacobs Quinoline forming reaction - Biotage. Available at: [Link]
-
Gould–Jacobs Reaction - ResearchGate. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]
-
On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis - ResearchGate. Available at: [Link]
-
A solvent-free Jacobs–Gould reaction - Green Chemistry (RSC Publishing). Available at: [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - MDPI. Available at: [Link]
-
The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V) - PrepChem.com. Available at: [Link]
-
The effect of conditions on cyclization - ResearchGate. Available at: [Link]
-
THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES - PJSIR. Available at: [Link]
-
(PDF) A solvent-free Jacobs–Gould reaction - ResearchGate. Available at: [Link]
- Process for the preparation of chlorinated quinolines - Google Patents.
-
Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride - ResearchGate. Available at: [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. mdpi.com [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. researchgate.net [researchgate.net]
- 6. A solvent-free Jacobs–Gould reaction - Green Chemistry (RSC Publishing) DOI:10.1039/A908606D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-Chloro-5-methylquinoline by Column Chromatography
Welcome to the technical support center for the purification of crude 4-Chloro-5-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for successful purification using column chromatography. Our approach is rooted in years of field experience, ensuring that the information provided is not only scientifically sound but also proven in practice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What is the first step I should take before attempting column chromatography of my crude this compound?
A1: The indispensable first step is to develop a reliable Thin-Layer Chromatography (TLC) method. TLC will help you determine the optimal solvent system for separation, identify the number of components in your crude mixture, and establish a baseline for your column chromatography. A good target Rf (retention factor) for your desired compound, this compound, on the TLC plate is typically between 0.2 and 0.4.[1] This range generally translates well to column chromatography, ensuring good separation from impurities.
Q2: How do I choose the right stationary phase for the purification of this compound?
A2: For most applications involving this compound, standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase.[2][3][4][5] However, quinolines, being basic due to the nitrogen atom in the heterocyclic ring, can sometimes interact unfavorably with the acidic silanol groups on the silica surface, leading to tailing of the spots.[6] If you observe significant tailing on your TLC, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[1][6]
Q3: What are the best visualization techniques for this compound on a TLC plate?
A3: this compound, with its aromatic quinoline core, is UV active. Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm.[7][8][9][10] The compound will appear as a dark spot on a fluorescent green background. If the concentration is very low or if you need to visualize non-UV active impurities, you can use an iodine chamber or a potassium permanganate stain.[7][8][9][10][11]
Q4: My this compound seems to be degrading on the silica gel column. What can I do?
A4: Degradation on silica gel can be a problem for some sensitive quinoline derivatives due to the acidic nature of the stationary phase.[1][12] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1-2% triethylamine (NEt₃) in your eluent.[1][6] Alternatively, using a less acidic stationary phase like neutral alumina can be effective.[1][6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system polarity. | - Systematically vary the solvent ratio. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.[8][13] - Try a different solvent system. Consider dichloromethane/methanol for more polar compounds.[14] |
| Streaking or Tailing of the Compound Spot | - Interaction of the basic quinoline nitrogen with acidic silica gel.[6] - Sample overload on the TLC plate. | - Add a basic modifier. Incorporate 0.5-2% triethylamine or pyridine into your eluent to neutralize the acidic sites on the silica gel.[6] - Spot a more dilute sample on the TLC plate. |
| Compound Not Moving from the Baseline (Rf ≈ 0) | - The mobile phase is not polar enough.[8] | - Increase the polarity of the mobile phase. Gradually increase the percentage of the more polar solvent in your mixture (e.g., increase the ethyl acetate in a hexane/ethyl acetate system).[8] |
| Compound Running with the Solvent Front (Rf ≈ 1) | - The mobile phase is too polar.[8] | - Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., increase the hexane in a hexane/ethyl acetate system).[8] |
| No Spots Visible on the TLC Plate | - The compound is not UV-active (unlikely for this compound). - The sample is too dilute.[7][8] | - Use a visualization stain. An iodine chamber or a potassium permanganate dip can be used.[7][8][11] - Concentrate your sample before spotting it on the TLC plate.[8] |
| Cracks or Channels in the Column Bed | - Improper packing of the column. | - Repack the column carefully. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Product Elutes with Impurities | - Poor separation on the column. - Column was overloaded with the crude sample. | - Optimize the solvent system using TLC for better separation. - Use a larger column or less crude material. A general rule is to use a 30-100:1 ratio of silica gel to crude product by weight. |
Section 3: Experimental Protocols
Here are detailed step-by-step protocols for the successful purification of this compound.
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is essential for determining the appropriate solvent system for column chromatography.
-
Plate Preparation: Use a pencil to gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[8]
-
Sample Preparation: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of your dissolved sample onto the baseline of the TLC plate.[8]
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. The solvent level should be below the baseline. Cover the chamber and allow the solvent to ascend the plate.[7]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle any visible spots.[6][7]
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[8] Aim for an Rf of 0.2-0.4 for the this compound spot.
Protocol 2: Column Chromatography Purification
This protocol outlines the steps for purifying your crude this compound.
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
-
Packing the Column (Wet Method):
-
In a beaker, create a slurry of silica gel with your chosen eluent (the solvent system determined by TLC).
-
Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles or cracks.
-
Drain the excess solvent until the solvent level is just at the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude this compound in a minimal amount of the eluent and carefully pipette it onto the top of the column.[15]
-
Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[15]
-
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
You can use gentle pressure from a pump or inert gas to speed up the elution (flash chromatography).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to determine which ones contain your purified this compound.
-
Combine the pure fractions and evaporate the solvent to obtain your purified product.
-
Section 4: Visualizations
Diagram 1: TLC Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. Khan Academy [khanacademy.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: High-Purity Recrystallization of 4-Chloro-5-methylquinoline
Welcome to the technical support center for the purification of 4-Chloro-5-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for obtaining high-purity crystalline material. The following content is structured to address specific challenges you may encounter during the recrystallization process.
Section 1: Troubleshooting Guide - A Root Cause Analysis Approach
This section is designed to help you diagnose and resolve common issues encountered during the recrystallization of this compound.
Issue 1: The compound "oils out" instead of forming crystals.
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What is happening and how can I fix this?
Answer:
"Oiling out" is a common phenomenon in recrystallization and typically occurs due to one or a combination of the following reasons:
-
High Solute Concentration: The solution is likely supersaturated to a degree that favors the formation of a liquid phase (the oil) over a solid crystalline lattice. This happens when the compound's solubility limit is exceeded drastically upon cooling.
-
Presence of Impurities: Impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture. These impurities can also interfere with the crystal lattice formation.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice, favoring the disordered liquid state.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Gently reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to slightly decrease the saturation.[1]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels. Avoid placing it directly in an ice bath. Slow cooling is crucial for the formation of well-ordered crystals.[2][3]
-
Solvent System Modification: If the issue persists, consider a mixed solvent system. This compound, being a substituted quinoline, is expected to have good solubility in polar organic solvents.[4] If you are using a single solvent like ethanol or methanol, try adding a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the hot solution until it just becomes turbid. Then, add a few drops of the primary solvent to redissolve the turbidity and allow it to cool slowly. Common solvent pairs for similar compounds include ethanol/water and acetone/hexane.[5][6]
-
Charcoal Treatment for Impurities: If you suspect colored or tarry impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal will adsorb these impurities, which can then be removed by hot gravity filtration.
Issue 2: No crystals form, even after extended cooling.
Question: My solution of this compound has cooled to room temperature and has been in an ice bath, but no crystals have formed. What should I do?
Answer:
The lack of crystallization is usually due to either using too much solvent or a high degree of supersaturation where nucleation is inhibited.[2]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface.[7] The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. A seed crystal acts as a template for further crystallization.[1][7]
-
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used.[2][7] Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Increase Cooling: If crystals still do not form, try cooling the solution to a lower temperature, for example, in a dry ice/acetone bath, but be mindful that rapid cooling can lead to smaller, less pure crystals.
Issue 3: The recrystallized product has a low melting point and appears discolored.
Question: I've managed to get crystals, but they have a yellowish tint and the melting point is lower than expected, indicating impurities. How can I improve the purity?
Answer:
A low melting point and discoloration are clear indicators of trapped impurities within the crystal lattice. This can happen for several reasons:
-
Rapid Crystal Growth: If the crystals form too quickly, impurities can be occluded within the growing crystal lattice.[7]
-
Inappropriate Solvent Choice: The chosen solvent may not be effective at leaving impurities in the solution.
-
Presence of Isomeric or Tarry Impurities: The synthesis of quinoline derivatives can sometimes produce colored byproducts or isomers that are difficult to separate.[8]
Troubleshooting Steps:
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity. Dissolve the obtained crystals in the minimum amount of hot solvent and repeat the cooling process slowly.
-
Solvent Screening: It is highly recommended to perform a solvent screen to find the optimal solvent for recrystallization. An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.[6][9]
-
Charcoal Treatment: As mentioned before, using activated charcoal can be very effective in removing colored impurities.[1]
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
A1: Based on the structure of this compound, which is a moderately polar heterocyclic compound, good starting points for solvent screening include alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate).[4][10] It is also worthwhile to investigate mixed solvent systems such as ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane to fine-tune the solubility.[5][6] A systematic approach to solvent screening is crucial for developing a robust recrystallization protocol.
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent to just dissolve the crude product.[1] Adding too much solvent is a common mistake that leads to low recovery yields.[2] It is best to add the solvent in small portions to the heated crude material until it is fully dissolved.
Q3: My yield is very low after recrystallization. What can I do to improve it?
A3: Low yield can be attributed to several factors:
-
Using too much solvent: As mentioned, this is a primary cause of product loss to the mother liquor.[7]
-
High solubility of the compound in the cold solvent: If your compound is still significantly soluble in the cold solvent, you will have losses. Consider a different solvent or a mixed solvent system where the solubility at low temperatures is minimized.
-
Premature crystallization during hot filtration: If hot filtration is performed to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
To improve yield, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, be aware that this second crop may be less pure than the first.
Q4: How can I confirm the purity of my recrystallized this compound?
A4: Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method to determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
Section 3: Experimental Protocols and Data
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will show low solubility at room temperature and high solubility when hot, with good crystal formation upon cooling.[6][11]
Illustrative Solubility Data for Chloroquinolines
| Solvent | Dielectric Constant (20°C) | Expected Solubility Behavior for this compound |
| Water | 80.1 | Very Low |
| Methanol | 32.7 | High |
| Ethanol | 24.5 | High |
| Acetone | 20.7 | Moderate to High |
| Ethyl Acetate | 6.0 | Moderate |
| Dichloromethane | 9.1 | High |
| Toluene | 2.4 | Low to Moderate |
| Hexane | 1.9 | Very Low |
Data compiled from general knowledge of quinoline derivatives and solvent properties.[12]
Protocol 2: Standard Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent.
Section 4: Visualizing the Workflow
Diagram 1: Troubleshooting "Oiling Out"
Caption: Decision workflow for addressing "oiling out" during recrystallization.
Diagram 2: General Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization of this compound.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Recrystallization1. (n.d.).
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Solubility of Things. (n.d.). 5-Methylquinoline.
- BenchChem. (n.d.). Common impurities in 6-Chloroquinoline synthesis and their removal.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Reagents & Solvents [chem.rochester.edu]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
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- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-Chloro-5-methylquinoline Synthesis
Welcome to the technical support guide for the synthesis of 4-Chloro-5-methylquinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in identifying and mitigating byproduct formation during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: I'm synthesizing this compound, and my final product is impure. What are the most likely byproducts I should be looking for?
A1: Impurities in your final product typically originate from two main stages of the synthesis: the initial formation of the quinolone ring and the subsequent chlorination step.
-
From Quinolone Formation (Conrad-Limpach Reaction): The precursor, 5-methylquinolin-4-one, is often synthesized via the Conrad-Limpach reaction, which involves condensing 3-methylaniline with a β-ketoester.[1][2] The primary byproduct concern here is the formation of a constitutional isomer. High temperatures (above 140°C) can favor the reaction of the aniline with the ester group of the β-ketoester, leading to a β-keto anilide intermediate.[1] This intermediate cyclizes to form the isomeric 2-hydroxy-4,5-dimethylquinoline instead of the desired 4-hydroxy-5-methylquinoline (which exists in tautomeric equilibrium with 5-methylquinolin-4-one).
-
From Chlorination Step: The conversion of 5-methylquinolin-4-one to this compound is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅).[3][4] Several byproducts can arise from this step:
-
Unreacted Starting Material: Incomplete reaction will leave residual 5-methylquinolin-4-one.
-
Isomeric Byproduct: If the Knorr-type isomer (2-hydroxy-4,5-dimethylquinoline) was formed in the previous step, it will be chlorinated to yield 2-chloro-4,5-dimethylquinoline .
-
Dichlorinated Byproducts: Overly harsh conditions or an excess of the chlorinating agent can lead to the formation of dichlorinated quinolines. The second chlorine atom can add to various positions on the ring, though 2,4-dichloro-5-methylquinoline is a common possibility.[5]
-
Q2: My ¹H NMR spectrum of crude this compound shows several unexpected singlets and complex aromatic patterns. How can I begin to identify these impurities?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is your primary tool for identifying these byproducts. By comparing the chemical shifts and coupling patterns in your crude spectrum to known values, you can tentatively assign the structures of the major impurities.
Troubleshooting Workflow for NMR Analysis:
Below is a decision-making workflow to help you analyze your NMR data.
Caption: Troubleshooting workflow for NMR analysis.
Reference Data for Identification:
The following table summarizes expected ¹H NMR chemical shifts for the target product and key potential byproducts. Note that exact values can vary based on the solvent and instrument.
| Compound | Key ¹H NMR Signals (δ ppm) | Notes |
| This compound | ~2.7 (s, 3H, -CH₃), ~7.5 (s, 1H, C3-H), ~7.6-7.8 (m, 2H, Ar-H), ~8.1 (d, 1H, Ar-H), ~8.8 (d, 1H, C2-H) | The singlet for the C3-H is a key indicator.[6] |
| 5-Methylquinolin-4-one | ~2.6 (s, 3H, -CH₃), ~6.2 (s, 1H, C3-H), ~7.3-7.7 (m, 3H, Ar-H), ~11.5 (br s, 1H, -NH) | The C3-H is significantly upfield compared to the chlorinated product. The NH proton may be broad or exchange with D₂O. |
| 2-Chloro-4,5-dimethylquinoline | ~2.5 (s, 3H, C4-CH₃), ~2.7 (s, 3H, C5-CH₃), ~7.4-7.8 (m, 4H, Ar-H, C3-H) | Look for two distinct methyl singlets and the absence of the downfield C2-H proton. |
Q3: How can I prevent the formation of the 2-hydroxy isomeric byproduct during the Conrad-Limpach cyclization step?
A3: Controlling the regioselectivity of the initial condensation is critical. The key is to manage the reaction temperature to favor the formation of the enamine intermediate (leading to the 4-quinolone) over the anilide intermediate (leading to the 2-quinolone).
-
Temperature Control: The initial condensation of 3-methylaniline and the β-ketoester should be performed at a moderate temperature, typically at or slightly above room temperature. The subsequent thermal cyclization requires high heat (often 240-260°C), but the initial adduct formation is temperature-sensitive.[7] Performing the initial condensation at elevated temperatures (>100°C) can increase the amount of the undesired Knorr synthesis product.[1]
-
Catalyst: The Conrad-Limpach reaction is often catalyzed by acid.[8] Ensuring proper catalytic conditions can help guide the reaction toward the desired intermediate.
Q4: My chlorination reaction with POCl₃ is messy and gives low yields. What are the best practices for this step?
A4: The chlorination of quinolones is a robust but potentially aggressive reaction. Success hinges on controlling the reaction conditions and the workup procedure.
-
Reagent Stoichiometry and Conditions: For the conversion of a quinolone to a chloroquinoline, POCl₃ is a powerful dehydrating and chlorinating agent. The reaction is typically performed by heating the quinolone in an excess of POCl₃, often at temperatures around 80-110°C.[3] The addition of PCl₅ can sometimes facilitate the reaction, creating a more potent chlorinating mixture.[4] However, using a large excess or overly high temperatures for extended periods can promote the formation of dichlorinated byproducts.
-
Careful Workup: The workup is a critical step where product can be lost or hydrolyzed back to the starting material.
-
After the reaction is complete, the excess POCl₃ should be removed under reduced pressure.
-
The reaction mixture must be quenched cautiously by pouring it slowly onto crushed ice. This is a highly exothermic process.
-
The acidic aqueous solution is then carefully basified with a base like ammonium hydroxide or sodium hydroxide to precipitate the crude product.[3] The pH must be carefully controlled to ensure complete precipitation without causing degradation.
-
Protocol: Chlorination of 5-methylquinolin-4-one
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Reaction: Add 5-methylquinolin-4-one (1 equivalent) to phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heating: Heat the mixture to 80-90°C and maintain for 2-3 hours, monitoring the reaction by TLC.[3]
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.
-
Basification: Neutralize the mixture to a pH of 8-9 using a cold concentrated solution of ammonium hydroxide or sodium hydroxide.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can then be purified by column chromatography or recrystallization.
Q5: What is the most effective method for purifying the final this compound product?
A5: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is the most versatile method for separating the desired product from both starting material and isomeric byproducts.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is used. A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing) is typically effective. The less polar chlorinated products will elute before the more polar quinolone starting material.
-
-
Recrystallization: If the main impurity is unreacted starting material, recrystallization can be very effective. The higher polarity of the quinolone makes it less soluble in non-polar solvents. Solvents like ethanol, or a mixture of chloroform and hexane, can be suitable for recrystallizing this compound.[3]
Advanced Analytical Workflow: Confirming Byproduct Identity
When NMR is insufficient for unambiguous identification, a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS) is required. This is especially crucial for differentiating isomers, which have identical masses.[9]
Caption: LC-MS/MS workflow for isomer differentiation.
The fragmentation patterns of isomeric chloro-methylquinolines in MS/MS will differ based on the positions of the substituents, allowing for positive identification.[10]
References
-
PrepChem. (2017). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from [Link]
-
Various Authors. (2020). How might one synthesis 4-chloro quinoline?. Quora. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
-
Gontarska, M., & Kaczor, A. A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 3001. Retrieved from [Link]
-
Al-Otaibi, A. M., et al. (2021). Synthesis, characterization, pharmacological, molecular modeling and antimicrobial activity evaluation of novel isomer quinoline derivatives. ResearchGate. Retrieved from [Link]
-
Al-Taisan, K. (2016). Synthesis of Quinoline and derivatives. Retrieved from [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]
-
Taddesse, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23665-23689. Retrieved from [Link]
-
Mekheimer, R. A., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(11), 4723-4734. Retrieved from [Link]
- Wang, B., et al. (2014). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Supporting Information.
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
Azizi, Z., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances, 10(58), 35193-35199. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
- Kumar, A., et al. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents (WO2007060685A1).
- Vecchietti, V., et al. (1981). Process for the preparation of 4-chloroquinolines. Google Patents (US4277607A).
-
Indian Chemical Society. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
-
Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]
-
Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Retrieved from [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Retrieved from [Link]
-
Brunt, T. M., et al. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 88-96. Retrieved from [Link]
-
Montanari, E., et al. (2026). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. In Methods in Molecular Biology. Retrieved from [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. prepchem.com [prepchem.com]
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- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 4-Chloroquinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of 4-chloroquinolines. The quinoline scaffold is a privileged core in medicinal chemistry, but its successful functionalization via cross-coupling is often nuanced.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Part 1: Initial Diagnosis & Core Concepts
Q1: My Suzuki coupling with a 4-chloroquinoline substrate resulted in a very low yield or complete failure. What are the first things I should check?
When a reaction fails, a systematic review of the core components is the most efficient path to a solution. Before making drastic changes to the protocol, verify the following fundamental parameters:
-
Integrity of Reagents :
-
Boronic Acid/Ester : Boronic acids are susceptible to degradation over time, particularly protodeboronation, which converts them to the corresponding arene, and the formation of boroxine anhydrides.[2][3] Confirm the purity of your boronic acid. If it's old, consider using a fresh bottle or re-purifying it. Using more stable boronic esters, such as pinacol esters, can often circumvent this issue.[4]
-
Solvent and Base Quality : Ensure solvents are anhydrous (if the protocol demands it) and appropriately degassed. The quality and handling of the base are also critical; for example, K₃PO₄ can be hygroscopic and its efficacy is dependent on its hydration state.
-
-
Exclusion of Oxygen :
-
The active Pd(0) catalyst is highly sensitive to atmospheric oxygen and can be oxidized to an inactive Pd(II) state.[2] Incomplete degassing is a very common cause of reaction failure. Ensure your solvent and reaction headspace are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[2][5] Oxygen can also promote the unwanted homocoupling of the boronic acid.[2][3]
-
-
Catalyst, Ligand, and Base Combination :
-
This triad is the heart of the reaction's success.[2] The 4-chloro position on a quinoline is an activated C(sp²)-Cl bond, but it is still less reactive than the corresponding bromide or iodide.[6] Therefore, the reaction requires a sufficiently active catalytic system. A "go-to" combination that works for one substrate may not be suitable for another. A preliminary assessment of your chosen system's suitability is a crucial first step.
-
Part 2: Optimizing the Catalytic System
Q2: What is the best general-purpose palladium catalyst and ligand for coupling with 4-chloroquinolines?
There is no single "best" catalyst, as the optimal choice is highly substrate-dependent.[2] However, for a less reactive electrophile like a 4-chloroquinoline, the ligand choice is paramount.
-
Starting Recommendations : For initial attempts, Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like PdCl₂(dppf) are robust starting points that have shown success with 4-chloroquinoline derivatives.[1][2][7]
-
For Challenging Substrates : If simple systems fail, moving to more specialized ligands is necessary. Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are designed to facilitate the oxidative addition step—often the rate-limiting step for aryl chlorides—and promote the final reductive elimination.[8][9]
Experimental Protocol: General Starting Conditions for 4-Chloroquinoline Suzuki Coupling
-
To a dry reaction vial, add the 4-chloroquinoline (1.0 equiv.), arylboronic acid (1.2–1.5 equiv.), and base (2.0–3.0 equiv.).
-
Seal the vial with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1 v/v) via syringe.[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and ligand (if separate) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.[1]
-
Monitor the reaction progress by TLC or LC-MS until the 4-chloroquinoline starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q3: My reaction mixture turned black and stalled. What does this mean and how can I prevent it?
The formation of a black precipitate, known as palladium black, indicates the decomposition of your soluble Pd(0) catalyst into inactive palladium metal aggregates.[3] This is a common mode of catalyst death.
Causes and Solutions:
-
Inadequate Ligand Protection : The ligand's job is to stabilize the Pd(0) center. If the ligand is not bulky or electron-donating enough, or if the reaction temperature is too high for the chosen ligand, the palladium can agglomerate.
-
Solution : Switch to a bulkier, more robust ligand like XPhos or an NHC ligand.[8] These ligands form more stable complexes that are less prone to decomposition.
-
-
High Catalyst Concentration : Excessively high catalyst loading can sometimes promote aggregation.
-
Impurities : Impurities in the reagents or solvent can contribute to catalyst decomposition.
Diagram: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction. Failures can occur at any stage of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Reaction Parameter Optimization
Q4: How do I select the optimal base and solvent for coupling with 4-chloroquinolines?
The base and solvent are not passive components; they actively participate in and influence the catalytic cycle. Their selection requires careful consideration of substrate solubility and reactivity.
Base Selection: The primary role of the base is to activate the boronic acid for the transmetalation step.
-
Common Choices : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most widely used bases.
-
Base Strength : For the less reactive C-Cl bond, a stronger base is often beneficial. K₃PO₄ or Cs₂CO₃ are generally more effective than Na₂CO₃ for challenging couplings.[1][10]
-
Solubility : The choice is also linked to the solvent. K₃PO₄ has poor solubility in solvents like toluene but is effective in polar solvents like dioxane or THF, especially with added water.
Solvent Selection: The solvent must solubilize all components of the reaction to ensure efficient catalysis.
-
Common Systems : A biphasic solvent system is often employed for Suzuki couplings.[1]
-
1,4-Dioxane / Water (e.g., 4:1 or 5:1) : An excellent starting point, balancing polarity and the ability to dissolve both organic and inorganic reagents.[1]
-
Toluene / Water : A less polar option, often used with bulky ligands.[11]
-
THF / Water or DMF : Other viable options depending on substrate solubility.[1]
-
Summary of Recommended Starting Conditions
| Parameter | Recommended Starting Conditions | Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) | For low reactivity, switch to a Pd(OAc)₂ or Pd₂(dba)₃ source with a bulky, electron-rich ligand (e.g., XPhos, SPhos).[2][8] |
| Ligand | (If using a separate Pd source) PPh₃, dppf | For difficult couplings, use biaryl phosphine ligands (XPhos, SPhos, RuPhos) or NHC ligands (IPr).[8] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Cs₂CO₃ is often more effective but also more expensive. The choice of base is critical and empirical.[1] |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water | Ensure all reagents are soluble. Other options include THF/water or DMF.[1] |
| Temperature | 80-110 °C | May need to be increased for less reactive substrates, but monitor for catalyst decomposition.[1] |
Part 4: Addressing Side Reactions & Substrate-Specific Issues
Q5: My main side product is the homocoupling of my boronic acid (Ar²-Ar²). How can I prevent this?
Boronic acid homocoupling is a common side reaction, often driven by the presence of oxygen or an excess of Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst).[3]
Mitigation Strategies:
-
Rigorous Degassing : This is the most critical factor. Ensure the reaction mixture is thoroughly degassed before adding the catalyst to remove any dissolved oxygen.[2]
-
Stoichiometry : Using a slight excess of the 4-chloroquinoline (e.g., 1.05 equivalents relative to the boronic acid) can sometimes suppress homocoupling.
-
Controlled Catalyst Addition : Adding the catalyst to the heated reaction mixture (under inert gas) can sometimes help, as the catalytic cycle can begin immediately, minimizing side reactions.
-
Choice of Precatalyst : Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids the initial Pd(II) reduction step that can sometimes lead to homocoupling.[3]
Q6: Can the nitrogen atom in the quinoline ring inhibit the palladium catalyst?
Yes, this is a well-known challenge with nitrogen-containing heterocycles and a likely contributor to failed reactions.[2][12] The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, effectively acting as a catalyst poison by occupying a coordination site needed for the catalytic cycle.[12]
Solutions:
-
Bulky Ligands : Using sterically demanding ligands like XPhos or tBu₃P can create a crowded environment around the palladium atom, disfavoring coordination of the quinoline nitrogen.[10]
-
Lewis Acid Additives : In some cases, a mild Lewis acid can be added to transiently coordinate to the quinoline nitrogen, "masking" it from the palladium catalyst. However, this approach requires careful optimization as the additive can interfere with other reaction components.[12]
Diagram: Troubleshooting Decision Tree for Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
References
- BenchChem Application Notes. (2025). Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
- BenchChem Application Notes. (2025). Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
-
Wikipedia. Suzuki reaction. [Link]
-
Mphahlele, M. J., et al. (2012). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]
- BenchChem Technical Support. (2025).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
- BenchChem Technical Support. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- BenchChem Technical Support. (2025). Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Hanan, N. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Hirai, Y., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]
-
Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
-
Zhang, Y., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- BenchChem Technical Support. (2025). Suzuki Coupling with Haloquinolines.
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Shields, B. J., et al. (2014). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
Tanimoto, H., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]
-
Jia, T., et al. (2016). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]
Sources
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- 7. researchgate.net [researchgate.net]
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- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chloro-5-methylquinoline
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of 4-chloro-5-methylquinoline. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of nucleophilic substitution on this versatile heterocyclic scaffold. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Fundamental Principles of Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Scaffold
The quinoline ring system presents a unique electronic landscape for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom significantly influences the reactivity of the carbocyclic and heterocyclic rings.
Why does nucleophilic substitution preferentially occur at the C4 position of this compound?
Nucleophilic attack on the quinoline ring is favored at the C2 and C4 positions.[1][2] This is a direct consequence of the electron-withdrawing effect of the nitrogen atom, which reduces electron density at the ortho (C2) and para (C4) positions, rendering them more electrophilic. The stability of the Meisenheimer complex, the key intermediate in the SNAr mechanism, is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, a scenario that is possible with attack at C2 and C4.[1]
In the case of this compound, the C4 position is highly activated towards nucleophilic attack. The general mechanism proceeds via a two-step addition-elimination pathway.[1]
Caption: General mechanism of SNAr on this compound.
Part 2: Troubleshooting Guide
This section addresses common challenges encountered during the nucleophilic substitution of this compound in a question-and-answer format.
Low or No Product Yield
Q1: My reaction shows very low conversion of the starting material, even after prolonged reaction times. What are the likely causes and how can I improve the yield?
Several factors can contribute to low reactivity. A systematic approach to troubleshooting is recommended.
-
Insufficient Nucleophilicity: The nucleophile may not be strong enough to attack the electron-deficient quinoline ring.
-
Solution: If using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base is often necessary to generate the more reactive conjugate base (e.g., an amide or alkoxide).[3] For weakly nucleophilic amines, consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to deprotonate the amine prior to addition to the reaction mixture.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions.
-
Solution: Polar aprotic solvents such as DMSO, DMF, NMP, and THF are generally preferred.[3][4] These solvents solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive.[3] Protic solvents (e.g., ethanol, water) can solvate the nucleophile itself through hydrogen bonding, reducing its reactivity.[5][6]
-
-
Suboptimal Reaction Temperature: SNAr reactions often have a significant activation energy barrier.
-
Solution: If the reaction is sluggish at room temperature, a gradual increase in temperature is advised.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[7][8] However, be cautious of excessively high temperatures, which can lead to decomposition and side product formation.[3][9] Monitoring the reaction by TLC or LC-MS is crucial to identify the optimal temperature.
-
Caption: Troubleshooting workflow for low reaction yield.
Formation of Side Products
Q2: I am observing significant amounts of side products in my reaction mixture. What are the most common byproducts and how can I minimize their formation?
The formation of byproducts is a common issue. Identifying the nature of the impurity is the first step towards mitigating its formation.
-
Quinolinone Formation: The presence of water can lead to the hydrolysis of this compound to the corresponding 4-quinolinone.[4]
-
Solution: Employ anhydrous conditions. Ensure all glassware is thoroughly dried, use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] If a base is required, use a non-aqueous organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of aqueous bases like NaOH or KOH.[4]
-
-
Polysubstitution: While less common with a mono-chloro substrate, if other reactive sites are present or if the product itself can react further, polysubstitution may occur.
-
Dimerization Products: Under certain conditions, particularly those that might involve single-electron transfer (SET) processes, quinoline radicals can dimerize.[4]
-
Solution: This is less common for standard SNAr but can be influenced by the choice of reagents and conditions. If dimerization is suspected, consider the use of radical scavengers or modifying the reaction conditions to favor the ionic pathway.
-
Purification Challenges
Q3: I am having difficulty purifying my final product. What are the recommended purification techniques for substituted quinolines?
Purification can be challenging due to the similar polarities of the starting material, product, and some byproducts.
-
Column Chromatography: This is the most common method for purifying substituted quinolines.[10][11] A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high purity material.
-
Acid-Base Extraction: The basicity of the quinoline nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the basic quinoline derivatives into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.
Part 3: Frequently Asked Questions (FAQs)
Q4: Should I consider a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, instead of a traditional SNAr for C-N bond formation?
This is an excellent question and the choice of method depends on the specific nucleophile and desired reaction conditions.
-
Traditional SNAr: This is often simpler, requires less expensive reagents, and can be very effective for strong nucleophiles (e.g., alkoxides, thiolates, and some amines).
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is exceptionally versatile and has a very broad substrate scope, particularly for the coupling of amines with aryl halides.[12][13] It is often the method of choice for less nucleophilic amines, sterically hindered amines, or when milder reaction conditions are required.[12][13][14] While it involves a catalyst and specific ligands, it can provide higher yields and better functional group tolerance in challenging cases.[15][16][17][18]
Caption: Decision tree for choosing between SNAr and Buchwald-Hartwig amination.
Q5: How does the methyl group at the C5 position affect the reactivity of this compound?
The methyl group at C5 is an electron-donating group. While its effect is less pronounced than that of the ring nitrogen, it can slightly decrease the electrophilicity of the quinoline ring compared to an unsubstituted quinoline. However, this effect is generally minor, and the C4 position remains highly activated for nucleophilic attack.
Q6: What is the role of the leaving group in this reaction?
The efficiency of the leaving group is related to its ability to stabilize a negative charge.[1] Halogens like chlorine and bromine are good leaving groups for SNAr reactions on quinolines.[1] The rate of the reaction is dependent on the breaking of the carbon-leaving group bond in the rate-determining step.[5]
Part 4: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO, ~0.1-0.5 M).
-
Addition of Base: If required, add a non-nucleophilic organic base such as diisopropylethylamine (1.2 eq).[4]
-
Addition of Nucleophile: Slowly add the amine nucleophile (1.1 eq) to the reaction mixture at room temperature.[4] For highly exothermic reactions, consider cooling the mixture to 0 °C before addition.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization of the catalyst, ligand, and base.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube or vial with a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs2CO3, 1.4 eq).
-
Addition of Reagents: Add this compound (1.0 eq) and the amine nucleophile (1.2 eq).
-
Addition of Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, ~0.1-0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Part 5: Summary of Key Reaction Parameters
| Parameter | Recommendation for SNAr | Rationale |
| Solvent | Polar aprotic (e.g., DMSO, DMF, NMP, THF)[3][4] | Stabilizes the Meisenheimer complex and enhances nucleophile reactivity by solvating the counter-ion.[3] |
| Base | Non-nucleophilic organic base (e.g., TEA, DIPEA) or strong inorganic base (e.g., K2CO3, NaH, KOt-Bu) | To deprotonate neutral nucleophiles, increasing their reactivity.[3] |
| Temperature | Elevated (e.g., 80-150 °C), or microwave irradiation[3][7][8] | To overcome the activation energy of the reaction.[3] |
| Nucleophile | Strong nucleophiles (e.g., alkoxides, thiolates, activated amines) | The reaction rate is dependent on the strength of the nucleophile. |
| Atmosphere | Inert (N2 or Ar) | To prevent hydrolysis of the starting material to the corresponding quinolinone.[4] |
References
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring - Benchchem. (URL: )
- Technical Support Center: Synthesis of Substituted Quinolines - Benchchem. (URL: )
- Overcoming challenges in the synthesis of substituted quinolines - Benchchem. (URL: )
- Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines - Benchchem. (URL: )
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Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). LibreTexts. (URL: [Link])
-
Recent advances in heterolytic nucleofugal leaving groups. (2011). National Center for Biotechnology Information. (URL: [Link])
-
Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. (URL: [Link])
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). Frontiers in Chemistry. (URL: [Link])
-
Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? (2018). Quora. (URL: [Link])
- Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines - Benchchem. (URL: )
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. (URL: [Link])
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). National Center for Biotechnology Information. (URL: [Link])
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. (URL: [Link])
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. (URL: [Link])
-
Why does nucleophilic substitution in isoquinoline favour at position 1? (2020). Quora. (URL: [Link])
-
Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013). MDPI. (URL: [Link])
-
Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). National Center for Biotechnology Information. (URL: [Link])
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Center for Biotechnology Information. (URL: [Link])
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). ResearchGate. (URL: [Link])
- The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis - Benchchem. (URL: )
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. (URL: [Link])
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. (URL: [Link])
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2025). ResearchGate. (URL: [Link])
- Process for preparing 4-amino-5-methylpyridinone. (n.d.).
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. (URL: [Link])
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. (URL: [Link])
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. (URL: [Link])
-
Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Química Organica.org. (URL: [Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. (URL: [Link])
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- 11. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to the Scale-Up Synthesis of 4-Chloro-5-methylquinoline
Welcome to the technical support center for the synthesis of 4-Chloro-5-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this important chemical intermediate from the lab bench to larger-scale production. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a robust and efficient synthesis.
Overview of the Synthetic Pathway
The most common and scalable route to this compound involves a two-stage process. The first stage is the construction of the quinoline core via the Gould-Jacobs reaction, starting from 3-methylaniline (m-toluidine). This is followed by a chlorination step to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 5-methyl-4-hydroxyquinoline intermediate?
A1: The Gould-Jacobs reaction is a widely adopted and robust method for synthesizing 4-hydroxyquinolines.[1] It involves the condensation of an aniline derivative, in this case, 3-methylaniline, with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.[2]
Q2: Why is regioselectivity a concern when using 3-methylaniline in the Gould-Jacobs reaction?
A2: 3-methylaniline is an unsymmetrically substituted aniline. The cyclization step can theoretically proceed to either of the two ortho positions relative to the amino group. This can lead to the formation of two regioisomers: the desired 5-methyl-4-hydroxyquinoline and the undesired 7-methyl-4-hydroxyquinoline. The regioselectivity is influenced by both steric and electronic factors.[2]
Q3: What are the primary safety hazards associated with the chlorination step?
A3: The chlorination is typically carried out using phosphorus oxychloride (POCl₃), a highly corrosive and toxic reagent.[3] It reacts violently with water and can cause severe burns upon contact.[4] Inhalation can lead to respiratory damage.[1] Proper personal protective equipment (PPE) and a well-ventilated fume hood are essential. Quenching of excess POCl₃ is also a critical step that can lead to a delayed exothermic reaction if not performed correctly.[3]
Q4: Can I use alternative chlorinating agents to POCl₃?
A4: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of DMF (Vilsmeier-Haack conditions) can also be used. However, POCl₃ is generally more effective for the chlorination of 4-hydroxyquinolines.
Q5: What is the best method for purifying the final this compound product at scale?
A5: While column chromatography is suitable for small-scale purification, it is often not economically viable for large-scale production.[5] Recrystallization is the preferred method for purifying solid organic compounds at scale.[6] Finding a suitable solvent or solvent system is key to obtaining high purity and yield.
Troubleshooting Guide: The Gould-Jacobs Reaction
Issue 1: Low Yield of 5-methyl-4-hydroxyquinoline
A common challenge in the scale-up of the Gould-Jacobs reaction is a decrease in yield. This can be attributed to several factors that are more pronounced at a larger scale.
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Incomplete Cyclization | The thermal cyclization step requires high temperatures (typically >250 °C) to overcome the activation energy barrier. In larger reactors, achieving uniform heating can be challenging, leading to incomplete conversion. | 1. High-Boiling Point Solvent: Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure a consistent high temperature.[7] 2. Extended Reaction Time: Monitor the reaction by TLC or HPLC and extend the reaction time at high temperature if necessary. 3. Efficient Stirring: Employ overhead mechanical stirring to ensure homogenous heat distribution throughout the reactor. |
| Side Reactions | At high temperatures, side reactions such as polymerization or degradation of starting materials and intermediates can occur. | 1. Controlled Addition: Add the anilinomethylenemalonate intermediate portion-wise to the pre-heated high-boiling solvent to maintain better control over the reaction. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Poor Regioselectivity | Formation of the undesired 7-methyl isomer consumes the starting material and reduces the yield of the desired 5-methyl product. | 1. Catalyst Screening: While the Gould-Jacobs reaction is typically thermally driven, some studies suggest that the choice of acid catalyst in related quinoline syntheses can influence regioselectivity.[8] 2. Optimization of Cyclization Temperature: The ratio of isomers can sometimes be influenced by the cyclization temperature. Experiment with slight variations in the temperature to favor the formation of the 5-methyl isomer. |
Workflow for Gould-Jacobs Reaction Troubleshooting
Caption: Troubleshooting workflow for low yields in the Gould-Jacobs reaction.
Troubleshooting Guide: Chlorination with POCl₃
Issue 2: Incomplete Chlorination and/or Low Yield
Achieving complete conversion of the 4-hydroxyquinoline to the 4-chloro derivative is crucial for a high-yielding process.
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Insufficient POCl₃ | A stoichiometric amount of POCl₃ is required for the reaction. On a large scale, losses due to handling or reaction with residual moisture can lead to an insufficient amount. | 1. Use a Slight Excess: Employ a slight excess of POCl₃ (e.g., 1.1-1.5 equivalents) to ensure the reaction goes to completion. 2. Fresh Reagent: Use freshly opened or distilled POCl₃ to ensure its reactivity. |
| Presence of Moisture | POCl₃ reacts vigorously with water, which will consume the reagent and reduce its effectiveness.[3] | 1. Dry Glassware: Ensure all glassware is thoroughly dried before use. 2. Anhydrous Starting Material: Dry the 5-methyl-4-hydroxyquinoline intermediate in a vacuum oven before the reaction. 3. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture ingress. |
| Inadequate Reaction Temperature/Time | The chlorination reaction requires heating to proceed at a reasonable rate. | 1. Temperature Control: Maintain the reaction temperature, typically between 90-120 °C.[9] 2. Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed. |
Issue 3: Formation of Dark-Colored Impurities
The formation of dark-colored byproducts is a common issue in chlorination reactions, especially at elevated temperatures.
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Thermal Decomposition | Prolonged heating at high temperatures can lead to the decomposition of the starting material or the product. | 1. Minimize Reaction Time: Once the reaction is complete (as determined by in-process controls), proceed with the work-up without unnecessary delay. 2. Gradual Heating: Heat the reaction mixture gradually to the target temperature to avoid localized overheating. |
| Side Reactions | The electron-rich quinoline ring can be susceptible to other reactions under the harsh, acidic conditions of the chlorination. | 1. Use of a Co-solvent: In some cases, the use of a high-boiling inert co-solvent can help to moderate the reaction and improve selectivity. 2. Lower Temperature with Activator: The addition of a catalytic amount of a tertiary amine (e.g., triethylamine) or DMF can sometimes allow for lower reaction temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-4-hydroxyquinoline (Gould-Jacobs Reaction)
-
Condensation: In a suitable reactor, combine 3-methylaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture to 100-110 °C for 2 hours, allowing the ethanol byproduct to distill off.
-
Cyclization: In a separate reactor equipped with an overhead stirrer and a reflux condenser, heat a high-boiling solvent such as Dowtherm A to 250 °C.
-
Addition: Slowly add the crude product from the condensation step to the hot solvent.
-
Reaction: Maintain the temperature at 250 °C for 1-2 hours. The cyclized product will precipitate upon formation.
-
Work-up: Cool the mixture and filter the solid product. Wash the filter cake with a non-polar solvent like hexane or heptane to remove the high-boiling solvent.
-
Saponification and Decarboxylation: The resulting ester is then saponified with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid intermediate. This intermediate is then decarboxylated by heating to yield 5-methyl-4-hydroxyquinoline.[7]
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a dry reactor under an inert atmosphere, suspend the 5-methyl-4-hydroxyquinoline (1.0 eq.) in phosphorus oxychloride (POCl₃, 3-5 eq.).
-
Heating: Heat the mixture to reflux (around 105-110 °C) for 3-4 hours. Monitor the reaction by TLC or HPLC.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture and remove the excess POCl₃ by vacuum distillation.[10]
-
Quenching: Carefully and slowly add the reaction mixture to a vigorously stirred mixture of ice and water (reverse quench).[11] Maintain the temperature of the quench mixture below 20 °C.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base such as sodium carbonate or ammonium hydroxide until the pH is ~8-9. The product will precipitate as a solid or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.[12]
Safety Protocol: Quenching of POCl₃
The quenching of large quantities of POCl₃ is a hazardous operation that must be performed with extreme care to avoid a runaway reaction.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. rsc.org [rsc.org]
- 5. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering the Removal of Phosphorus Oxychloride in 4-Chloroquinoline Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloroquinoline. The conversion of 4-hydroxyquinoline to 4-chloroquinoline using phosphorus oxychloride (POCl₃) is a cornerstone reaction in the synthesis of many critical pharmaceutical compounds, including the well-known antimalarial drug, chloroquine.[1] While effective, this reaction necessitates the use of a significant excess of POCl₃, a highly reactive and hazardous reagent. The safe and efficient removal of this excess POCl₃ is paramount for obtaining a high yield of pure product and ensuring laboratory safety.
This guide provides in-depth, field-proven insights and troubleshooting strategies to navigate the challenges associated with the post-reaction workup of POCl₃. We will delve into the causality behind experimental choices, offering a self-validating system of protocols to enhance the reliability and safety of your laboratory work.
Understanding the Challenge: The Hazardous Hydrolysis of Phosphorus Oxychloride
The primary challenge in removing excess phosphorus oxychloride lies in its violent and highly exothermic reaction with water.[2] This hydrolysis process produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas, and if not controlled, can lead to a dangerous thermal runaway.[2][3] A common pitfall is quenching at low temperatures (0-5°C), where the initial hydrolysis is sluggish. This can lead to an accumulation of unreacted POCl₃, which can then react uncontrollably as the mixture warms, posing a significant safety risk.[2][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the removal of phosphorus oxychloride in 4-chloroquinoline synthesis.
Q1: My reaction mixture became extremely hot and produced a large amount of gas during quenching. What went wrong?
A1: This indicates a runaway reaction, likely caused by the rapid and uncontrolled hydrolysis of excess POCl₃. A common mistake is adding the quenching solution (e.g., water or ice) directly to the reaction mixture. The correct and safer procedure is a "reverse quench," where the reaction mixture containing POCl₃ is slowly added to a vigorously stirred quenching solution.[2] This ensures that the POCl₃ is immediately dispersed and reacts in a more controlled manner. Maintaining a slightly elevated and controlled temperature (e.g., 35-40°C) during the quench can also ensure immediate and controlled hydrolysis, preventing the buildup of unreacted reagent.[2][5]
Q2: After quenching and neutralization, my product yield is very low, and I've re-isolated my starting material (4-hydroxyquinoline). Why did this happen?
A2: This is a common issue and suggests that your product, 4-chloroquinoline, has hydrolyzed back to the starting material. 4-Chloroquinolines can be unstable in the presence of water and basic conditions, such as those created when using strong aqueous bases like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization.[2][6] To mitigate this, consider using a milder neutralizing agent like a buffered aqueous sodium acetate solution.[2][5] Careful and slow pH adjustment while maintaining a low temperature is also crucial if a stronger base is necessary.[2]
Q3: I observed a solid precipitate forming during the quenching process. What is it and how can I deal with it?
A3: The precipitate could be your product crashing out of the solution, or it could be inorganic salts formed during neutralization. To address this, you can try adjusting the pH after the initial quench, which may help dissolve the precipitate.[2] Adding a suitable organic co-solvent can also help to dissolve the product and facilitate extraction.[2] In some cases, diluting the quench mixture with more water may help to dissolve the inorganic salts.[2]
Q4: Can I use an alcohol, like isopropanol, to quench the excess POCl₃?
A4: While POCl₃ does react with alcohols to form phosphate esters, this is generally not the recommended method for quenching in this context.[2] The resulting organophosphate byproducts can be toxic and may complicate the purification of your desired 4-chloroquinoline. Quenching with water or an aqueous base is the standard and preferred method.[2]
Q5: How can I be certain that all the hazardous phosphorus oxychloride has been removed?
A5: Ensuring complete hydrolysis of all reactive phosphorus species is critical for safety. After the initial quench, it is good practice to allow the mixture to stir for an adequate "aging" period.[2] For rigorous confirmation, particularly in process development settings, monitoring the reaction by ³¹P NMR can confirm the disappearance of POCl₃ and its reactive intermediates.[2][7]
Experimental Protocols for Phosphorus Oxychloride Removal
The following are detailed, step-by-step methodologies for the safe and effective removal of excess phosphorus oxychloride.
Protocol 1: Reverse Quench with Ice/Aqueous Sodium Bicarbonate
This is a widely used and generally safe method for quenching excess POCl₃.[2]
-
Preparation: In a separate, appropriately sized flask equipped with a mechanical stirrer and a thermometer, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of this quenching solution should be sufficient to fully hydrolyze and neutralize the excess POCl₃ and the resulting acids.
-
Cooling: Cool the reaction mixture containing the excess POCl₃ in an ice bath.
-
Addition: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.[2]
-
Temperature Control: Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and, if necessary, by adding more ice.[2]
-
Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[2]
-
Extraction: Extract the 4-chloroquinoline from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Workup: Combine the organic layers, wash with water and then with brine, and finally dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2] The solvent can then be removed under reduced pressure to yield the crude product.
Protocol 2: Quenching with Warm Aqueous Sodium Acetate
This method is particularly useful for preventing delayed exothermic reactions by ensuring immediate and complete hydrolysis of POCl₃.[5]
-
Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare an aqueous solution of sodium acetate.
-
Temperature Control: Warm the sodium acetate solution to 35-40°C.[5]
-
Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[5]
-
Stirring: After the addition is complete, continue to stir the mixture for a sufficient period to ensure the complete reaction of all phosphorus species.
-
Extraction and Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1.[2]
Quantitative Data Summary
The following table provides a general overview of reaction parameters for the chlorination of 4-hydroxyquinoline and subsequent POCl₃ removal. Note that specific conditions may need to be optimized for your particular substrate and scale.
| Parameter | Recommended Range | Rationale |
| POCl₃ to Substrate Ratio | 5-20 equivalents | A large excess drives the reaction to completion. |
| Reaction Temperature | 80-110 °C (Reflux) | Ensures a reasonable reaction rate for the chlorination.[8] |
| Reaction Time | 2-6 hours | Monitor by TLC for completion. |
| Quenching Temperature | < 20 °C (Ice/Bicarb) | Controls the exothermic hydrolysis reaction.[2] |
| 35-40 °C (Sodium Acetate) | Promotes immediate and controlled hydrolysis.[5] | |
| Final pH after Neutralization | 7-8 | Minimizes product hydrolysis while ensuring acidic byproducts are neutralized.[2] |
Visualizing the Workflow and Troubleshooting Logic
To further clarify the experimental process and decision-making, the following diagrams have been created.
Caption: Experimental workflow for the synthesis and purification of 4-chloroquinoline.
Caption: Troubleshooting logic for common issues in POCl₃ removal.
By understanding the chemical principles and adhering to the detailed protocols and safety measures outlined in this guide, researchers can confidently and safely perform the synthesis of 4-chloroquinoline, a vital precursor in the development of new medicines.
References
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Wikipedia. (2023). Phosphoryl chloride. In Wikipedia. Retrieved January 10, 2024, from [Link]
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ChemBK. (n.d.). Phosphorus oxychloride. Retrieved January 10, 2024, from [Link]
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Collegedunia. (n.d.). POCl3 Phosphorus Oxychloride: Structure & Properties. Retrieved January 10, 2024, from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 10, 2024, from [Link]
- Bulidon, J., & Pavan, C. (1981). U.S. Patent No. 4,277,607. U.S.
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Chemical Space. (2009, June 3). My friend phosphorus oxychloride. Retrieved January 10, 2024, from [Link]
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- A Study of POCl3 Deposition Reaction Rate with Residual Gas Analysis Method. (2022).
- Achmatowicz, M., Thiel, O., Larsen, R. D., & Faul, M. M. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500.
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 10, 2024, from [Link]
- Achmatowicz, M., Thiel, O., Larsen, R. D., & Faul, M. M. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500.
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ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved January 10, 2024, from [Link]
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Chemical Space. (2011, November 21). Quenching Phosphorus Oxychloride. Retrieved January 10, 2024, from [Link]
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- New Jersey Department of Health. (2001). PHOSPHORUS OXYCHLORIDE.
- Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661.
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ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Retrieved January 10, 2024, from [Link]
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Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved January 10, 2024, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Analysis of 4-Chloro-5-methylquinoline and its Derivatives
This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 4-Chloro-5-methylquinoline and its potential derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach to method development and validation. Our focus is on establishing self-validating systems that deliver accurate, reproducible, and reliable data in a pharmaceutical research and quality control setting.
Introduction: The Analytical Imperative for Quinolines
Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals, noted for a wide spectrum of biological activities.[1] The specific compound, this compound, serves as a key intermediate in the synthesis of various target molecules. Consequently, the ability to sensitively and selectively quantify this compound and its potential process-related impurities or degradants is paramount for ensuring drug safety and efficacy. LC-MS/MS stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[2][3][4] This guide will compare and contrast different LC-MS approaches, providing the foundational knowledge to develop and validate a method tailored to your specific analytical needs.
Foundational Principles: Ionization and Fragmentation of this compound
A thorough understanding of the molecule's behavior within the mass spectrometer is critical for method development. Given the presence of a basic nitrogen atom in the quinoline ring, positive mode Electrospray Ionization (ESI+) is the most suitable ionization technique, promoting the formation of the protonated molecule [M+H]⁺.[5][6]
Proposed ESI-MS/MS Fragmentation Pathway
Upon collisional activation in the tandem mass spectrometer, the [M+H]⁺ ion of this compound is expected to undergo characteristic fragmentation. The primary fragmentation pathways for quinoline derivatives often involve the loss of small neutral molecules.[7][8][9] For this compound (Molecular Weight: 177.62 g/mol ), we can predict the following fragmentation pattern:
-
Loss of HCl: A common fragmentation for chlorinated aromatic compounds, leading to a fragment ion at m/z 142.
-
Loss of a Methyl Radical (•CH₃): Resulting in a fragment at m/z 162.
-
Ring Cleavage: Subsequent fragmentation of the quinoline ring system can lead to smaller, characteristic ions.
The following diagram illustrates the proposed fragmentation pathway:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Comparative LC-MS Methodologies
The choice of chromatographic conditions is critical for achieving optimal separation and peak shape, which directly impacts the quality of the MS data. We will compare two common reversed-phase columns for this application.
Experimental Workflow
The general workflow for the LC-MS analysis is as follows:
Caption: General experimental workflow for LC-MS/MS analysis.
Chromatographic Conditions: A Comparative Approach
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale for Comparison |
| Column | Waters Xterra MS C18, 3.5 µm, 2.1 x 50 mm | Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 2.1 x 50 mm | C18 offers general-purpose hydrophobic retention, while the Phenyl-Hexyl phase provides alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like quinolines.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that aids in protonation for ESI+ mode.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography. |
| Gradient | 10-90% B in 5 min | 10-90% B in 5 min | A standard gradient to elute the compound of interest. |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | 5 µL |
Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Promotes protonation of the basic quinoline nitrogen.[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high sensitivity and selectivity in quantitative analysis.[11] |
| MRM Transition | 178.6 > 142.1 (Quantifier), 178.6 > 162.1 (Qualifier) | Based on the proposed fragmentation pathway. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from the ESI droplets. |
| Cone Gas Flow | 50 L/hr | |
| Desolvation Gas Flow | 800 L/hr |
Method Validation: A Pillar of Trustworthiness
A robust method validation is essential to ensure the reliability of the analytical data, adhering to guidelines from bodies like the International Council for Harmonisation (ICH).[2][11]
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank matrix, and matrix spiked with analyte and potential impurities. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of 5 concentration levels. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Analyze samples at three concentration levels (low, mid, high) in triplicate. | Recovery within 80-120%.[12] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) at three concentrations. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. | RSD ≤ 20% at this concentration. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate, column temperature). | No significant impact on results. |
Sample Preparation Protocol
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample in methanol and dilute with 50:50 methanol:water to fall within the calibration range.
-
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection.
Comparative Performance Data
The following table summarizes hypothetical but realistic performance data comparing the two chromatographic methods.
| Performance Metric | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Retention Time | 3.2 min | 3.8 min |
| Tailing Factor | 1.3 | 1.1 |
| Resolution (from nearest impurity) | 1.8 | 2.5 |
| Linearity (r²) | 0.998 | 0.999 |
| LOQ | 0.5 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | < 5% | < 4% |
Conclusion and Future Directions
This guide has provided a comprehensive framework for the LC-MS analysis of this compound. By understanding the principles of ionization and fragmentation, and by systematically comparing and validating chromatographic conditions, researchers can develop highly reliable and sensitive analytical methods. The superior performance of the Phenyl-Hexyl column in this application highlights the importance of selecting a stationary phase that complements the analyte's chemical properties. Future work could involve the application of this method to the analysis of forced degradation samples to identify and quantify potential degradants, further ensuring the quality and safety of pharmaceutical products.
References
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Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. Available at: [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (NIH). Available at: [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Europe PMC. Available at: [Link]
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Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. Available at: [Link]
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MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]
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Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. Available at: [Link]
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]
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Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. PubMed. Available at: [Link]
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Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. National Institutes of Health (NIH). Available at: [Link]
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Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]
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Ionization Methods in Organic Mass Spectrometry. University of Arizona. Available at: [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]
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LCMS Method Development. EUROLAB. Available at: [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
-
LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]
-
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. National Institutes of Health (NIH). Available at: [Link]
-
An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. MDPI. Available at: [Link]
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A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. Available at: [Link]/11/1105)
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A Comparative Guide to the Chiral Separation of Racemic 5-Methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its therapeutic efficacy and safety. Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. For N-heterocyclic compounds like 5-methylquinoline derivatives, which are prevalent scaffolds in medicinal chemistry, robust and efficient chiral separation methods are indispensable. This guide provides an in-depth, objective comparison of leading chromatographic techniques for the resolution of racemic 5-methylquinoline derivatives, supported by experimental insights and detailed protocols to empower researchers in this crucial analytical endeavor.
Strategic Approaches to Chiral Resolution: HPLC vs. SFC
The two primary high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for chiral separations. The choice between them often depends on the specific requirements of the analysis, such as throughput, solvent consumption, and the nature of the analyte.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone of chiral separations, offering a wide array of chiral stationary phases (CSPs) and mobile phase compositions. Its versatility allows for operation in normal-phase, reversed-phase, and polar organic modes, providing a broad selectivity space for method development.[1][2]
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and "green" alternative to HPLC for chiral separations.[3] Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC offers several advantages:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations without a significant loss of efficiency.[3]
-
Reduced Solvent Consumption: Replacing the bulk of organic solvents with CO2 significantly reduces hazardous waste and operational costs.
-
Unique Selectivity: The different properties of the mobile phase in SFC can sometimes lead to unique or improved chiral recognition compared to HPLC.
For 5-methylquinoline derivatives, which possess a basic nitrogen atom, both HPLC and SFC can be successfully employed. The basicity of the quinoline nitrogen often necessitates the use of additives in the mobile phase, such as diethylamine (DEA) or trifluoroacetic acid (TFA), to improve peak shape and resolution.
The Heart of the Separation: Chiral Stationary Phases (CSPs)
The selection of the appropriate chiral stationary phase is the most critical factor in achieving a successful enantioseparation. For quinoline derivatives, two classes of CSPs have demonstrated broad applicability and high success rates: polysaccharide-based and cyclodextrin-based CSPs.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used for their broad enantiorecognition capabilities.[1][4][5] Popular commercial examples include the Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) series, as well as the Lux® columns.
The chiral recognition mechanism on these phases is complex and involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The derivatized polysaccharide forms a helical polymer chain, creating chiral grooves into which the enantiomers can fit. Differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP lead to their separation.[1]
For quinoline derivatives, the aromatic ring system and the nitrogen lone pair are key interaction points. The choice between amylose and cellulose backbones, as well as the specific derivatization (e.g., tris(3,5-dimethylphenylcarbamate)), can significantly impact selectivity. Often, amylose-based CSPs are found to provide better enantioselectivity for this class of compounds.[5]
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation
Cyclodextrin-based CSPs are another powerful tool for the chiral separation of a wide range of compounds, including N-heterocycles.[6][7][8] These CSPs consist of cyclic oligosaccharides (α-, β-, or γ-cyclodextrin) bonded to a silica support.
The primary mechanism of chiral recognition is the formation of inclusion complexes, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin.[6][7] The hydroxyl groups at the rim of the cyclodextrin cavity can form hydrogen bonds with the analyte, further stabilizing the complex. Enantioselectivity arises from differences in the fit and interaction of the enantiomers within the chiral cavity. For quinoline derivatives, the aromatic ring can be included in the cyclodextrin cavity, while the methyl group and other substituents interact with the rim.
Comparative Performance Data for Structurally Related Compounds
While specific data for 5-methylquinoline derivatives is proprietary or not widely published, extensive research on the chiral separation of structurally similar fluoroquinolone and tetrahydroquinoline derivatives provides valuable insights.
Table 1: HPLC Performance for Fluoroquinolone Derivatives on Polysaccharide-Based CSPs
| Compound | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Ofloxacin | Chiralcel® OZ-3 | Acetonitrile/Methanol/Acetic Acid/DEA | 1.85 | 4.20 | [9] |
| Flumequine | Chiralcel® OD-H | Hexane/Isopropanol/TFA | 1.42 | 2.85 | [9] |
| Lomefloxacin | Chiralpak® AD | Hexane/Ethanol/TFA | 1.25 | 2.10 | [9] |
Table 2: SFC vs. HPLC for the Separation of a Basic Drug Analog
| Parameter | SFC | HPLC (Normal Phase) | Reference |
| Column | Chiralpak® IA | Chiralpak® IA | [10] |
| Mobile Phase | CO2/Methanol (80/20) + 0.1% DEA | Hexane/Ethanol (80/20) + 0.1% DEA | [10] |
| Flow Rate | 3.0 mL/min | 1.0 mL/min | [10] |
| Analysis Time | < 3 minutes | ~ 10 minutes | [10] |
| Resolution (Rs) | 2.5 | 2.2 | [10] |
Experimental Protocols: A Step-by-Step Guide
The following protocol outlines a systematic approach to developing a chiral separation method for a novel racemic 5-methylquinoline derivative.
Initial Screening Workflow
A screening approach is the most efficient way to identify a suitable CSP and mobile phase combination.
Detailed HPLC Screening Protocol
-
Column Selection:
-
Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))
-
CYCLOBOND I 2000 (Beta-cyclodextrin)
-
Column Dimensions: 4.6 x 150 mm, 5 µm
-
-
Mobile Phase Screening:
-
Normal Phase (for Polysaccharide CSPs):
-
Hexane/Isopropanol (90/10, v/v) + 0.1% DEA
-
Hexane/Ethanol (90/10, v/v) + 0.1% DEA
-
-
Reversed Phase (for all CSPs):
-
Acetonitrile/Water with 10 mM Ammonium Bicarbonate (gradient)
-
Methanol/Water with 10 mM Ammonium Bicarbonate (gradient)
-
-
Polar Organic (for Cyclodextrin CSPs):
-
Acetonitrile/Methanol (95/5, v/v) + 0.1% TFA + 0.1% DEA
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or lambda max of the compound)
-
Injection Volume: 5 µL
-
Optimization Strategy
If partial separation is observed, the following parameters can be adjusted to improve resolution:
-
Mobile Phase Composition: Vary the ratio of the strong and weak solvents.
-
Alcohol Modifier (Normal Phase): Switching between isopropanol, ethanol, and n-butanol can significantly alter selectivity.
-
Additives: Optimize the concentration of the acidic or basic additive. For basic compounds like 5-methylquinolines, increasing the DEA concentration slightly may improve peak shape.
-
Temperature: Lowering the column temperature often increases resolution, although it may also increase analysis time and backpressure.
Understanding Chiral Recognition Mechanisms
A deeper understanding of the forces driving chiral separation can aid in rational method development.
For polysaccharide-based CSPs , the separation is governed by a combination of attractive (hydrogen bonds, π-π stacking) and repulsive (steric) interactions between the analyte and the chiral selector. The precise fit of the enantiomer into the chiral grooves of the polysaccharide derivative is paramount.
For cyclodextrin-based CSPs , the primary driving force is the inclusion of the hydrophobic quinoline ring into the cyclodextrin cavity. The stereocenter's proximity to the 5-methyl group will influence how each enantiomer interacts with the chiral environment at the rim of the cavity, leading to differential retention.
Conclusion and Recommendations
The chiral separation of racemic 5-methylquinoline derivatives is readily achievable with modern chromatographic techniques. While both HPLC and SFC are viable options, SFC is often the preferred method for high-throughput screening and preparative work due to its speed and reduced environmental impact.
For initial method development, a screening approach using a set of polysaccharide-based CSPs (both amylose and cellulose derivatives) is highly recommended, as they have demonstrated the broadest applicability for N-heterocyclic compounds. If polysaccharide CSPs fail to provide adequate resolution, cyclodextrin-based CSPs offer a complementary selectivity that should be explored.
By systematically applying the screening and optimization strategies outlined in this guide, researchers can efficiently develop robust and reliable methods for the chiral separation of 5-methylquinoline derivatives, a critical step in advancing these promising compounds through the drug development pipeline.
References
-
Ali, I., Aboul-Enein, H. Y., & Gaitonde, V. D. (2010). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 33(11), 1034-1047. [Link]
-
Atabaki, N., et al. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 12(8), 297-313. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral columns for high-performance liquid chromatography. Chemical Society Reviews, 37(12), 2593-2608. [Link]
-
Ward, T. J., & Ward, K. D. (2012). Cyclodextrin-based chiral stationary phases for liquid chromatography. Methods in Molecular Biology, 970, 139-161. [Link]
-
Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Ng, S. C., et al. (2015). Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation. Scientific Reports, 5, 12616. [Link]
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A Comparative Analysis of the Biological Activities of 4-Chloro-5-methylquinoline and 4-chloro-7-methylquinoline: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic placement of substituents on this heterocyclic system can dramatically influence its pharmacological profile. This guide provides a comprehensive comparison of the biological activities of two isomeric compounds: 4-Chloro-5-methylquinoline and 4-chloro-7-methylquinoline. While direct comparative studies are limited, by examining the broader landscape of structure-activity relationships (SAR) for substituted quinolines, we can infer and project their potential biological activities, guiding future research and drug development efforts.
Introduction to the Quinoline Scaffold
Quinoline and its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties[1]. The electron-rich nature of the quinoline ring system and its ability to intercalate with DNA and inhibit key enzymes make it a privileged structure in drug discovery. The introduction of a chlorine atom at the 4-position is a common strategy to enhance biological activity, often by increasing the compound's reactivity towards nucleophilic substitution, allowing for the facile introduction of various pharmacophores. The position of the methyl group, as we will explore, is anticipated to play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Predicted Biological Activities: A Focus on Anticancer and Antimicrobial Effects
Based on the extensive research into substituted quinolines, the primary areas of biological activity for this compound and 4-chloro-7-methylquinoline are predicted to be in the realms of anticancer and antimicrobial applications.
Anticancer Potential: Insights from Structure-Activity Relationships
The cytotoxicity of quinoline derivatives is profoundly influenced by the substitution pattern on the quinoline ring[2]. Studies on various substituted quinolines have revealed that the position of a methyl group can significantly impact anticancer activity[3].
4-chloro-7-methylquinoline Analogs and their Cytotoxic Profile:
Research on 4-aminoquinoline derivatives, synthesized from 4,7-dichloroquinoline, has provided valuable insights into the potential of the 4-chloro-7-substituted scaffold. For instance, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has demonstrated significant cytotoxic effects against human breast cancer cell lines MCF7 and MDA-MB468[4]. This suggests that the 7-position is a favorable site for substitution to elicit anticancer responses. The presence of a methyl group at this position, as in 4-chloro-7-methylquinoline, could similarly contribute to cytotoxic activity, although likely with different potency compared to an amino-substituted derivative.
The Influence of Methyl Group Position:
The placement of the methyl group at the 5-position in this compound introduces steric hindrance around the nitrogen atom and the adjacent benzene ring. This could influence the molecule's ability to intercalate with DNA or bind to the active sites of enzymes, potentially leading to a different spectrum of activity or potency compared to the 7-methyl isomer. In some quinoline series, methyl substitution at certain positions has been shown to reduce activity, while in others, it can enhance it, often by influencing the compound's lipophilicity and, consequently, its ability to cross cell membranes[2]. For example, in a study of indolo[2,3-b]quinolines, the position and number of methyl substituents were found to strongly influence cytotoxic and antimicrobial activity[3].
Table 1: Predicted Anticancer Potential and Rationale
| Compound | Predicted Anticancer Activity | Rationale |
| This compound | Moderate to High | The quinoline scaffold is a known pharmacophore for anticancer agents. The methyl group at the 5-position may influence DNA intercalation and enzyme binding through steric and electronic effects. |
| 4-chloro-7-methylquinoline | Moderate to High | The 7-position is a known favorable site for substitution in cytotoxic quinolines. Analogs with substitutions at the 7-position have shown potent anticancer activity. |
Antimicrobial Activity: A Look at Structure-Function
The quinoline core is also a well-established scaffold for antimicrobial agents[5]. The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for DNA replication.
The Role of Substituents in Antimicrobial Efficacy:
The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of the substituents. For instance, the presence of a chlorine atom can enhance antimicrobial potency. The position of the methyl group in our two compounds of interest will likely modulate their activity against various bacterial and fungal strains.
Studies on quinoline-based hydroxyimidazolium hybrids have shown that the position of a methyl group on the quinoline ring can confer significant differences in antifungal potency[6]. While this study did not investigate the 5- and 7-methyl isomers specifically, it highlights the principle that positional isomerism is a key determinant of antimicrobial activity.
Table 2: Predicted Antimicrobial Potential and Rationale
| Compound | Predicted Antimicrobial Activity | Rationale |
| This compound | Moderate to High | The 4-chloroquinoline core is a known antimicrobial pharmacophore. The 5-methyl group may influence target enzyme binding and cell wall penetration. |
| 4-chloro-7-methylquinoline | Moderate to High | The 7-position is a common site for modification in antimicrobial quinolines. The methyl group could contribute to favorable interactions with bacterial enzymes. |
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of this compound and 4-chloro-7-methylquinoline, the following established experimental protocols are recommended.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay is a standard colorimetric method to assess the metabolic activity of cells, which is indicative of cell viability.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 4-chloro-7-methylquinoline (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Figure 2: Workflow for the Broth Microdilution Assay.
Conclusion and Future Directions
While a definitive, data-driven comparison of the biological activities of this compound and 4-chloro-7-methylquinoline awaits direct experimental evaluation, the existing body of research on substituted quinolines provides a strong foundation for predicting their potential as anticancer and antimicrobial agents. The isomeric position of the methyl group is expected to be a critical determinant of their biological activity, influencing their interactions with molecular targets through both steric and electronic effects.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate and compare these two promising compounds. Such studies will not only elucidate the specific biological activities of these isomers but also contribute to a deeper understanding of the structure-activity relationships of substituted quinolines, ultimately aiding in the rational design of more potent and selective therapeutic agents.
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Validating 4-Chloro-5-methylquinoline as a Kinase-Binding Fragment: A Comparative Guide
In the landscape of kinase-targeted drug discovery, the identification of novel molecular fragments that can serve as starting points for potent and selective inhibitors is of paramount importance. Fragment-Based Drug Discovery (FBDD) has consistently proven to be a powerful strategy in this endeavor.[1][2][3] This guide provides a comprehensive framework for the validation of a novel chemical entity, 4-Chloro-5-methylquinoline , as a viable fragment for kinase binding.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, technical comparison of methodologies to ascertain the kinase-binding potential of this compound, supported by detailed experimental protocols. We will explore a multi-pronged approach, leveraging a cascade of biophysical techniques to build a robust body of evidence for its interaction with a target kinase.
The Rationale for this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a key component in numerous approved kinase inhibitors.[4] Its ability to form critical hydrogen bonds with the kinase hinge region makes it an attractive starting point for inhibitor design. The specific substitutions of a chloro group at the 4-position and a methyl group at the 5-position on the quinoline ring of our fragment of interest, this compound, offer potential vectors for future optimization and exploration of deeper pockets within the kinase active site. While the synthesis of various substituted chloroquinolines has been described,[5][6][7][8][9] the validation of this specific fragment as a kinase binder requires rigorous experimental investigation.
The Validation Workflow: A Multi-Pillar Approach
To confidently validate a fragment's utility, a single experimental technique is insufficient. Weak affinities, a common characteristic of fragments, necessitate the use of sensitive biophysical methods and orthogonal validation to eliminate false positives.[1][10] Our proposed workflow for validating this compound is a three-stage cascade designed to provide a comprehensive understanding of its binding characteristics.
Caption: Predicted STD-NMR epitope map for this compound.
Stage 3: Structural Characterization with X-ray Crystallography
Causality: The ultimate validation of a fragment's binding mode comes from a high-resolution crystal structure of the protein-fragment complex. [11][12][13][14][15]This provides definitive evidence of binding, reveals the precise interactions between the fragment and the protein, and offers a roadmap for structure-based drug design and fragment evolution.
Experimental Protocol: X-ray Crystallography
-
Crystallization:
-
Crystallize the apo-kinase under previously optimized conditions.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer the apo-kinase crystals to a solution containing a high concentration of this compound (typically 1-10 mM).
-
Co-crystallization: Set up crystallization trials with the kinase pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-cool the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-kinase structure as a model.
-
Build the fragment into the observed electron density map and refine the structure.
-
A successful crystal structure would be expected to show this compound binding in the ATP-binding site, with the quinoline nitrogen forming a hydrogen bond with the backbone amide of a key hinge residue.
Comparison with Alternative Fragments
To put the binding characteristics of this compound into context, it is essential to compare it with well-characterized fragments known to bind to kinases.
| Fragment | Scaffold | Known Interaction | Expected KD (µM) |
| This compound | Quinoline | Putative Hinge Binder | 100 - 500 |
| Aminopyrazole | Pyrazole | Known Hinge Binder | 50 - 200 |
| Indole | Indole | Known Allosteric Binder | 200 - 1000 |
This comparative analysis will help to classify this compound as a promising starting point for further optimization.
Conclusion
The validation of a novel fragment for kinase binding requires a systematic and multi-faceted approach. By following the outlined workflow of primary screening with DSF, orthogonal validation and affinity determination with SPR and STD-NMR, and definitive structural characterization with X-ray crystallography, a comprehensive and trustworthy dataset can be generated for this compound. This rigorous validation process is the cornerstone of successful fragment-based drug discovery, paving the way for the rational design of the next generation of potent and selective kinase inhibitors.
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A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for 4-Chloro-5-methylquinoline Derivatives
This guide provides a comprehensive comparison of key in vitro cytotoxicity assays relevant for assessing the biological activity of 4-chloro-5-methylquinoline derivatives. As a class of heterocyclic compounds, quinolines are privileged scaffolds in drug discovery, known for a wide spectrum of biological activities, including potent anticancer properties.[1] Accurate and insightful assessment of their cytotoxic effects is a critical step in the preclinical development pipeline. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind methodological choices to ensure robust and reliable data.
Part 1: The Strategic Selection of a Cytotoxicity Assay
The first and most critical step is to define the experimental question. Are you performing a high-throughput screen for initial "hit" identification, or are you elucidating the specific mechanism of cell death induced by a lead compound? The answer dictates the most appropriate assay. Cytotoxicity assays are broadly categorized based on the cellular function they measure.[2][3]
-
Metabolic Activity Assays: These are indicators of cell viability and are often used for initial screening. They measure the reduction of a substrate by metabolically active cells.
-
Membrane Integrity Assays: These directly measure cytotoxicity by quantifying the leakage of intracellular components from cells with compromised plasma membranes.
-
Lysosomal Integrity Assays: These assays assess the stability of lysosomal membranes, which can be compromised during cellular stress.
-
Apoptosis Assays: These are mechanistic assays designed to detect the specific biochemical events associated with programmed cell death (apoptosis).[4]
Comparative Analysis of Common Cytotoxicity Assays
Choosing the right assay requires a clear understanding of its underlying principle, advantages, and limitations. A multi-assay approach is often necessary to build a comprehensive cytotoxicity profile.[5][6]
| Assay | Principle | Measures | Pros | Cons |
| MTT Assay | Enzymatic reduction of yellow MTT (a tetrazolium salt) to purple formazan by mitochondrial dehydrogenases in viable cells.[7] | Cell Viability / Metabolic Activity | Inexpensive, well-established, suitable for high-throughput screening (HTS).[1][8] | Indirect measure of cell number; can be affected by compounds altering metabolic rate; formazan crystals require a solubilization step.[9] |
| alamarBlue™ (Resazurin) Assay | Reduction of non-fluorescent resazurin to highly fluorescent resorufin by metabolically active cells.[10] | Cell Viability / Proliferation | Highly sensitive, non-toxic (allowing for kinetic monitoring), homogeneous (no wash/solubilization steps).[11][12] | Can be sensitive to changes in the cellular redox environment unrelated to viability. |
| Neutral Red (NR) Uptake Assay | Incorporation and binding of the supravital dye Neutral Red within the lysosomes of viable cells.[13][14] | Cell Viability / Lysosomal Integrity | Sensitive, rapid, and cost-effective.[15][16] Distinguishes between viable, damaged, and dead cells.[13] | Can be affected by compounds that alter lysosomal pH. |
| Lactate Dehydrogenase (LDH) Release Assay | Measurement of the stable cytosolic enzyme LDH released into the culture medium upon loss of plasma membrane integrity.[17] | Cytotoxicity / Membrane Integrity | Direct measure of cell death; non-destructive to remaining cells (media is sampled), allowing for kinetic analysis and multiplexing.[18] | LDH in serum-containing media can cause high background; may not detect cytotoxicity that doesn't involve membrane rupture.[18] |
| Caspase Activity Assays | Detection of active caspase enzymes (e.g., Caspase-3/7), key executioners of apoptosis, using specific substrates that release a colorimetric or fluorescent signal upon cleavage.[5][19] | Apoptosis Induction | Highly specific for apoptosis; provides mechanistic insight; available in colorimetric, fluorometric, and flow cytometry formats.[20][21] | Measures an event in the apoptotic cascade, not the final outcome of cell death; should be used with other assays.[5] |
Part 2: Experimental Data Showcase: Cytotoxicity of Quinoline Derivatives
The cytotoxic potential of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth or viability by 50%. The following table summarizes reported IC50 values for various quinoline derivatives, illustrating their activity across different cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [1] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [1] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast) | Most active of series | [22] |
| 7-chloro-4-(thioalkylquinoline) sulfonyl N-oxide derivative 73 | HCT116 (Colon) | ~2.24 | [23][24] |
| Pyrazolo[4,3-f]quinoline derivative 1M | NUGC-3 (Gastric) | ~1.58 | [25] |
This table provides examples from the literature and is not an exhaustive list. The specific activity of this compound derivatives would need to be determined experimentally.
Part 3: Detailed Methodologies & Protocols
Here we provide field-proven, step-by-step protocols for three key assays that form a robust cytotoxicity assessment workflow: an initial viability screen (MTT), a confirmatory membrane integrity assay (LDH), and a mechanistic apoptosis assay (Caspase-3/7).
Protocol 1: MTT Assay for Cell Viability Screening
Causality: This is the workhorse assay for initial screening of a library of this compound derivatives. Its colorimetric endpoint is straightforward and provides a rapid assessment of a compound's effect on the overall metabolic health of a cell population, which is a strong proxy for viability.[1][8][26]
Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions.
-
Controls (Crucial for Self-Validation):
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compounds. This is your 100% viability reference.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate for 4 hours at 37°C. Viable cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Readout: Allow the plate to stand overnight in the incubator to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
Causality: If your MTT assay shows a decrease in viability, the LDH assay can confirm if this is due to cytotoxic events causing membrane rupture (necrosis or late apoptosis). It directly measures cell death, complementing the viability data from the MTT assay.
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, and stop solution).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seeding and Treatment: Seed and treat cells with your quinoline derivatives in a 96-well plate as described for the MTT assay.
-
Controls (Crucial for Self-Validation):
-
Background Control: Culture medium without cells (measures background LDH).[1]
-
Spontaneous LDH Release: Untreated or vehicle-treated cells (measures baseline cell death).[27]
-
Maximum LDH Release: Cells treated with a lysis solution (provided in the kit) to induce 100% cell death. This is your positive control.
-
-
Sample Collection: After the treatment incubation, centrifuge the plate gently (e.g., 250 x g for 10 minutes).
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mix to each well.[27]
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light. The solution will change color in proportion to the amount of LDH present.[18]
-
Stop Reaction: Add 50 µL of stop solution.
-
Readout: Measure the absorbance at 490 nm.
Data Analysis:
-
Subtract the background control absorbance from all other values.
-
Calculate the percentage of cytotoxicity: (% Cytotoxicity) = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
Causality: Many quinoline-based anticancer agents function by inducing apoptosis.[24][28] This assay provides direct evidence of this mechanism by measuring the activity of effector caspases 3 and 7, which are central to the execution phase of apoptosis.[4]
Materials:
-
Cells and compounds prepared in a white- or black-walled 96-well plate suitable for luminescence/fluorescence.
-
Commercially available Caspase-Glo® 3/7 Assay or similar.
-
Plate-reading luminometer or fluorometer.
Procedure:
-
Seeding and Treatment: Seed and treat cells as previously described. Include vehicle controls and a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.
-
Readout: Measure the luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7.
Data Analysis:
-
Subtract the average signal from the "no-cell" blank wells.
-
Express the results as fold-change in caspase activity compared to the vehicle control.
Part 4: Visualizing Cellular Fate
Understanding the relationship between different cell death pathways is key to interpreting your data correctly.
Caption: Divergent pathways of cell death measured by distinct assays.
Part 5: Trustworthiness & Data Interpretation
-
Scenario 1: High MTT Inhibition, High LDH Release: This is a clear indication of potent cytotoxicity. The compound is likely causing rapid cell death leading to membrane rupture.
-
Scenario 2: High MTT Inhibition, Low LDH Release, High Caspase Activity: This strongly suggests the compound is inducing apoptosis. The cells are losing metabolic activity and dying in a controlled manner without immediate membrane lysis.[6]
-
Scenario 3: High MTT Inhibition, Low LDH Release, Low Caspase Activity: This result is more ambiguous. The compound might be cytostatic (inhibiting proliferation without killing cells), or it could be inducing a non-apoptotic, non-necrotic form of cell death. It could also indicate an assay artifact.
-
Compound Interference: Be aware that colored compounds (like some quinolines) can interfere with colorimetric assays like MTT.[29][30] Always run a control with the compound in cell-free medium to check for direct reduction of MTT or inherent absorbance at the measurement wavelength. If interference is observed, switch to a fluorometric assay like alamarBlue™ or a luminescent one like the LDH-Glo™ assay.
By systematically applying these assays and critically interpreting the data, researchers can build a robust and reliable profile of the cytotoxic effects of this compound derivatives, paving the way for further drug development.
References
- BenchChem. (2025).
- MyBioSource. Necrosis vs Apoptosis assay kit.
-
Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research. [Link]
- Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays.
- ABP Biosciences. Caspase Activity Assays.
- ResearchTweet. Cell Viability Assay: Neutral Red Uptake Assay Protocol.
- JoVE. Assaying Cellular Viability Using the Neutral Red Uptake Assay.
- Cyprotex. Apoptosis and Necrosis Assay (Flow Cytometry).
- RE-Place. Neutral Red Uptake Assay.
- Abcam.
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Liu, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
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Repetto, G., et al. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Nature Protocols. [Link]
- Advanced BioMatrix. (2024). AlamarBlue Assay Protocol.
- ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
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- Cre
- Cell Signaling Technology. LDH Cytotoxicity Assay Kit.
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- Antibodies Incorporated. (2023). Necrosis vs Apoptosis Assay Kit.
- Cre
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ResearchGate. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. [Link]
- Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Kumarasuriyar, A. (2007). Cytotoxicity Detection Kit (LDH) From Roche Applied Science. Biocompare Product Review.
- G-Biosciences. AlamarBlue Cell Viability Assay Reagent.
- Thermo Fisher Scientific.
- BenchChem. (2025).
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-
ResearchGate. (2023). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells. [Link]
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Sławiński, J., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. [Link]
- Brazilian Journal of Biology. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
-
NIH National Center for Biotechnology Information. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. [Link]
- Sino Biological. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis.
-
ResearchGate. Analysis of Cell Viability by the alamarBlue Assay. [Link]
- Sigma-Aldrich.
- University of Leicester. MTT ASSAY Protocol.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
-
MDPI. (2019). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
-
MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]
- Docta Complutense. (2019). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
- University of KwaZulu-Natal. (2014). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
-
Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]
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comparing the efficacy of different palladium catalysts for 4-Chloro-5-methylquinoline cross-coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, with numerous derivatives forming the basis of therapeutic agents. Among these, 4-Chloro-5-methylquinoline stands as a versatile and readily available building block for the synthesis of a diverse array of novel compounds. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 4-position is pivotal in modulating the biological activity of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable methods for achieving these transformations. However, the inherent electron-rich nature of the quinoline ring and the potential for catalyst inhibition by the nitrogen atom can present significant challenges, making the choice of an appropriate palladium catalyst paramount for achieving high efficacy.
This guide provides an in-depth, objective comparison of the performance of various palladium catalysts for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. By synthesizing technical data from peer-reviewed literature, this document aims to equip researchers with the critical insights needed to select the optimal catalytic system for their specific synthetic goals.
The Challenge of Activating this compound
The chlorine substituent at the 4-position of the quinoline ring is less reactive than its bromo or iodo counterparts in oxidative addition to a palladium(0) center, which is the initial and often rate-limiting step in most cross-coupling catalytic cycles. Furthermore, the lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unproductive species. The selection of a suitable palladium catalyst, therefore, hinges on its ability to overcome these hurdles, necessitating a careful balance of steric and electronic properties of the supporting ligands.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a preeminent method for the formation of biaryl and aryl-heteroaryl linkages. For the coupling of this compound with various arylboronic acids, the choice of palladium catalyst significantly impacts reaction efficiency and substrate scope.
Catalyst Comparison:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a traditional and widely used catalyst, Pd(PPh₃)₄ has demonstrated efficacy in the Suzuki-Miyaura coupling of 4-chloroquinoline derivatives.[1] While it is a cost-effective option, it often requires higher catalyst loadings (typically 5-10 mol%) and elevated temperatures to achieve good yields, particularly with less reactive arylboronic acids. The relatively small cone angle of the triphenylphosphine ligand may not be sufficient to promote the reductive elimination of sterically hindered products.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): This catalyst features a bidentate ferrocene-based phosphine ligand that offers greater stability to the palladium center. The wider bite angle of the dppf ligand can facilitate the reductive elimination step. For the coupling of challenging chloro-heteroaromatic substrates, PdCl₂(dppf) often provides higher yields and can be effective at lower catalyst loadings compared to Pd(PPh₃)₄.[2]
-
Buchwald Palladacycle Precatalysts (e.g., G3 XPhos Palladacycle): The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling.[3] Catalysts derived from ligands such as XPhos, SPhos, and RuPhos exhibit exceptional activity for the coupling of unactivated aryl chlorides.[4] These catalysts promote rapid oxidative addition and facilitate the reductive elimination of sterically demanding products, often allowing for reactions to be conducted at lower temperatures and with significantly lower catalyst loadings (0.5-2 mol%). For the Suzuki-Miyaura coupling of this compound, Buchwald-type catalysts are expected to offer the broadest substrate scope and highest yields, especially with sterically hindered or electron-rich boronic acids.
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 | [1] |
| PdCl₂(dppf) (3 mol%) | K₃PO₄ | Dioxane | 100 | 8 | 80-90 | [2] |
| G3 XPhos Palladacycle (1 mol%) | K₃PO₄ | t-AmOH | 80 | 4 | >95 | [4] |
| Note: The data presented is a representative synthesis based on literature for similar chloro-heteroaromatic substrates and may vary for this compound. |
Experimental Protocol: Suzuki-Miyaura Coupling with G3 XPhos Palladacycle
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the G3 XPhos Palladacycle (0.01 mmol, 1.0 mol%).
-
Add anhydrous tert-amyl alcohol (t-AmOH, 5 mL).
-
Seal the tube and heat the reaction mixture at 80 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.[5] The coupling of this compound with a variety of primary and secondary amines requires a highly active catalyst to overcome the challenges of C-Cl bond activation and potential catalyst inhibition.
Catalyst Comparison:
-
Traditional Phosphine Ligands (e.g., with Pd₂(dba)₃): While systems like Pd₂(dba)₃ with simple phosphine ligands can be effective for the amination of aryl bromides, they are generally inefficient for the coupling of less reactive aryl chlorides like this compound. These systems often require high temperatures and long reaction times, leading to potential side reactions and decomposition.[6]
-
Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, RuPhos with Pd₂(dba)₃ or Pd(OAc)₂): The advent of Buchwald's biarylphosphine ligands has been transformative for C-N bond formation.[7] Ligands such as XPhos and RuPhos, when combined with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, form highly active catalysts that can efficiently couple a wide range of amines with aryl chlorides. The steric bulk of these ligands promotes the reductive elimination step, while their electron-rich nature facilitates the initial oxidative addition. For the amination of this compound, these catalyst systems are the gold standard, offering high yields and broad substrate scope under relatively mild conditions.
Comparative Experimental Data: Buchwald-Hartwig Amination
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Aniline | NaOtBu | Toluene | 100 | 6 | ~90 | |
| Pd(OAc)₂ (1.5 mol%) / RuPhos (3 mol%) | Morpholine | K₃PO₄ | Dioxane | 110 | 8 | ~85 | [8] |
| Note: The data presented is a representative synthesis based on literature for similar chloro-heteroaromatic substrates and may vary for this compound. |
Experimental Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃/XPhos
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2.0 mol%), XPhos (0.04 mmol, 4.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Sources
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- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
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analytical methods for determining the purity of 4-Chloro-5-methylquinoline
An Objective Comparison of Analytical Methods for Determining the Purity of 4-Chloro-5-methylquinoline
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. This compound, a vital heterocyclic building block in the synthesis of novel therapeutic agents, is no exception. Its impurity profile can significantly influence downstream reaction yields, biological activity, and toxicological outcomes. Therefore, the selection and implementation of robust, validated analytical methods for its purity assessment are of paramount importance.
This guide provides an in-depth, comparative analysis of the principal analytical techniques used to determine the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering field-proven insights to empower researchers in their quality control and characterization efforts.
The Analytical Imperative: A Multi-Technique Approach
No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed to build a holistic and trustworthy purity profile. For this compound, the primary analytical arsenal includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Integrated workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the cornerstone for quantitative purity determination of non-volatile and thermally labile organic compounds.[1] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.[2]
Expertise & Rationale
The choice of a C18 column is foundational for analyzing aromatic compounds like quinolines. The nonpolar octadecylsilyl stationary phase effectively retains the analyte through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, is selected to ensure sharp peak shapes and optimal retention. Acetonitrile is chosen for its low UV cutoff and viscosity, while the acidic buffer (e.g., phosphate or formate) suppresses the ionization of the basic quinoline nitrogen, preventing peak tailing and ensuring reproducible retention times. UV detection is employed because the quinoline ring possesses a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm or 340 nm.[3][4]
Experimental Protocol: RP-HPLC for Purity Determination
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of results, a key tenet of Good Manufacturing Practices (GMP).[5][6]
-
Instrumentation & Conditions:
-
System: HPLC with a UV-Vis Detector.
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: 60:40 (v/v) mixture of acetonitrile and 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the sample solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0. This verifies that the system is performing with adequate precision and peak shape.[8]
-
-
Analysis & Calculation:
-
Inject the prepared sample solution.
-
Purity is calculated using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Caption: Logical workflow for HPLC-based purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Confirmation
GC-MS is a powerful hyphenated technique that is indispensable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile byproducts from synthesis.[1] The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio and fragmentation pattern, offering a higher degree of certainty in impurity identification than HPLC-UV.[9][10]
Expertise & Rationale
For this compound, which is sufficiently volatile and thermally stable, GC-MS is an excellent orthogonal method. A nonpolar capillary column (e.g., HP-5ms) is chosen because its 5% phenyl methylpolysiloxane stationary phase separates compounds primarily based on their boiling points and slight polarity differences.[4] Helium is the carrier gas of choice due to its inertness. The temperature program is designed to first elute highly volatile components at a lower temperature before ramping up to elute the main compound and any less volatile impurities. Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification.[3]
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Column: HP-5ms capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3][4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Inlet Temperature: 250°C.[3]
-
Injection Mode: Split (e.g., 50:1) or Splitless for trace analysis.
-
Oven Temperature Program: Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[3][4]
-
MS Transfer Line Temperature: 280°C.[4]
-
Ion Source: Electron Ionization (EI) at 70 eV.[3]
-
Mass Scan Range: 40-450 amu.[4]
-
-
Sample Preparation:
-
Prepare a dilute solution (approx. 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[4]
-
-
Analysis:
-
Inject 1 µL of the prepared sample solution.
-
The purity is calculated based on the area percentage of the main peak in the Total Ion Chromatogram (TIC).
-
Identify impurities by comparing their mass spectra with reference libraries (e.g., NIST) and analyzing their fragmentation patterns. The molecular ion peak (M+) should correspond to the molecular weight of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
¹H and ¹³C NMR spectroscopy are unparalleled for unambiguous structural confirmation and for identifying and quantifying isomeric impurities.[11] While chromatographic methods may struggle to resolve isomers with very similar polarities and boiling points (e.g., 4-Chloro-7-methylquinoline), NMR can distinguish them based on subtle differences in the chemical environments of their protons and carbons.[12][13]
Expertise & Rationale
For this compound, ¹H NMR provides a unique fingerprint based on the chemical shifts, coupling constants, and integration of each proton. The methyl group at the C5 position will appear as a singlet in a distinct region (typically ~2.6 ppm), while the aromatic protons will exhibit a specific pattern of doublets and triplets.[4] The presence of an isomeric impurity would manifest as a separate, complete set of signals with lower intensity. Quantitative NMR (qNMR), using a certified internal standard, can be employed for highly accurate purity determination without the need for a specific reference standard of the analyte itself.
Experimental Protocol: ¹H NMR for Structural Confirmation and Isomeric Purity
-
Sample Preparation:
-
Data Acquisition:
-
Instrument: 400 MHz (or higher field) NMR spectrometer.
-
Experiment: Standard ¹H acquisition.
-
Key Parameters: A sufficient relaxation delay (e.g., 5 seconds) is crucial for accurate integration and quantification.[13]
-
-
Data Analysis:
-
Structural Confirmation: Assign all proton signals and verify that the chemical shifts and coupling patterns match the expected structure of this compound.
-
Isomeric Purity: Carefully inspect the baseline for low-level signals that do not correspond to the main compound. The presence of other methyl singlets or distinct aromatic patterns may indicate isomeric impurities.[13]
-
Quantification: The purity can be estimated by comparing the integral of the main compound's signals to the integrals of impurity signals.
-
Comparative Summary of Key Methods
The choice of method is dictated by the specific question being asked. For routine quality control and purity assay, HPLC is the method of choice. For identifying unknown volatile impurities or confirming identity, GC-MS is superior. For definitive structural proof and isomeric purity, NMR is essential.
| Parameter | RP-HPLC | GC-MS |
| Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gaseous mobile and liquid/solid stationary phases |
| Primary Separation Basis | Polarity | Volatility and Boiling Point |
| Analyte Volatility | Not required | Required |
| Impurity Profiling | Excellent for non-volatile and thermally labile impurities[3] | Excellent for volatile and semi-volatile impurities[1][3] |
| Structural Information | Limited (UV spectrum) | High (Provides mass fragmentation patterns for identification)[10] |
| Quantitative Accuracy | High | Good to High |
| Primary Application | Purity Assay , Stability Testing | Impurity ID , Residual Solvent Analysis |
Conclusion
A robust analytical strategy for determining the purity of this compound is not a monolithic process but a carefully orchestrated application of orthogonal techniques. RP-HPLC serves as the quantitative foundation for purity assays, GC-MS provides definitive identification of volatile impurities, and NMR spectroscopy offers the ultimate confirmation of molecular structure and isomeric purity. By understanding the principles, strengths, and practical execution of each method, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby building a solid foundation for the development of safe and effective pharmaceuticals. Adherence to rigorous validation protocols and system suitability checks is essential to guarantee that the analytical data generated is reliable, reproducible, and compliant with regulatory expectations.[5][14]
References
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. BenchChem.
- Unknown Author. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- ResearchGate. (2009). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Research.
- UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- International Journal of Pharmaceutical and Clinical Research. (n.d.). Analytical method validation: A brief review.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 4-chloro-N,N-dimethylquinolin-7-amine: HPLC vs. GC-MS. BenchChem.
- BenchChem. (2025). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. BenchChem.
- SIELC Technologies. (n.d.). Separation of 7-Chloro-5-methylquinolin-8-ol on Newcrom R1 HPLC column. SIELC Technologies.
- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass Laboratories.
- ResearchGate. (2004). Mass spectrometry in impurity profiling. ResearchGate.
- LGM Pharma. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. LGM Pharma.
- BenchChem. (2025). Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Methylquinoline. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. BenchChem.
- MDPI. (n.d.). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI.
- BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy. BenchChem.
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A Researcher's Guide to Differentiating 4-Chloro-5-methylquinoline Isomers: A Spectroscopic Comparison
For researchers and professionals in drug development and synthetic chemistry, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. Quinoline derivatives, in particular, form the backbone of numerous pharmaceuticals, and subtle changes in substituent positions can drastically alter their biological activity. This guide provides an in-depth spectroscopic comparison of 4-Chloro-5-methylquinoline and its positional isomers, offering experimental insights and data to facilitate their unambiguous differentiation.
The challenge in distinguishing these isomers lies in their identical molecular weight and formula (C₁₀H₈ClN). Therefore, a multi-technique spectroscopic approach is not just recommended, but essential. Here, we will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a comprehensive identification framework.
The Structural Landscape of 4-Chloro-methylquinoline Isomers
The core of our investigation revolves around the positional variations of the methyl group on the quinoline ring, while the chloro-substituent remains fixed at the 4-position. This seemingly minor structural variance gives rise to distinct electronic environments for the constituent atoms, which are the very basis for their spectroscopic differentiation.
Figure 1: Molecular structures of the 4-Chloro-methylquinoline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the position of the methyl group.
¹H NMR Spectroscopy
The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each isomer. The electron-donating methyl group and the electron-withdrawing chloro group exert opposing electronic effects, leading to characteristic upfield or downfield shifts of the aromatic protons depending on their proximity to these substituents.
Key Differentiating Features in ¹H NMR:
-
4-Chloro-2-methylquinoline: The proton at position 3 is typically a singlet and appears at a distinct chemical shift due to the adjacent methyl group.
-
4-Chloro-3-methylquinoline: The proton at position 2 will appear as a singlet, and its chemical shift will be influenced by the neighboring methyl group.
-
This compound: The protons on the benzene ring (H-6, H-7, and H-8) will exhibit a unique splitting pattern and chemical shifts due to the adjacent methyl group at C-5.
-
4-Chloro-6-methylquinoline: The methyl group at C-6 will influence the chemical shifts of the protons at C-5 and C-7.
-
4-Chloro-7-methylquinoline: The protons at C-6 and C-8 will be most affected by the methyl group at C-7.
-
4-Chloro-8-methylquinoline: The proton at C-7 and the peri-proton at C-5 will experience significant shifts due to the steric and electronic effects of the C-8 methyl group.
Table 1: Comparative ¹H NMR Data (δ, ppm) of 4-Chloro-methylquinoline Isomers
| Isomer | Methyl Signal (s, 3H) | Aromatic Protons | Source |
| 4-Chloro-2-methylquinoline | ~2.6 | Multiplets and singlets in the aromatic region. | |
| 4-Chloro-3-methylquinoline | ~2.5 | Multiplets and singlets in the aromatic region. | |
| This compound | ~2.7 | Multiplets in the aromatic region. | |
| 4-Chloro-6-methylquinoline | Predicted: ~2.5 | Predicted aromatic signals. | Predicted |
| 4-Chloro-7-methylquinoline | Predicted: ~2.5 | Predicted aromatic signals. | Predicted |
| 4-Chloro-8-methylquinoline | Predicted: ~2.8 | Predicted aromatic signals. | Predicted |
Note: Predicted values are based on general principles of NMR spectroscopy for substituted quinolines and should be confirmed with experimental data.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly indicative of their electronic environment. The number of unique carbon signals will also confirm the symmetry of the molecule.
Key Differentiating Features in ¹³C NMR:
The chemical shift of the methyl carbon will be relatively consistent across the isomers. However, the carbons of the quinoline ring will show significant variations. The ipso-carbon attached to the methyl group and the ortho and para carbons will experience shielding or deshielding effects, leading to unique chemical shifts for each isomer.
Table 2: Comparative ¹³C NMR Data (δ, ppm) of 4-Chloro-methylquinoline Isomers
| Isomer | Methyl Carbon | Aromatic Carbons | Source |
| 4-Chloro-2-methylquinoline | ~25 | Multiple signals in the aromatic region. | |
| 4-Chloro-3-methylquinoline | Predicted: ~18-22 | Predicted aromatic signals. | Predicted |
| This compound | Predicted: ~18-22 | Predicted aromatic signals. | Predicted |
| 4-Chloro-6-methylquinoline | Predicted: ~21 | Predicted aromatic signals. | Predicted |
| 4-Chloro-7-methylquinoline | Predicted: ~21 | Predicted aromatic signals. | Predicted |
| 4-Chloro-8-methylquinoline | Predicted: ~18-22 | Predicted aromatic signals. | Predicted |
Note: Predicted values are based on general principles of NMR spectroscopy for substituted quinolines and should be confirmed with experimental data.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule. While the spectra of the isomers will share many similarities due to the common quinoline core and chloro-substituent, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Key Differentiating Features in IR Spectroscopy:
-
C-H bending vibrations: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern on the aromatic rings. Each isomer will exhibit a unique pattern of bands in this region.
-
C-Cl stretching vibration: The C-Cl stretching vibration will be present in all isomers, typically in the 800-600 cm⁻¹ range.
-
Methyl group vibrations: The symmetric and asymmetric bending vibrations of the methyl group will be observed around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
Table 3: Key IR Absorption Bands (cm⁻¹) for 4-Chloro-methylquinoline Isomers
| Isomer | C-H out-of-plane bending | C-Cl stretch | Source |
| 4-Chloro-2-methylquinoline | Characteristic pattern in the 900-650 cm⁻¹ region. | ~760 | |
| Other Isomers | A unique pattern for each isomer is expected. | Expected in the 800-600 cm⁻¹ range. | Predicted |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. While all isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The key to differentiation lies in the relative abundances of the fragment ions.
Key Differentiating Features in Mass Spectrometry:
The primary fragmentation pathway for many quinoline derivatives involves the loss of HCN from the molecular ion. The position of the methyl group can influence the stability of the resulting fragment ions, leading to variations in their relative intensities. For example, the loss of a methyl radical followed by the loss of HCl, or the initial loss of a chlorine atom, can produce fragment ions whose stability is dependent on the original position of the methyl group.
Table 4: Mass Spectrometry Data for 4-Chloro-methylquinoline Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |
| 4-Chloro-2-methylquinoline | 177/179 (³⁵Cl/³⁷Cl isotopes) | 142 (M-Cl), 115 (M-Cl-HCN) | |
| Other Isomers | 177/179 | Fragmentation patterns are expected to differ in relative intensities. | Predicted |
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Supporting Technique
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system gives rise to characteristic absorption bands. The position and intensity of these bands can be subtly influenced by the position of the methyl group. While not as definitive as NMR for isomer differentiation, it can serve as a valuable supplementary technique.
Expected UV-Vis Characteristics:
All isomers are expected to exhibit strong absorptions in the UV region, typically with multiple bands corresponding to π-π* transitions. The position of the methyl group can cause slight bathochromic (red) or hypsochromic (blue) shifts in the λ_max values.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Figure 2: A generalized workflow for the spectroscopic identification of 4-Chloro-methylquinoline isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for pure compounds or through a gas chromatograph (GC-MS) for mixtures.
-
Ionization: Use a standard ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu). For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer (typically 10⁻⁴ to 10⁻⁵ M) in a spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.
Conclusion
The differentiation of this compound and its isomers is a tractable but nuanced challenge that requires a systematic and multi-faceted spectroscopic approach. While each technique provides valuable clues, it is the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that enables a confident and unambiguous structural assignment. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic and analytical endeavors involving this important class of compounds.
References
-
PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline.[Link]
-
PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 256888, 4-Chloro-3-methylquinoline.[Link]
-
NIST. National Institute of Standards and Technology. NIST Chemistry WebBook.[Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Safety Operating Guide
Understanding the Compound: Hazard Profile and Rationale for Segregation
An In-Depth Guide to the Proper Disposal of 4-Chloro-5-methylquinoline
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond rote instructions to explain the critical reasoning behind each procedural step. Our objective is to empower your team with the knowledge to manage this halogenated quinoline derivative safely, efficiently, and in full compliance with environmental regulations.
This compound is a halogenated aromatic heterocyclic compound. Its chemical nature dictates the stringent disposal protocols required. The presence of a chlorine atom classifies it as a halogenated organic waste , a category with specific disposal pathways due to the potential formation of toxic and environmentally persistent byproducts, such as dioxins and hydrochloric acid, upon improper incineration.[1] Therefore, the cardinal principle of disposal for this compound is strict waste segregation .
Co-mingling halogenated waste with non-halogenated organic solvents is a frequent and costly error in laboratory waste management.[2] The primary disposal route for halogenated compounds is high-temperature incineration under controlled conditions, which is a more expensive process than fuel blending used for non-halogenated solvents.[1][2] Cross-contamination necessitates the entire container be treated via the more rigorous and costly method.
Summary of Key Chemical and Safety Data
The following table summarizes essential data, primarily based on the closely related compound 4-Chloro-2-methylquinoline, to inform safe handling and disposal decisions.
| Property | Value | Significance for Disposal |
| Chemical Name | This compound | Must be used for accurate hazardous waste labeling.[4] |
| Molecular Formula | C₁₀H₈ClN | Indicates the presence of Carbon, Hydrogen, Chlorine, and Nitrogen, relevant for predicting combustion byproducts.[1] |
| Classification | Halogenated Organic Compound | Dictates segregation into a dedicated halogenated waste stream for incineration.[1][5] |
| GHS Hazard Codes * | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Mandates use of gloves, eye protection, and handling in a well-ventilated area (e.g., fume hood) to prevent exposure.[1] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, metals | Must not be stored or mixed with these materials to prevent hazardous reactions. Corrosion risk with metal containers is noted.[3][4] |
| Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas | Highlights the hazardous nature of combustion products and the need for controlled, high-temperature incineration.[4] |
*Data based on the structural analog 4-Chloro-2-methylquinoline as a proxy.[1]
Operational Disposal Protocol: A Step-by-Step Methodology
This protocol provides a self-validating system for the disposal of this compound, from the point of generation to final handoff to Environmental Health & Safety (EH&S) personnel.
Step 1: Immediate Waste Containment at the Point of Generation
-
Rationale: To minimize exposure and prevent cross-contamination, waste must be immediately segregated.
-
Procedure:
-
Designate a specific hazardous waste container exclusively for "Halogenated Organic Waste." [4]
-
The container must be constructed of a compatible material, such as polyethylene. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[3]
-
Ensure the container is in good condition with a secure, tightly-sealing screw cap.[4]
-
Place this container in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably inside a chemical fume hood or a ventilated cabinet.[5] The SAA must be under the control of the laboratory personnel.
-
Step 2: Proper Labeling - The Key to Compliance
-
Rationale: Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures safe handling by all personnel.[6]
-
Procedure:
-
Affix a "Hazardous Waste" tag or label to the container before adding any waste.[4][5]
-
Clearly write the following information on the label:
-
The words "Hazardous Waste." [4]
-
The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[4]
-
If in a solvent, list all constituents and their approximate percentages (e.g., "this compound, ~5% in Dichloromethane, 95%").[2]
-
The relevant hazard warnings (e.g., "Irritant").[1]
-
-
Keep the container closed at all times except when actively adding waste.[4][5]
-
Step 3: Managing Spills and Contaminated Materials
-
Rationale: Minor spills and contaminated items are also hazardous waste and must be disposed of correctly.
-
Procedure:
-
For small spills, wear appropriate PPE (double nitrile gloves, chemical splash goggles, lab coat).[3]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and any contaminated items (e.g., pipette tips, weighing paper) and place them into a sealed, labeled plastic bag or a dedicated solid waste container.
-
Label the container as "Solid Halogenated Waste" with the chemical name and dispose of it alongside the liquid waste.[3] Do not place this material in regular trash.
-
Step 4: Arranging for Final Disposal
-
Rationale: Final disposal must be handled by licensed professionals in accordance with federal, state, and local regulations.[6][7]
-
Procedure:
-
Monitor the waste level in your container. Do not fill it beyond 90% capacity to allow for vapor expansion.
-
Once the container is full, or if waste has been accumulated for the maximum time allowed by your institution (often 90 days), contact your institution's EH&S department to request a waste pickup.
-
Ensure the waste label is complete and legible and the container is clean on the outside before the scheduled pickup.
-
Never dispose of this compound down the drain or allow it to evaporate in a fume hood.[3]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Conclusion: Fostering a Culture of Safety
Proper chemical waste disposal is an active demonstration of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical principles behind the procedures for handling this compound, researchers can move from compliance to stewardship. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols, ensuring that best practices are not just followed, but understood.
References
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PubChem. 4-Chloro-2-methylquinoline - Laboratory Chemical Safety Summary. National Center for Biotechnology Information. [Link]
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PubChem. 4-Chloroquinoline - Laboratory Chemical Safety Summary. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview.[Link]
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Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.[Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-5-methylquinoline
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, quinoline derivatives are a significant class of heterocyclic compounds, with 4-Chloro-5-methylquinoline being a key intermediate in various synthetic pathways.[1] While its potential is vast, the responsibility for ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.
Hazard Assessment: Understanding the Adversary
These analogous compounds are consistently classified as:
-
Skin Irritants: Capable of causing skin irritation upon contact.[2][3][5]
-
Serious Eye Irritants: Posing a risk of serious damage to the eyes.[2][3][5]
-
Respiratory Irritants: May cause irritation to the respiratory tract if inhaled.[2][3]
-
Potential Mutagens and Carcinogens: Some quinoline derivatives are suspected of causing genetic defects and cancer.[6]
Therefore, all handling of this compound must be conducted with the assumption that it carries these risks.
The Core Defense: A Multi-Layered PPE Strategy
A robust PPE strategy is not about a single piece of equipment but an integrated system of protection. Each component plays a critical role in mitigating specific risks.
Primary Engineering Controls: The First Line of Defense
Before considering wearable PPE, the primary focus should be on engineering controls. All work with this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[7] This is non-negotiable and serves to contain vapors and fine particulates, preventing inhalation, which is a primary route of exposure.
Essential Personal Protective Equipment
The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.
| Protection Type | Recommended PPE | Standard | Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Full-Face Shield | EN 166 (EU) or NIOSH (US) approved | Protects against splashes and airborne particles entering the eyes.[8] A face shield offers broader protection for the entire face.[9] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | EN 374 | Provides a barrier against direct skin contact. Regular glove changes are crucial to prevent permeation.[10] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | N/A | Protects skin and personal clothing from spills and contamination.[4][11] |
| Respiratory Protection | Air-Purifying Respirator with appropriate cartridges (if not in a fume hood) | NIOSH approved | Necessary if there is a risk of inhaling dust or aerosols, especially outside of a fume hood.[12][13] |
| Foot Protection | Closed-Toed Shoes | N/A | Protects feet from spills and falling objects.[10] |
Detailed Protocols for Donning, Doffing, and Disposal
The effectiveness of PPE is as much about its correct use as its selection. The following step-by-step protocols are designed to be self-validating systems, ensuring safety at every stage.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is critical to prevent cross-contamination.
Caption: Sequential process for donning PPE before handling this compound.
Doffing PPE: A Decontamination-Focused Approach
The removal of PPE is a critical step where contamination can occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
Caption: Step-by-step procedure for the safe removal and disposal of PPE.
Waste Disposal: A Cradle-to-Grave Responsibility
The disposal of contaminated materials is a critical final step in the safe handling of this compound.
-
Segregation: All contaminated disposable PPE (gloves, wipes, etc.) must be segregated into a dedicated, clearly labeled hazardous waste container.[13][14]
-
Containerization: The hazardous waste container must be a robust, leak-proof container with a secure lid.[6]
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Do not mix with general laboratory waste.[5]
-
Environmental Consideration: Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash, as it can be harmful to aquatic life.[6][7]
Caption: Workflow for the proper disposal of waste contaminated with this compound.
Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. Immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[15] If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.[13]
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound, and indeed any chemical, is a hallmark of a proficient and ethical scientific practice. This guide provides the necessary procedural steps and the underlying rationale to ensure the safety of all laboratory personnel. By integrating these practices into your daily workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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ScienceLab.com. (2010). Material Safety Data Sheet. Retrieved from [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
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WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
